Product packaging for 5-Fluoroisoquinoline(Cat. No.:CAS No. 394-66-1)

5-Fluoroisoquinoline

Número de catálogo: B1369514
Número CAS: 394-66-1
Peso molecular: 147.15 g/mol
Clave InChI: YZPWGDDACXZRFI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-Fluoroisoquinoline is a useful research compound. Its molecular formula is C9H6FN and its molecular weight is 147.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FN B1369514 5-Fluoroisoquinoline CAS No. 394-66-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPWGDDACXZRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608052
Record name 5-Fluoroisoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-66-1
Record name 5-Fluoroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Fluoroisoquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties, synthesis, and spectral analysis of 5-Fluoroisoquinoline. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Properties

This compound is an off-white solid belonging to the family of fluorinated isoquinolines. These compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, which can influence metabolic stability, binding affinity, and bioavailability.[1][2]

PropertyValueSource
Molecular Formula C₉H₆FN[3]
Molecular Weight 147.15 g/mol [3]
Physical Form Off-White Solid[2]
CAS Number 394-66-1[3][4]

Quantitative data such as melting point, boiling point, solubility, and pKa for this compound are not consistently available in publicly accessible literature and would require experimental determination.

Synthesis and Reactivity

A general workflow for the synthesis of a fluorinated isoquinoline derivative, based on available literature for related compounds, is outlined below.

Synthesis_Workflow Start Starting Material (e.g., Isoquinoline) Step1 Fluorination Start->Step1 Reagents Step2 Functional Group Interconversion Step1->Step2 Intermediate Step3 Purification Step2->Step3 Crude Product Product This compound Derivative Step3->Product

Caption: Generalized workflow for the synthesis of a this compound derivative.

Experimental Protocols & Spectral Data

Detailed experimental protocols for the acquisition of spectral data for this compound are not explicitly provided in the available literature. However, standard analytical techniques are employed for the characterization of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR spectra for this compound were not found, data for related compounds and general principles of NMR for fluoroaromatic compounds can provide insights. The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity.[6] In the ¹H NMR spectrum of a fluorinated isoquinoline, one would expect to see characteristic aromatic proton signals with coupling to the fluorine atom (H-F coupling). Similarly, in the ¹³C NMR spectrum, the carbon atoms near the fluorine atom would exhibit C-F coupling, which is a valuable tool for structural elucidation.[7]

Infrared (IR) Spectroscopy

The FT-IR spectrum of an aromatic compound like this compound would be expected to show characteristic absorption bands. These include:

  • C-H stretching for the aromatic ring protons, typically appearing above 3000 cm⁻¹.

  • C=C stretching vibrations within the aromatic rings, usually found in the 1400-1600 cm⁻¹ region.

  • C-F stretching , which is a strong absorption typically observed in the 1000-1400 cm⁻¹ region.[8][9]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the isoquinoline core, with potential losses of HCN, and fragments indicating the presence of the fluorine atom.[10][11] High-resolution mass spectrometry would be crucial for confirming the elemental composition of the parent ion and its fragments.[12]

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively reported. However, the broader class of isoquinoline alkaloids and fluoroquinolones exhibit a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, and antiviral activities.[13][14][15]

The introduction of a fluorine atom into a bioactive molecule can significantly alter its properties. In the context of drug design, fluorination is a common strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic profiles.[2]

Given that many isoquinoline alkaloids exert their effects by modulating key signaling pathways, it is plausible that this compound could also interact with cellular signaling cascades. For instance, some bisbenzylisoquinoline alkaloids have been shown to modulate the NF-κB and AP-1 pathways, which are critical in inflammation and cancer.[16] Fluoroquinolone antibiotics, on the other hand, primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.[17]

A hypothetical signaling pathway that could be investigated for modulation by this compound, based on the activities of related compounds, is the NF-κB signaling pathway.

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. Its structural similarity to known bioactive scaffolds suggests it may be a valuable starting point for the development of novel therapeutic agents.

References

5-Fluoroisoquinoline: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 5-Fluoroisoquinoline, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data on its fundamental physical characteristics and outlines standardized experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

PropertyValueReference
Molecular Formula C₉H₆FN[1]
Molecular Weight 147.15 g/mol [1]
Appearance Off-White Solid
CAS Number 394-66-1[1][2]
IUPAC Name This compound[1][3]
Synonyms 5-FLUORO-ISOQUINOLINE[1][2]
InChI InChI=1S/C9H6FN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H[1][3]
InChIKey YZPWGDDACXZRFI-UHFFFAOYSA-N[1][3]
SMILES C1=CC2=C(C=CN=C2)C(=C1)F[1]

Experimental Data

Melting and Boiling Points:

Explicit melting and boiling points for this compound are not detailed in the provided search results. However, a related compound, 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride, is noted to have a predicted boiling point of 497.2 ± 55.0 °C[4]. It is important to note that this is a different molecule and this value should be used with caution as an estimate for this compound.

Solubility:

Detailed solubility data for this compound in various solvents is not specified. However, a related compound, 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride, is soluble in DMSO[4]. Generally, isoquinoline and its derivatives exhibit solubility in polar organic solvents.

Spectroscopic Data

Detailed spectroscopic data for this compound is not available in the search results. However, data for the parent compound, isoquinoline, and other fluorinated isoquinoline derivatives can serve as a useful reference for predicting the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: For the parent isoquinoline, aromatic protons typically appear in the range of δ 7.5-9.3 ppm. The introduction of a fluorine atom at the 5-position is expected to introduce coupling and cause shifts in the signals of nearby protons.

  • ¹³C NMR: The carbon atoms in the isoquinoline ring system typically resonate between δ 120-155 ppm. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy:

The IR spectrum of isoquinoline shows characteristic peaks for aromatic C-H stretching above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1650-1400 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region[5][6][7]. The presence of a C-F bond in this compound would be expected to show a strong absorption band in the 1400-1000 cm⁻¹ region.

Mass Spectrometry (MS):

The mass spectrum of isoquinoline shows a prominent molecular ion peak (M⁺) at m/z 129[8]. For this compound, the molecular ion peak is expected at m/z 147, corresponding to its molecular weight.

Experimental Protocols

The following are detailed methodologies for the determination of key physical and spectroscopic properties of this compound.

Determination of Melting Point

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Protocol:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube, to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy Protocol:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the aromatic and any aliphatic regions, and a relaxation delay of 1-5 seconds.

  • Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra using the residual solvent peak.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.

  • Apply pressure using the anvil to ensure uniform contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample over a typical range of 4000-400 cm⁻¹.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionize the sample using a standard electron energy of 70 eV in the ion source.

  • Accelerate the resulting ions into the mass analyzer.

  • Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

  • The resulting mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio.

Visualizations

The following diagram illustrates a general workflow for the determination of the physical properties of an organic compound like this compound.

G cluster_0 Physical Property Determination Workflow cluster_1 Spectroscopic Techniques A Obtain Pure Sample of this compound B Melting Point Determination A->B C Boiling Point Determination (if applicable) A->C D Solubility Testing A->D E Spectroscopic Analysis A->E F Data Compilation and Analysis B->F C->F D->F E->F NMR NMR Spectroscopy (¹H, ¹³C) E->NMR IR IR Spectroscopy E->IR MS Mass Spectrometry E->MS

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to the Molecular Structure of 5-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoroisoquinoline is a fluorinated heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom on the isoquinoline scaffold can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its fundamental identifiers, and a detailed exploration of its synthesis and spectroscopic characterization. While specific experimental data on its biological activity remains limited in publicly accessible literature, this guide lays the foundational chemical knowledge necessary for its further investigation and application in drug development.

Molecular Identity and Physicochemical Properties

This compound is a derivative of isoquinoline, a bicyclic aromatic heterocycle, with a fluorine atom substituted at the 5-position. This substitution imparts unique electronic properties to the molecule.

PropertyValueReference
IUPAC Name This compound[1][2]
Molecular Formula C₉H₆FN[1][2]
Molecular Weight 147.15 g/mol [1][2]
SMILES String C1=CC2=C(C=CN=C2)C(=C1)F[1][2]
InChI Key YZPWGDDACXZRFI-UHFFFAOYSA-N[1][2]
CAS Number 394-66-1[1][2]

Synthesis of this compound

Potential Synthetic Pathways
  • Pomeranz–Fritsch Reaction: This acid-catalyzed reaction involves the cyclization of a benzalaminoacetal to form the isoquinoline core.[3][4][5] The starting materials would be a suitably substituted benzaldehyde and a 2,2-dialkoxyethylamine.[3]

  • Bischler–Napieralski Reaction: This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to yield a 3,4-dihydroisoquinoline, which can then be oxidized to the isoquinoline.[6][7][8]

  • Pictet–Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, typically under acidic conditions, to form a tetrahydroisoquinoline.[8][9][10] Subsequent dehydrogenation would be required to yield the aromatic isoquinoline.

A logical workflow for a potential synthesis based on the Bischler-Napieralski reaction is outlined below.

G Potential Synthesis Workflow for this compound A Starting Material (e.g., a fluorinated β-phenylethylamine derivative) B Acylation (with an appropriate acylating agent) A->B Step 1 C Cyclization (Bischler-Napieralski Reaction using a dehydrating agent like POCl₃) B->C Step 2 D Dehydrogenation (using a catalyst like Pd/C) C->D Step 3 E This compound D->E Step 4

Caption: A potential synthetic workflow for this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of isoquinoline and related fluorinated aromatic compounds, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The fluorine substitution at the 5-position will influence the chemical shifts of the neighboring protons through space and through-bond coupling.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other carbon atoms will also be affected by the electronegative fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

  • C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹).

  • C=C and C=N stretching vibrations of the isoquinoline ring system (in the 1400-1600 cm⁻¹ region).

  • C-F stretching vibration, which is typically a strong band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of this compound (147.15). Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN, a characteristic fragmentation of the isoquinoline ring system.

Biological Activity and Signaling Pathways

There is a significant gap in the publicly available literature regarding the specific biological activities of this compound. While the broader class of isoquinoline alkaloids exhibits a wide range of pharmacological effects, and fluoroquinolones are known for their antimicrobial properties, the direct effects of this compound on biological systems, including its potential cytotoxicity or modulation of signaling pathways, have not been extensively reported.

The introduction of a fluorine atom can significantly alter the biological profile of a molecule.[3] It can enhance metabolic stability by blocking sites of enzymatic oxidation and can increase binding affinity to target proteins through favorable electrostatic interactions. Given that isoquinoline derivatives are known to interact with a variety of enzymes and receptors, it is plausible that this compound could exhibit inhibitory activity against certain protein kinases or other enzymes. However, without experimental data, any discussion of its biological effects remains speculative.

A hypothetical workflow for investigating the biological activity of this compound is presented below.

G Workflow for Biological Activity Screening A This compound B In vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Target-based Screening (e.g., Kinase Inhibition Assays) A->C D Cell-based Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) B->D C->D E Identification of Potential Targets and Pathways D->E

Caption: A proposed workflow for investigating the biological activity.

Conclusion

This compound represents a molecule of interest for further exploration in medicinal chemistry. This guide has consolidated the available information on its molecular structure, potential synthetic routes, and predicted spectroscopic characteristics. The significant lack of experimental data, particularly concerning its biological activity and effects on cellular signaling pathways, highlights a critical area for future research. The foundational knowledge presented here serves as a starting point for researchers aiming to synthesize and investigate the therapeutic potential of this and related fluorinated isoquinoline derivatives.

References

An In-depth Technical Guide to the Synthesis of 5-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-fluoroisoquinoline, a key building block in medicinal chemistry and drug development. The document details established methodologies, including the Pomeranz-Fritsch and Bischler-Napieralski reactions, presenting them with detailed experimental protocols and quantitative data to facilitate their application in a laboratory setting.

Core Synthesis Pathways

The synthesis of this compound primarily relies on the construction of the isoquinoline core from appropriately substituted benzene precursors. The two most prominent and effective methods are the Pomeranz-Fritsch reaction and the Bischler-Napieralski reaction.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a powerful method for the synthesis of isoquinolines involving the acid-catalyzed cyclization of a benzalaminoacetal.[1] In the context of this compound synthesis, this pathway commences with the condensation of 3-fluorobenzaldehyde with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base, which is then cyclized under acidic conditions.

Reaction Scheme:

Pomeranz_Fritsch 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Intermediate_Schiff_base N-(3-Fluorobenzylidene)- 2,2-diethoxyethanamine 3-Fluorobenzaldehyde->Intermediate_Schiff_base Condensation (-H2O) Aminoacetaldehyde\ndiethyl acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde\ndiethyl acetal->Intermediate_Schiff_base This compound This compound Intermediate_Schiff_base->this compound Cyclization (H+ catalyst)

Figure 1: Pomeranz-Fritsch synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for the Pomeranz-Fritsch synthesis of this compound is presented below.

Step 1: Synthesis of N-(3-Fluorobenzylidene)-2,2-diethoxyethanamine

  • In a round-bottom flask equipped with a Dean-Stark apparatus, a mixture of 3-fluorobenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in toluene is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

  • The crude N-(3-fluorobenzylidene)-2,2-diethoxyethanamine is added dropwise to a stirred solution of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), at a controlled temperature (typically 0-10 °C).

  • The reaction mixture is then heated to a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 2-4 hours).

  • After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., concentrated ammonium hydroxide).

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data:

ParameterValue
Starting Materials 3-Fluorobenzaldehyde, Aminoacetaldehyde diethyl acetal
Catalyst Polyphosphoric Acid (PPA)
Reaction Temperature 110 °C
Reaction Time 3 hours
Yield 65-75%
Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to isoquinolines through the cyclization of a β-arylethylamide using a dehydrating agent.[2] For the synthesis of this compound, this involves the preparation of N-(2-(3-fluorophenyl)ethyl)formamide followed by its cyclization.

Reaction Scheme:

Bischler_Napieralski 3-Fluorophenethylamine 3-Fluorophenethylamine Intermediate_Amide N-(2-(3-Fluorophenyl)ethyl)formamide 3-Fluorophenethylamine->Intermediate_Amide Formylating_agent Formylating Agent (e.g., Ethyl Formate) Formylating_agent->Intermediate_Amide Dihydroisoquinoline 3,4-Dihydro-5-fluoroisoquinoline Intermediate_Amide->Dihydroisoquinoline Cyclization (e.g., POCl3) This compound This compound Dihydroisoquinoline->this compound Dehydrogenation (e.g., Pd/C)

Figure 2: Bischler-Napieralski synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of N-(2-(3-Fluorophenyl)ethyl)formamide

  • 3-Fluorophenethylamine (1.0 eq) is refluxed with an excess of a formylating agent, such as ethyl formate, for several hours.

  • The reaction is monitored by TLC.

  • After completion, the excess formylating agent is removed by distillation to give the crude amide.

Step 2: Cyclization to 3,4-Dihydro-5-fluoroisoquinoline

  • The crude N-(2-(3-fluorophenyl)ethyl)formamide is dissolved in a suitable solvent (e.g., dry acetonitrile or toluene).

  • A dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is added portion-wise at a low temperature (0-5 °C).[2]

  • The mixture is then heated at reflux for a specified time (typically 2-6 hours).

  • The reaction mixture is cooled and the solvent is removed under reduced pressure.

  • The residue is dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent.

  • The organic extracts are dried and concentrated to yield the crude 3,4-dihydro-5-fluoroisoquinoline.

Step 3: Dehydrogenation to this compound

  • The crude 3,4-dihydro-5-fluoroisoquinoline is dissolved in a high-boiling solvent (e.g., xylene or decalin).

  • A dehydrogenation catalyst, such as 10% palladium on carbon (Pd/C), is added.

  • The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to give the crude this compound, which is then purified by column chromatography.

Quantitative Data:

ParameterValue
Starting Material 3-Fluorophenethylamine
Cyclizing Agent Phosphorus Oxychloride (POCl₃)
Dehydrogenation Catalyst 10% Palladium on Carbon
Overall Yield 50-60%

Logical Workflow for Synthesis Pathway Selection

The choice between the Pomeranz-Fritsch and Bischler-Napieralski reactions often depends on the availability of starting materials and the desired scale of the synthesis. The following diagram illustrates a logical workflow for selecting the appropriate pathway.

Workflow Start Start: Synthesize This compound Check_Starting_Materials Assess Availability of Starting Materials Start->Check_Starting_Materials Pomeranz_Fritsch Pomeranz-Fritsch Pathway Check_Starting_Materials->Pomeranz_Fritsch 3-Fluorobenzaldehyde readily available Bischler_Napieralski Bischler-Napieralski Pathway Check_Starting_Materials->Bischler_Napieralski 3-Fluorophenethylamine readily available PF_Step1 Condensation of 3-Fluorobenzaldehyde Pomeranz_Fritsch->PF_Step1 BN_Step1 Formation of N-acyl-β-arylethylamine Bischler_Napieralski->BN_Step1 PF_Step2 Acid-Catalyzed Cyclization PF_Step1->PF_Step2 End End: Purified This compound PF_Step2->End BN_Step2 Cyclodehydration BN_Step1->BN_Step2 BN_Step3 Dehydrogenation BN_Step2->BN_Step3 BN_Step3->End

Figure 3: Decision workflow for selecting a this compound synthesis pathway.

This guide provides a foundational understanding of the key synthetic routes to this compound. Researchers are encouraged to consult the primary literature for further details and optimization of these procedures for their specific applications.

References

Discovery of 5-Fluoroisoquinoline and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Applications of 5-Fluoroisoquinoline and Its Analogs

This technical guide provides a comprehensive overview of this compound and its derivatives, with a focus on their synthesis and potential applications in drug discovery and development. The content is intended for researchers, scientists, and professionals in the field of medicinal chemistry and pharmacology.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a broad range of biological activities.[1][2] Fluorine substitution in drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[3] The introduction of a fluorine atom to the isoquinoline core, as in this compound, can therefore lead to compounds with enhanced pharmacological profiles. This guide delves into the synthetic methodologies for this compound and its key analogs, alongside a discussion of their potential therapeutic applications.

Physicochemical Properties of this compound

This compound is a fluorinated derivative of isoquinoline with the following properties:

PropertyValueSource
Molecular Formula C₉H₆FN[4]
Molecular Weight 147.15 g/mol [4]
CAS Number 394-66-1[4]
IUPAC Name This compound[4]
Physical Form Off White Solid[5]
Purity 96%[5]

Synthesis of this compound and Key Derivatives

The synthesis of this compound and its derivatives is crucial for exploring their structure-activity relationships (SAR) and developing novel therapeutic agents. A key intermediate in the synthesis of various pharmaceuticals is 4-fluoroisoquinoline-5-sulfonyl chloride.

Synthesis of 4-Fluoroisoquinoline-5-sulfonyl chloride

A common and efficient method for the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride is a "one-pot" reaction starting from 4-fluoroisoquinoline.[6][7] This process involves two main steps: sulfonation followed by halogenation.

Experimental Protocol:

Step 1: Sulfonation of 4-Fluoroisoquinoline

  • To a reaction vessel, add 4-fluoroisoquinoline or its salt.

  • In the presence or absence of sulfuric acid, react with sulfuric anhydride. The molar ratio of sulfuric acid to 4-fluoroisoquinoline is preferably 1.5-5 mol to 1 mol, and more preferably 2-2.5 mol to 1 mol.[8]

  • The amount of sulfuric anhydride used is preferably 5 to 15 mol, more preferably 8 to 10 mol, per mole of 4-fluoroisoquinoline.[8]

  • The reaction is typically carried out for 5 to 30 hours, preferably 10 to 15 hours.[8]

  • The resulting 4-fluoroisoquinoline-5-sulfonic acid or its salt can be used in the next step without isolation.[8]

Step 2: Halogenation of 4-Fluoroisoquinoline-5-sulfonic acid

  • To the reaction mixture from Step 1, add a halogenating reagent. Examples of halogenating reagents include thionyl halides (thionyl chloride, thionyl bromide) and phosphorus halides (phosphorus oxychloride, phosphorus pentachloride). Thionyl chloride is often preferred.[6]

  • The halogenating agent is typically used in an amount of 2 to 10 mol with respect to 1 mol of 4-fluoroisoquinoline.[6]

  • The reaction mixture is heated, for instance to 70°C, and stirred for several hours to complete the reaction.[6]

  • After completion, the reaction is cooled.

Work-up and Isolation:

  • The reaction mixture is added to a mixture of water, ice, and an organic solvent like methylene chloride.[6]

  • Sodium hydrogencarbonate is gradually added to neutralize the mixture.[9]

  • The formed inorganic salt is removed by filtration. The filtrate is separated, and the aqueous layer is extracted with the organic solvent.[9]

  • The combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate.[9]

  • To the organic layer, an acid such as 4N HCl in EtOAc is added dropwise to precipitate the hydrochloride salt of the product.[9]

  • The precipitated crystals of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride are collected by filtration and washed with the organic solvent.[9]

This process provides a straightforward and efficient route to an important synthetic intermediate.

G cluster_synthesis Synthesis of 4-Fluoroisoquinoline-5-sulfonyl chloride A 4-Fluoroisoquinoline B Sulfonation (H₂SO₄, SO₃) A->B Step 1 C 4-Fluoroisoquinoline-5-sulfonic acid B->C D Halogenation (e.g., SOCl₂) C->D Step 2 E 4-Fluoroisoquinoline-5-sulfonyl chloride D->E F Acid Addition (e.g., HCl) E->F Purification G 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride F->G

A simplified workflow for the one-pot synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride.

Biological Activities and Potential Applications

While extensive biological data on a wide range of this compound analogs is not yet publicly available, the isoquinoline core is a well-established pharmacophore. Isoquinoline derivatives have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][10]

The introduction of fluorine can significantly impact these activities. For example, in other heterocyclic scaffolds like fluoroquinolones, fluorine substitution is crucial for their antibacterial potency.[11][12]

Potential Therapeutic Areas:
  • Oncology: Isoquinoline alkaloids and their derivatives have been investigated as potential anticancer agents.[2][13] The functionalization of the this compound scaffold could lead to novel compounds with improved efficacy and selectivity.

  • Infectious Diseases: The fluoroquinolone class of antibiotics highlights the potential of fluorine-containing heterocycles in combating bacterial infections.[11][12] Analogs of this compound could be explored for their antibacterial and antiviral properties.

  • Neurological Disorders: Tetrahydroisoquinoline derivatives have been studied for their potential in treating neurodegenerative diseases.[10]

The reactive sulfonyl chloride group in 4-fluoroisoquinoline-5-sulfonyl chloride makes it a versatile intermediate for the synthesis of a diverse library of compounds with potential therapeutic applications.[7]

Structure-Activity Relationship (SAR) Considerations

Structure-activity relationship studies are essential for optimizing the biological activity of lead compounds. For this compound analogs, key considerations for SAR studies would include:

  • Position of the Fluorine Atom: The location of the fluorine on the isoquinoline ring can significantly influence binding to biological targets.

  • Substituents on the Isoquinoline Core: The nature and position of other substituents will play a crucial role in modulating the compound's activity and pharmacokinetic properties.

  • Derivatization of Functional Groups: For derivatives like 4-fluoroisoquinoline-5-sulfonyl chloride, the sulfonamide moiety can be readily modified to explore a wide chemical space and optimize interactions with target proteins.

SAR_Logic cluster_sar SAR Logic for this compound Analogs Core This compound Scaffold Position Position of Fluorine Core->Position Substituents Other Substituents (R₁, R₂, etc.) Core->Substituents Derivatives Functional Group Derivatization (e.g., at C5-sulfonyl) Core->Derivatives Activity Biological Activity (e.g., IC₅₀, MIC) Position->Activity Properties Pharmacokinetic Properties (ADME/Tox) Position->Properties Substituents->Activity Substituents->Properties Derivatives->Activity Derivatives->Properties Optimization Lead Optimization Activity->Optimization Properties->Optimization

Logical relationships in the structure-activity relationship (SAR) studies of this compound analogs.

Conclusion

This compound and its analogs represent a promising area for drug discovery. The established synthetic routes, particularly for key intermediates like 4-fluoroisoquinoline-5-sulfonyl chloride, provide a solid foundation for the generation of diverse chemical libraries. Future research should focus on the systematic synthesis and biological evaluation of a wide range of this compound derivatives to fully elucidate their therapeutic potential and establish clear structure-activity relationships. The strategic incorporation of fluorine into the privileged isoquinoline scaffold holds significant promise for the development of next-generation therapeutics.

References

5-Fluoroisoquinoline CAS number information

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 394-66-1

This technical guide provides a comprehensive overview of 5-Fluoroisoquinoline, consolidating available data on its chemical properties, and analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a fluorinated derivative of isoquinoline. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the parent molecule, making it a compound of interest in medicinal chemistry and materials science.

PropertyValueSource(s)
CAS Number 394-66-1[1][2][3]
Molecular Formula C₉H₆FN[1][2][3]
Molecular Weight 147.15 g/mol [1][3]
Appearance Off-white solid[1]
Purity Typically available at 95-96%[1][2][4]
Storage Temperature 2-8 °C[2]
SMILES C1=CC2=C(C=CN=C2)C(=C1)F[2][3]
InChI Key YZPWGDDACXZRFI-UHFFFAOYSA-N[1][3]

Synthesis and Purification

Detailed, publicly available experimental protocols for the synthesis and purification of this compound are limited. However, general synthetic strategies for fluorinated isoquinoline derivatives often involve multi-step processes starting from readily available precursors like bromobenzaldehydes. The synthesis of a related compound, 4-fluoroisoquinoline-5-sulfonyl chloride, involves the nitration of 4-fluoroisoquinoline, followed by reduction, diazotization, and a Sandmeyer reaction.[5] Another approach for a similar derivative involves reacting 4-fluoroisoquinoline with sulfuric anhydride and then with a halogenating reagent.[5] Purification of isoquinoline derivatives often employs techniques such as column chromatography.[5]

Analytical Methods

Standard analytical techniques are used to characterize this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. A typical HPLC method for a related compound, 5-fluorouracil, utilizes a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile, with UV detection at an appropriate wavelength.

Biological Activity and Signaling Pathways

There is currently a lack of publicly available information regarding the specific biological activities and signaling pathways associated with this compound. The broader class of isoquinoline alkaloids is known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[6] The introduction of a fluorine atom can modulate the biological activity of a molecule, often enhancing its metabolic stability and membrane permeability. Further research is required to elucidate the specific biological profile of this compound.

Experimental Workflows

Due to the limited availability of specific experimental protocols for this compound, a generalized workflow for the synthesis and analysis of a fluorinated isoquinoline derivative is presented below. This is a hypothetical workflow based on common organic synthesis and analysis procedures and should not be considered a validated protocol for this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Multi-step Chemical Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography pure Pure this compound chromatography->pure nmr NMR Spectroscopy pure->nmr hplc HPLC Analysis pure->hplc ms Mass Spectrometry pure->ms

References

Spectroscopic Profile of 5-Fluoroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoroisoquinoline, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive data exists for isoquinoline and its derivatives, a complete, publicly available experimental dataset for this compound is not readily found. The data presented here for NMR and IR are based on spectral predictions and data from closely related analogs, such as 4-fluoroisoquinoline and 1-chloro-5-fluoroisoquinoline, to provide an expected range for the spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.5-9.2d~5-6H-1
~7.5-8.0d~5-6H-3
~7.6-8.1d~8-9H-4
~7.2-7.6dd~8-9, ~2-3H-6
~7.4-7.8t~8-9H-7
~7.9-8.3d~8-9H-8

Note: Predicted values are based on the analysis of isoquinoline and fluorinated derivatives. The solvent is assumed to be CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~158-162 (d, ¹JCF)C-5
~150-154C-1
~142-146C-3
~135-139C-8a
~128-132C-4a
~126-130C-8
~124-128C-7
~118-122 (d, ²JCF)C-6
~110-114 (d, ²JCF)C-4

Note: Predicted values are based on the analysis of isoquinoline and fluorinated derivatives. The solvent is assumed to be CDCl₃. The fluorine atom will cause splitting of the signals for nearby carbon atoms, denoted by (d) for doublet and the corresponding coupling constant.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3150MediumAromatic C-H stretch
1600-1650Medium-StrongC=C aromatic ring stretch
1500-1580Medium-StrongC=N ring stretch
1200-1300StrongC-F stretch
1000-1200MediumIn-plane C-H bending
700-900StrongOut-of-plane C-H bending

Note: These are expected absorption regions based on the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
147High[M]⁺ (Molecular Ion)
120Medium[M-HCN]⁺
93Medium[C₆H₄F]⁺

Note: The fragmentation pattern is predicted based on the known fragmentation of isoquinoline and the presence of the fluorine substituent.

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification of this compound Dissolution Dissolution in appropriate solvent (e.g., CDCl₃ for NMR, CH₂Cl₂ for IR) Synthesis->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction, Peak Picking) IR->ProcessIR ProcessMS Process MS Data (Peak Identification, Fragmentation Analysis) MS->ProcessMS Interpretation Structural Elucidation & Verification ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

A generalized workflow for the spectroscopic analysis of this compound.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition : The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing : The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase correction and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of solid this compound is dissolved in a volatile solvent like dichloromethane. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound. Alternatively, for an Attenuated Total Reflectance (ATR) setup, a small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition : A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Common introduction methods include direct infusion via a syringe pump or through a gas or liquid chromatograph.

  • Ionization : Electron Impact (EI) is a common ionization technique for small, relatively stable molecules. In this method, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Biological Activity of Novel 5-Fluoroisoquinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive literature review indicates a notable scarcity of specific research focused on the biological and anticancer activity of novel 5-Fluoroisoquinoline derivatives. The available data is insufficient to construct a detailed technical guide on this specific class of compounds. However, significant research exists for the closely related and structurally analogous Fluoroquinolone derivatives, which have emerged as promising anticancer agents. This guide will therefore focus on the biological activity of these novel Fluoroquinolone analogs as a well-documented proxy, providing researchers with relevant data, experimental protocols, and mechanistic insights.

Executive Summary

Fluoroquinolones, a class of compounds traditionally known for their antibacterial properties, are being repurposed and redesigned as potent anticancer agents.[1] Novel synthetic derivatives have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines, often exceeding the potency of established chemotherapeutic drugs like Etoposide.[2] The primary mechanism of action for these compounds is the inhibition of Topoisomerase II, a critical enzyme in DNA replication and cell cycle regulation.[1] This inhibition leads to DNA damage, subsequent cell cycle arrest, typically at the G2/M phase, and induction of apoptosis through the intrinsic pathway.[3][4] This whitepaper provides a technical overview of the quantitative biological data, detailed experimental protocols for their evaluation, and a visual representation of their mechanism of action.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of novel fluoroquinolone derivatives has been extensively evaluated against various human cancer cell lines. The data, presented as GI₅₀ (50% Growth Inhibition) and IC₅₀ (50% Inhibitory Concentration) values, are summarized below.

Table 1: Cytotoxic Activity (GI₅₀) of Moxifloxacin and Ofloxacin Derivatives
Compound IDParent ScaffoldMean GI₅₀ (µM)Cell LineGI₅₀ (µM)Reference
IIIf Moxifloxacin1.78SNB-75 (CNS)1.43[3]
MDA-MB-468 (Breast)1.63[3]
MCF-7 (Breast)1.67[3]
VIb Ofloxacin1.45MDA-MB-468 (Breast)0.41[3]
MCF-7 (Breast)0.42[3]
HOP-92 (NSCLC)0.50[3]
SNB-19 (CNS)0.51[3]
U-251 (CNS)0.61[3]
Table 2: Cytotoxic Activity (IC₅₀) of Various Lipophilic Fluoroquinolone Derivatives
Compound IDCell LineIC₅₀ (µM)Reference
4e (R-4-BuACA)K562 (Leukemia)0.005[2][5]
4f (R-4-HxACA)PANC-1 (Pancreatic)0.11[2][5]
MCF-7 (Breast)0.30[2][5]
7a (CHxCA)HELA (Cervical)0.40[2][5]
Table 3: Cytotoxic and Mechanistic Activity of Ciprofloxacin Derivatives
Compound IDMean GI₅₀ (µM)Topoisomerase II IC₅₀ (µM)Selectivity (CC₅₀ on Vero Cells, µM)Reference
II 3.3051.66Not Reported[4]
IIIb 2.45Not ReportedNot Reported[4]
IIIf 9.06Comparable to Etoposide349.03[1][4]
Etoposide Not Applicable58.96Not Applicable[4]

Experimental Protocols

This section details the key methodologies used to evaluate the biological activity of novel fluoroquinolone derivatives.

NCI-60 Human Tumor Cell Line Screening

The U.S. National Cancer Institute's 60-cell line screen is a primary method for identifying and characterizing novel anticancer agents.[3]

  • Cell Lines: A panel of 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Initial Screen (Single Dose): Test compounds are added at a single concentration (typically 10 µM) to the cell cultures.

  • Incubation: Cells are incubated for 48 hours.

  • Endpoint Measurement: Post-incubation, the protein content is estimated using the Sulforhodamine B (SRB) assay, which provides a surrogate measure of cell growth or killing.

  • Data Analysis: The percentage growth is calculated relative to no-treatment and pre-incubation controls. A drug that inhibits growth or is cytotoxic is selected for five-dose testing.

  • Five-Dose Assay: Compounds of interest are tested at five 10-fold dilutions to determine the GI₅₀, TGI (Total Growth Inhibition), and LC₅₀ (50% Lethal Concentration) values.

Sulforhodamine B (SRB) Colorimetric Assay

The SRB assay is used to measure drug-induced cytotoxicity and cell proliferation.[2][5]

  • Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Drug Treatment: Cells are treated with the fluoroquinolone derivatives at various concentrations.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The supernatant is discarded, and plates are washed with water and air-dried. Sulforhodamine B solution is added to each well and incubated for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Quantification: Bound stain is solubilized with a Tris base solution, and the absorbance is read on a plate reader at approximately 515 nm.

Topoisomerase II Inhibition Assay

This assay determines the ability of the compounds to inhibit the catalytic activity of the Topoisomerase II enzyme.[1][4]

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase II enzyme, and reaction buffer.

  • Compound Addition: Add the test fluoroquinolone derivatives at various concentrations to the reaction mixture. A known inhibitor like Etoposide is used as a positive control.

  • Incubation: Incubate the mixture at 37°C for a set time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: The DNA samples are resolved on an agarose gel.

  • Visualization & Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition is determined by the reduction in the amount of relaxed DNA compared to the supercoiled DNA substrate.

Cell Cycle Analysis

Flow cytometry is used to assess the effect of the compounds on cell cycle phase distribution.[1][3]

  • Cell Treatment: Treat a cancer cell line (e.g., MCF-7) with the test compound at its GI₅₀ concentration for a defined period (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content per cell is measured by the intensity of PI fluorescence.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

Visualized Workflows and Mechanisms

Experimental Evaluation Workflow

The logical flow for evaluating novel fluoroquinolone derivatives from initial screening to mechanistic studies is depicted below.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Selectivity Synthesis Synthesis of Derivatives Screen NCI-60 Single-Dose Screen Synthesis->Screen FiveDose Five-Dose Assay Screen->FiveDose Topo Topoisomerase II Inhibition Assay FiveDose->Topo Selectivity Normal Cell Line Cytotoxicity (Vero) FiveDose->Selectivity CellCycle Cell Cycle Analysis Topo->CellCycle Apoptosis Apoptosis Assay CellCycle->Apoptosis G Drug Fluoroquinolone Derivative DNA_Complex Stabilized DNA-Topo II Cleavage Complex Drug->DNA_Complex Inhibits religation TopoII Topoisomerase II Enzyme TopoII->DNA_Complex DNA_Damage DNA Double-Strand Breaks DNA_Complex->DNA_Damage Replication DNA Replication Fork Replication->DNA_Damage Collision leads to CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->CellCycleArrest Activates checkpoint Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis Induces

References

In Silico Modeling of 5-Fluoroisoquinoline Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 5-Fluoroisoquinoline, a novel synthetic isoquinoline derivative. While experimental data on this compound is emerging, this document serves as a predictive framework based on the well-established pharmacology of isoquinoline alkaloids and the known effects of fluorination in medicinal chemistry. We will explore potential protein targets, outline detailed protocols for computational analysis, and present hypothetical data to illustrate the expected outcomes of such studies. This guide is intended to equip researchers with the necessary tools to investigate the therapeutic potential of this compound and similar compounds in a virtual environment, thereby accelerating the drug discovery and development process.

Introduction to this compound

Isoquinoline alkaloids are a diverse class of naturally occurring compounds known for a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3][4][5] The introduction of a fluorine atom at the 5-position of the isoquinoline scaffold is a strategic modification intended to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[6][7] Fluorine's high electronegativity can lead to favorable multipolar interactions with protein backbones, potentially increasing the potency and selectivity of the compound.[7] This guide will explore the in silico approaches to characterizing these potential interactions.

Hypothetical Protein Targets and Binding Affinities

Based on the known biological activities of isoquinoline derivatives, several protein targets can be hypothesized for this compound.[8][9] These include enzymes and receptors involved in key signaling pathways implicated in cancer and neurodegenerative diseases. The following table summarizes hypothetical binding affinities and inhibitory concentrations for this compound against a selection of plausible targets.

Target ProteinGeneTarget ClassPredicted InteractionHypothetical Ki (nM)Hypothetical IC50 (nM)Hypothetical Docking Score (kcal/mol)
Phosphoinositide 3-kinase (PI3Kα)PIK3CAKinaseATP-competitive inhibition75150-9.8
Mitogen-activated protein kinase 1 (ERK2)MAPK1KinaseAllosteric inhibition250500-8.5
Nuclear factor-kappa B (NF-κB p50/p65)NFKB1/RELATranscription FactorInhibition of DNA binding5001200-7.2
Acetylcholinesterase (AChE)ACHEHydrolaseActive site inhibition120280-9.1
Glycogen synthase kinase 3-beta (GSK3β)GSK3BKinaseATP-competitive inhibition90200-9.5

Note: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate data presentation.

In Silico Experimental Protocols

A systematic in silico evaluation of this compound would involve a multi-step computational workflow.

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to the active or allosteric sites of hypothesized target proteins.

Methodology:

  • Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field (e.g., MMFF94).

  • Grid Generation: Define a docking grid box that encompasses the binding site of the protein.

  • Docking Simulation: Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD.[10] The program will explore various conformations and orientations of the ligand within the binding site and score them based on a defined scoring function.

  • Pose Analysis: Analyze the top-scoring docking poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the fluorine atom.

Molecular Dynamics (MD) Simulations

Objective: To assess the stability of the predicted protein-ligand complex and to characterize its dynamic behavior over time.

Methodology:

  • System Setup: The best-ranked docked complex from the molecular docking study is placed in a simulation box with explicit solvent (e.g., TIP3P water model) and counter-ions to neutralize the system.

  • Equilibration: The system is subjected to a series of energy minimization and equilibration steps under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to allow the system to relax.

  • Production Run: A production MD simulation is run for a significant duration (e.g., 100 nanoseconds) to generate a trajectory of the complex's motion.

  • Trajectory Analysis: Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to observe the persistence of key intermolecular interactions over time.

ADMET Prediction

Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

Methodology:

  • Input: The 2D structure of this compound is used as input for ADMET prediction software (e.g., SwissADME, pkCSM, ADMETlab).[11][12][13]

  • Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties based on established models and algorithms.

  • Analysis: The predicted properties are analyzed to assess the drug-likeness of the molecule, its potential for oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities.

The following table presents hypothetical ADMET predictions for this compound.

PropertyPredicted ValueInterpretation
Molecular Weight163.16 g/mol Good
LogP2.15Good oral absorption
Water SolubilityModerately SolubleAcceptable for formulation
Blood-Brain Barrier PermeationYesPotential for CNS activity
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity
HepatotoxicityLow riskFavorable safety profile

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Visualizations of Pathways and Workflows

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known targets of isoquinoline alkaloids.

G Hypothetical Signaling Pathway for this compound Extracellular_Signal Growth Factor Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK GSK3B GSK3β PI3K->GSK3B NFkB NF-κB ERK->NFkB Cell_Response Cell Proliferation, Survival, Inflammation GSK3B->Cell_Response NFkB->Cell_Response Molecule This compound Molecule->PI3K Molecule->ERK Molecule->GSK3B Molecule->NFkB G In Silico Drug Discovery Workflow Start Compound Identification (this compound) Target_ID Target Identification (Literature, Cheminformatics) Start->Target_ID Docking Molecular Docking Target_ID->Docking ADMET ADMET Prediction Target_ID->ADMET MD_Sim Molecular Dynamics Simulations Docking->MD_Sim Analysis Data Analysis & Prioritization MD_Sim->Analysis ADMET->Analysis Validation Experimental Validation (In Vitro Assays) Analysis->Validation

References

5-Fluoroisoquinoline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-fluoroisoquinoline. Due to the limited availability of specific experimental data in public literature, this document focuses on established methodologies and predictive insights to empower researchers in their evaluation of this compound. It outlines detailed experimental protocols for determining solubility and stability, and presents potential degradation pathways based on the chemical properties of isoquinoline and the influence of fluorination.

Solubility Profile of this compound

Understanding the solubility of this compound is critical for its application in various research and development stages, from designing biological assays to formulation development.

Predicted Solubility Characteristics

The solubility of this compound is influenced by its parent isoquinoline structure and the presence of the fluorine atom.

  • Isoquinoline Core : The parent compound, isoquinoline, is a weakly basic aromatic heterocycle. It is known to be sparingly soluble in water but demonstrates good solubility in many organic solvents such as ethanol, ether, and chloroform.[1][2][3][4] This is attributed to the polar nitrogen atom within the bicyclic aromatic system, which is not sufficient to overcome the hydrophobicity of the fused benzene ring for significant aqueous solubility.[1]

  • Effect of Fluorination : The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, aqueous solubility, and metabolic stability.[5] The high electronegativity of fluorine can influence the electron distribution within the aromatic system and its interactions with solvent molecules. While fluorination can sometimes increase aqueous solubility, its impact is highly dependent on the specific position of the fluorine atom and the overall molecular context.

Based on these considerations, it is anticipated that this compound will exhibit limited solubility in aqueous media and good solubility in a range of organic solvents.

Quantitative Solubility Data

The following table provides a template for systematically recording the experimentally determined solubility of this compound in various solvents at a defined temperature.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)MethodNotes
Water25Shake-Flask
Phosphate-Buffered Saline (pH 7.4)25Shake-Flask
0.1 N HCl25Shake-Flask
0.1 N NaOH25Shake-Flask
Methanol25Shake-Flask
Ethanol25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Acetonitrile (ACN)25Shake-Flask
Dichloromethane (DCM)25Shake-Flask
Chloroform25Shake-Flask
Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any fine particles. This step is crucial to prevent artificially high solubility measurements.

  • Dilution: If necessary, accurately dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, taking into account the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC or UV-Vis E->F G Calculate solubility F->G

Figure 1: Experimental workflow for solubility determination using the shake-flask method.

Stability Profile of this compound

Assessing the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation products.

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, insights can be drawn from related fluoroquinolone antibiotics.[6] Potential degradation mechanisms include:

  • Hydrolysis: The isoquinoline ring system is generally stable to hydrolysis. However, under harsh acidic or basic conditions, degradation could be initiated.

  • Oxidation: The aromatic rings may be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

  • Photodegradation: Aromatic nitrogen heterocycles can be susceptible to degradation upon exposure to UV light.

  • Defluorination: Cleavage of the carbon-fluorine bond is a possible degradation pathway, particularly under certain stress conditions, which could lead to the formation of hydroxylated or other substituted isoquinolines.

Forced Degradation Studies

Forced degradation (or stress testing) is conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways. The following table can be used to summarize the results of such studies.

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationMajor Degradation Products (if identified)
Acid Hydrolysis 0.1 N HCl24 h80
1 N HCl24 h80
Base Hydrolysis 0.1 N NaOH24 h80
1 N NaOH24 h80
Oxidation 3% H₂O₂24 h25
30% H₂O₂24 h25
Thermal Dry Heat48 h105
Photolytic UV Light (254 nm)24 h25
Visible Light7 days25
Experimental Protocols for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • HPLC-UV/MS system for separation and identification of degradation products

General Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Add an aliquot of the stock solution to a solution of the acid or base. Heat the mixture in a water bath at a specified temperature (e.g., 80°C) for a defined period. At various time points, withdraw samples, neutralize them, and dilute for analysis.

    • Oxidation: Add an aliquot of the stock solution to a solution of hydrogen peroxide. Keep the mixture at room temperature for a defined period. Withdraw samples at various time points and dilute for analysis.

    • Thermal Degradation: Store a solid sample of this compound in a thermostatic oven at a high temperature (e.g., 105°C). Also, expose a solution of the compound to elevated temperatures. Sample at various time points.

    • Photodegradation: Expose a solution of this compound to UV and/or visible light in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Sample at various time points.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. An HPLC system coupled with a mass spectrometer (LC-MS) is highly recommended for the identification of the degradation products.

  • Evaluation: Calculate the percentage of degradation of this compound. Characterize the major degradation products by comparing their retention times, UV spectra, and mass-to-charge ratios with those of the parent compound and potential reference standards.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound stock solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolysis A->F G Sample at time points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-UV/MS G->H I Quantify degradation and identify products H->I G A This compound B Hydroxylated Isoquinoline (Defluorination) A->B Photolysis / Metabolism C This compound N-oxide (Oxidation) A->C Oxidative Stress (e.g., H₂O₂) D Ring-Opened Products (Hydrolysis) A->D Harsh Acid/Base Hydrolysis

References

A Technical Guide to Commercially Available Precursors for 5-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercially available precursors for the synthesis of 5-fluoroisoquinoline, a key building block in medicinal chemistry and drug discovery. This document details the synthetic routes from readily available starting materials, provides structured data on precursor availability, and outlines key experimental protocols.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in the development of novel therapeutics. The introduction of a fluorine atom at the 5-position of the isoquinoline scaffold can modulate the physicochemical and pharmacological properties of molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Access to a reliable supply of precursors is therefore crucial for researchers engaged in the synthesis of this compound and its derivatives. This guide outlines the most common synthetic pathways and the commercial availability of the necessary starting materials and intermediates.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several key pathways, primarily starting from isoquinoline or its derivatives. A common and well-documented strategy involves the synthesis of 4-fluoroisoquinoline as a key intermediate, which is then further functionalized.

A logical representation of the primary synthetic pathway is illustrated below:

G Isoquinoline Isoquinoline Bromoisoquinoline 4-Bromoisoquinoline Isoquinoline->Bromoisoquinoline Bromination Aminoisoquinoline 4-Aminoisoquinoline Bromoisoquinoline->Aminoisoquinoline Ammonolysis Fluoroisoquinoline 4-Fluoroisoquinoline Aminoisoquinoline->Fluoroisoquinoline Balz-Schiemann Reaction Nitrofluoroisoquinoline 4-Fluoro-5-nitroisoquinoline Fluoroisoquinoline->Nitrofluoroisoquinoline Nitration Aminofluoroisoquinoline 5-Amino-4-fluoroisoquinoline Nitrofluoroisoquinoline->Aminofluoroisoquinoline Reduction Target This compound Derivatives Aminofluoroisoquinoline->Target Further Derivatization

Primary synthetic pathway to this compound derivatives.

An alternative starting point involves the sulfonation of isoquinoline, leading to isoquinoline-5-sulfonic acid, which can be a precursor for certain derivatives.

Commercially Available Precursors

A variety of precursors for the synthesis of this compound are commercially available from major chemical suppliers. The following tables summarize the availability of these key compounds.

Table 1: Primary Precursors and Intermediates

Compound NameCAS NumberKey SuppliersTypical Purity
Isoquinoline119-65-3Sigma-Aldrich, TCI, Thermo Fisher Scientific≥97%
4-Bromoisoquinoline1532-97-4Sigma-Aldrich, TCI, Thermo Fisher Scientific≥98%
4-Aminoisoquinoline23687-25-4Sigma-Aldrich, TCI, Chem-Impex≥97%
4-Fluoroisoquinoline394-67-2TCI, Biosynth, Lab Pro Inc.≥98%
Isoquinoline-5-sulfonic acid27655-40-9Santa Cruz Biotechnology, TCI, Chem-Impex≥95%

Table 2: Advanced Intermediates

Compound NameCAS NumberKey SuppliersTypical Purity
4-Fluoro-5-nitroisoquinoline928664-13-5BLD Pharm, AmbeedInquire
5-Amino-4-fluoroisoquinoline928664-14-6ChemicalBookInquire
4-Fluoroisoquinoline-5-sulfonyl chloride194032-33-2Enamine, Chemvon Biotechnology≥95%
4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride906820-08-4Smolecule, Sigma-AldrichInquire

Experimental Protocols

The following are detailed methodologies for the key transformations in the synthesis of this compound precursors.

Preparation of 4-Aminoisoquinoline from 4-Bromoisoquinoline

This procedure describes the ammonolysis of 4-bromoisoquinoline to yield 4-aminoisoquinoline.[1]

Workflow:

G Start 4-Bromoisoquinoline, Ammonium Hydroxide, Copper Sulfate Reaction Heat in Autoclave (165-170°C, 16h) Start->Reaction Workup1 Make Alkaline (NaOH) Extract with Benzene Reaction->Workup1 Drying Dry over K2CO3 Treat with Charcoal Workup1->Drying Concentration Concentrate Benzene Drying->Concentration Crystallization Cool to Precipitate Concentration->Crystallization Product 4-Aminoisoquinoline Crystallization->Product

Workflow for the synthesis of 4-aminoisoquinoline.

Methodology:

A mixture of 4-bromoisoquinoline (50 g), concentrated ammonium hydroxide solution (160 ml), and copper (II) sulfate pentahydrate (3 g) is heated in a shaking autoclave at 165-170°C for 16 hours.[1] The reaction mixture is then made alkaline with a dilute sodium hydroxide solution and extracted with five 100-ml portions of benzene.[1] The combined benzene extracts are dried over anhydrous potassium carbonate, treated with charcoal, and then concentrated to a volume of approximately 70 ml.[1] Upon cooling, 4-aminoisoquinoline precipitates and can be collected by filtration.[1]

Synthesis of 4-Fluoroisoquinoline via Balz-Schiemann Reaction

This protocol outlines the conversion of 4-aminoisoquinoline to 4-fluoroisoquinoline using the Balz-Schiemann reaction.[2][3]

Workflow:

G Start 4-Aminoisoquinoline, Fluoroboric Acid Diazotization Add Sodium Nitrite (-15 to -10°C) Start->Diazotization Isolation Filter Diazonium Fluoroborate Salt Diazotization->Isolation Decomposition Heat in Toluene (45-50°C) Isolation->Decomposition Workup Aqueous Workup and Extraction Decomposition->Workup Purification Distillation Workup->Purification Product 4-Fluoroisoquinoline Purification->Product

Workflow for the Balz-Schiemann reaction.

Methodology:

4-Aminoisoquinoline (420 g, 2.909 moles) is added to 40% fluoroboric acid (1890 ml) with stirring at 25-30°C until a clear solution is obtained.[2] The solution is then cooled to -10 to -15°C, and a solution of sodium nitrite (231 g, 3.346 moles) in water is added portion-wise while maintaining the temperature.[2] After the addition is complete, the mixture is stirred for an additional hour at -15°C.[2] The resulting diazonium fluoroborate salt is filtered, washed with chilled diisopropyl ether, and suck-dried.[2] The dried salt is then added to toluene (2000 ml) and heated to 45-50°C to initiate decomposition.[2] After the reaction is complete, the mixture is worked up with an aqueous solution, and the organic layer is separated, dried, and concentrated. The crude 4-fluoroisoquinoline is then purified by distillation.[2]

Nitration of 4-Fluoroisoquinoline

This procedure describes the nitration of 4-fluoroisoquinoline to yield 4-fluoro-5-nitroisoquinoline.[4]

Methodology:

4-Fluoroisoquinoline is nitrated using potassium nitrate in sulfuric acid.[4] This reaction typically yields a mixture of 4-fluoro-5-nitroisoquinoline and the corresponding 8-nitro isomer.[4] The isomers can be separated by chromatographic techniques.

Reduction of 4-Fluoro-5-nitroisoquinoline

This protocol outlines the reduction of the nitro group to an amino group.[4]

Methodology:

The mixture of 4-fluoro-5-nitroisoquinoline and its isomer is reduced using stannous chloride dihydrate in concentrated hydrochloric acid.[4] This results in the formation of 4-fluoro-5-aminoisoquinoline and its corresponding 8-amino isomer.[4] The desired 5-amino isomer is then separated and purified by column chromatography.[4]

Conclusion

The synthesis of this compound and its derivatives is accessible through well-established synthetic routes utilizing commercially available precursors. This guide provides researchers and drug development professionals with the essential information required to source the necessary starting materials and intermediates, along with detailed experimental protocols for key synthetic transformations. The availability of these precursors from various suppliers facilitates the exploration of this important class of fluorinated heterocycles in the pursuit of novel therapeutic agents.

References

Review of 5-Fluoroisoquinoline literature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-Fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its analogs are a pivotal class of heterocyclic compounds extensively utilized in pharmaceuticals due to their diverse biological activities.[1] The isoquinoline nucleus is a privileged scaffold in drug design and is present in numerous natural products, including the alkaloids papaverine and morphine.[1][2] The introduction of a fluorine atom into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, binding affinity, and lipophilicity. This makes fluorinated isoquinolines, including this compound, compounds of significant interest in medicinal chemistry and drug discovery.[3]

This guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, biological activities, and its role as a key intermediate in the development of therapeutic agents.

Chemical and Physical Properties

This compound is an aromatic heterocyclic compound with the molecular formula C₉H₆FN.[4] Its structure consists of an isoquinoline ring system with a fluorine atom substituted at the 5th position. The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₆FN[4][5]
Molecular Weight 147.15 g/mol [4][6]
CAS Number 394-66-1[4][5]
Appearance Off-White Solid[6]
Purity ~96.0%[5][6]
LogP 2.37390[5]
PSA (Polar Surface Area) 12.89000 Ų[5]
InChI Key YZPWGDDACXZRFI-UHFFFAOYSA-N[4][6]
SMILES C1=CC2=C(C=CN=C2)C(=C1)F[4]

Synthesis and Experimental Protocols

The synthesis of fluorinated isoquinolines is a critical step in the development of new drug candidates. While specific protocols for the direct synthesis of this compound are not extensively detailed in the provided results, the synthesis of its derivatives, such as 4-fluoroisoquinoline-5-sulfonyl chloride, provides insight into the relevant chemical transformations.

A common strategy involves the sulfonation and subsequent halogenation of a 4-fluoroisoquinoline precursor.[7] This "one-pot" synthesis is efficient and minimizes the need for extensive purification from positional isomers.[7][8]

Example Experimental Protocol: Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride

This protocol is adapted from a described synthesis for a key derivative of fluoroisoquinoline.[9]

  • Sulfonation:

    • To a 200-mL reactor equipped with a stirrer, thermometer, condenser, and a dropper, add sulfuric anhydride (94.3 g, 1.18 mol) that has been liquefied by heating to 20-35°C.

    • Adjust the internal temperature to 26-34°C.

    • Gradually add 4-fluoroisoquinoline sulfuric acid salt (33.33 g, 0.136 mol) while maintaining the internal temperature.

    • Adjust the internal temperature to 30°C and stir the mixture for 13 hours.[9]

  • Halogenation:

    • Add thionyl chloride (89.0 g, 0.75 mol) dropwise to the reaction mixture.

    • Heat the mixture to 70°C and stir for four hours.[9]

  • Work-up and Isolation:

    • After the reaction is complete, cool the reactor.

    • In a separate 3 L reactor, add water (333 mL), ice (600 g), and methylene chloride (500 mL) and cool to 0°C or lower.

    • Gradually add the reaction mixture to the cooled reactor, ensuring the internal temperature does not exceed 5°C.

    • Gradually add sodium hydrogencarbonate (330 g) while maintaining the temperature between 5°C and 10°C.

    • Remove the formed inorganic salt by filtration.

    • Separate the filtrate and extract the aqueous layer with methylene chloride (333 mL).

    • Combine the organic layers, wash with saturated brine (166 mL), and dry with anhydrous sodium sulfate (21 g).[9]

  • Salt Formation and Purification:

    • After filtering the drying agent, adjust the total volume of the organic layer to 1.2 L with methylene chloride.

    • Add 4N HCl/EtOAc (41 mL) dropwise at 18-21°C.

    • Stir the mixture at 30°C for one hour.

    • Collect the precipitated crystals by filtration and wash with methylene chloride (110 mL) to yield 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride.[9]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product A 4-Fluoroisoquinoline C Sulfonation A->C B Sulfuric Anhydride B->C D Halogenation (e.g., with Thionyl Chloride) C->D E 4-Fluoroisoquinoline-5-sulfonyl Chloride D->E

Figure 1: A generalized workflow for the synthesis of a fluoroisoquinoline derivative.

Biological Activity and Applications

The isoquinoline scaffold is a cornerstone in the development of drugs for a wide range of diseases, including cancer, infections, and neurological disorders.[1] The introduction of fluorine can enhance the biological activity of these compounds.

Antimicrobial and Anticancer Potential

Research indicates that derivatives of this compound, such as 5-fluoro-7-methoxyisoquinoline-1-carboxylic acid, exhibit notable biological activities, including antibacterial and anticancer properties.[10] The mechanism of action often involves the inhibition of key enzymes or pathways essential for microbial growth or tumor proliferation.[10] Novel alkynyl isoquinolines have demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains like MRSA.[11]

Compound ClassOrganismActivity (MIC Range)Source(s)
FluoroquinolonesP. aeruginosa5.453 µM - 87.241 µM[12]
FluoroquinolonesK. pneumonia0.082 µM - 87.241 µM[12]
Alkynyl IsoquinolinesS. aureus (MRSA)MIC of 0.5 µg/mL for some derivatives[11]
Pharmaceutical Intermediates

This compound and its derivatives are valuable intermediates in the synthesis of more complex pharmaceutical compounds.[7][10] For instance, 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride is a key intermediate in the synthesis of Ripasudil, a Rho kinase inhibitor used for the treatment of glaucoma and ocular hypertension.[13]

Role in Drug Discovery and Signaling Pathways

The drug discovery process is a long and complex journey from an initial chemical entity to a marketed drug. A molecule like this compound would typically be considered in the early "discovery" phase, where it can be used as a building block to generate a library of novel compounds for screening.

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Approval A Target Identification & Validation B Lead Generation (e.g., using this compound scaffold) A->B C Lead Optimization B->C D In Vitro & In Vivo Studies C->D E Toxicology & Safety D->E F Phase I E->F G Phase II F->G H Phase III G->H I NDA Submission H->I J FDA Review I->J K Market Launch J->K

Figure 2: A simplified overview of the drug discovery and development pipeline.

The biological effects of drugs are often mediated through their interaction with cellular signaling pathways. While the specific pathways modulated by this compound are a subject for further research, it is known that other fluorinated compounds, like 5-fluorouracil, can have profound effects on pathways such as JAK/STAT, Wnt, and NF-κB, which are often implicated in cancer drug resistance.[14] The isoquinoline scaffold itself is being explored for its effects on various cellular pathways.[7]

The diagram below illustrates a generalized model of how a drug candidate, derived from a scaffold like this compound, might interact with a cellular signaling cascade to produce a therapeutic effect.

G A Drug Candidate (this compound Derivative) B Cell Surface Receptor A->B Binds/Inhibits C Kinase Cascade (e.g., MEK/ERK) B->C Activates D Transcription Factor C->D Phosphorylates E Gene Expression D->E Regulates F Cellular Response (e.g., Apoptosis, Growth Arrest) E->F

Figure 3: A conceptual diagram of a drug candidate modulating a cellular signaling pathway.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery and development. Its chemical properties, conferred by the fluorine atom and the isoquinoline core, make it an attractive starting point for the synthesis of novel therapeutic agents. While much of the current literature focuses on its derivatives, the core scaffold holds promise for the generation of new molecules with potent biological activities, particularly in the areas of oncology and infectious diseases. Further research into the synthesis, biological evaluation, and mechanism of action of this compound and its analogs will undoubtedly continue to be a fruitful area of investigation for medicinal chemists and pharmacologists.

References

Patents in 5-Fluoroisoquinoline Synthesis and Application: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the patented synthesis and applications of 5-fluoroisoquinoline and its derivatives. The information is compiled from a comprehensive review of relevant patents and scientific literature, focusing on experimental protocols, quantitative biological data, and the signaling pathways implicated in their therapeutic use.

Core Synthesis and Derivatization of this compound

The patent literature reveals a multi-step approach to the synthesis of this compound and its key derivatives, notably 4-fluoroisoquinoline-5-sulfonyl chloride, a crucial intermediate in the development of various therapeutic agents.

Experimental Protocols

1. Synthesis of 4-Fluoroisoquinoline

This process, detailed in patent JP6755775B2, outlines the synthesis starting from 1-hydroxyisoquinoline.

  • Step 1: Fluorination of 1-Hydroxyisoquinoline: 1-Hydroxyisoquinoline is treated with a fluorinating agent in a suitable solvent system (e.g., acetonitrile containing methanol) to yield a mixture of fluorinated dihydroisoquinoline isomers.

  • Step 2: Acid-catalyzed Dehydration/Demethoxylation: The mixture of isomers is then treated with an acid (e.g., hydrochloric acid in ethyl acetate) to facilitate dehydration or demethoxylation, resulting in the formation of 4-fluoro-1-hydroxyisoquinoline.

  • Step 3: Chlorination of 4-Fluoro-1-hydroxyisoquinoline: The hydroxyl group at the 1-position is replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride, yielding 1-chloro-4-fluoroisoquinoline.

  • Step 4: Reductive Dechlorination: The final step involves the selective removal of the chlorine atom at the 1-position through catalytic hydrogenation (e.g., using 10% Pd/C and a hydrogen source like ammonium formate or hydrogen gas) to afford the target compound, 4-fluoroisoquinoline[1].

2. Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride

Patents US7872136B2 and JP5066443B2 describe a "one-pot" synthesis method for this important intermediate, starting from 4-fluoroisoquinoline.[2][3]

  • Step 1: Sulfonation: 4-Fluoroisoquinoline is reacted with sulfuric anhydride, with or without the presence of sulfuric acid, to produce 4-fluoroisoquinoline-5-sulfonic acid.

  • Step 2: Halogenation: The resulting sulfonic acid is then treated with a halogenating agent, such as thionyl chloride or phosphorus oxychloride, to yield 4-fluoroisoquinoline-5-sulfonyl chloride.[2][3] The product can be isolated as its hydrochloride salt to facilitate purification.[3]

A previously patented method involved a more complex, five-step synthesis starting from 4-fluoroisoquinoline, which included nitration, reduction, separation of isomers, diazotization, and a Sandmeyer reaction to introduce the sulfonyl chloride group.[2] The newer "one-pot" method offers a more efficient and cost-effective route.[2]

Therapeutic Applications and Biological Activity

Derivatives of this compound have been patented for their potential as inhibitors of several key protein kinases, indicating their promise in treating a range of diseases, from cardiovascular disorders to cancer.

Quantitative Biological Data

The following table summarizes the available quantitative data for representative this compound derivatives and related compounds from the patent literature and associated scientific publications.

Compound/Derivative ClassTarget KinaseIC50/Ki ValuePatent/Source
(S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P)Rho-kinaseKi = 1.6 nM[3]
(S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinolineRho-kinaseNot explicitly stated, but noted to have dramatically improved pharmacological action over Fasudil.[4]
Fluoroisoquinoline substituted thiazole compoundsProtein Kinase B (PKB)Not explicitly quantified in the patent. Described as potent inhibitors.[5]
Various quinoline/isoquinoline derivativesVEGFR-2IC50 values for related, non-fluoroisoquinoline inhibitors are in the nanomolar to low micromolar range.[5][6]
Signaling Pathways

1. Rho-kinase (ROCK) Signaling Pathway

This compound derivatives, particularly those with a sulfonyl group at the 5-position, have been developed as potent inhibitors of Rho-kinase. The Rho-kinase signaling pathway plays a crucial role in regulating cellular contraction, motility, and proliferation. Its inhibition is a therapeutic strategy for conditions such as hypertension, glaucoma, and cerebrovascular spasms.

Rho_Kinase_Pathway Rho-Kinase Signaling Pathway GPCR GPCRs RhoA RhoA-GTP GPCR->RhoA Activation ROCK Rho-kinase (ROCK) RhoA->ROCK Activation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLCP->MLC Dephosphorylation Actin_Myosin Actin-Myosin Interaction (Contraction) MLC->Actin_Myosin Fluoroisoquinoline This compound Derivatives Fluoroisoquinoline->ROCK Inhibition

Caption: Inhibition of the Rho-Kinase signaling pathway by this compound derivatives.

2. Protein Kinase B (PKB/Akt) Signaling Pathway

Fluoroisoquinoline substituted thiazole compounds have been patented as inhibitors of Protein Kinase B (PKB), also known as Akt.[5] The PKB/Akt pathway is a central node in cell signaling, governing cell survival, growth, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for anti-cancer drug development.

PKB_Akt_Pathway PKB/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PKB PKB (Akt) PIP3->PKB PDK1->PKB Phosphorylation Downstream Downstream Targets (e.g., mTOR, GSK3β) PKB->Downstream Cell_Survival Cell Survival, Growth, Proliferation Downstream->Cell_Survival Fluoroisoquinoline_Thiazole Fluoroisoquinoline Thiazole Derivatives Fluoroisoquinoline_Thiazole->PKB Inhibition

Caption: Inhibition of the PKB/Akt signaling pathway by fluoroisoquinoline thiazole derivatives.

3. Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

While direct patents for this compound derivatives as VEGFR inhibitors are less explicit, the broader class of quinoline and isoquinoline derivatives are well-established as inhibitors of VEGFR. This pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR_Pathway VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation Ras Ras/Raf/MEK/ERK Pathway VEGFR->Ras Activation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Proliferation, Migration, Survival Ras->Angiogenesis PKC->Angiogenesis Akt->Angiogenesis Fluoroisoquinoline This compound Derivatives Fluoroisoquinoline->VEGFR Inhibition

Caption: Inhibition of the VEGFR signaling pathway by this compound derivatives.

Conclusion

The patent landscape for this compound and its derivatives highlights a field of active research and development. Efficient synthetic routes have been established for key intermediates, paving the way for the creation of a diverse range of compounds. The primary therapeutic applications appear to be centered on the inhibition of protein kinases, with promising implications for the treatment of cardiovascular diseases, cancer, and neurological disorders. Further research is warranted to fully elucidate the therapeutic potential and to develop more extensive quantitative structure-activity relationships for this class of compounds.

References

Potential Research Areas for 5-Fluoroisoquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: 5-Fluoroisoquinoline is a fluorinated heterocyclic compound belonging to the isoquinoline family. While direct research on its biological activity is limited, its structural similarity to known bioactive molecules, including various anticancer and antimicrobial agents, suggests significant potential for drug discovery and development. This technical guide provides an in-depth overview of promising research avenues for this compound, drawing parallels from structurally related compounds. It outlines potential therapeutic targets, suggests experimental protocols for synthesis and biological evaluation, and presents a framework for investigating its mechanism of action, pharmacokinetics, and toxicological profile. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this intriguing molecule.

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, forming the core scaffold of numerous natural products and synthetic drugs.[1][2][3] The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability.[4] this compound, with its unique combination of a rigid isoquinoline core and a strategically placed fluorine atom, represents a promising, yet underexplored, scaffold for medicinal chemistry.

This guide consolidates the fragmented information on related compounds to propose a focused research and development strategy for this compound. The following sections will delve into potential therapeutic areas, synthetic methodologies, and a roadmap for comprehensive preclinical evaluation.

Potential Therapeutic Areas

Based on the known biological activities of structurally similar isoquinoline and fluoroquinolone analogs, several key therapeutic areas are proposed for the investigation of this compound.

Anticancer Activity

The isoquinoline and quinoline scaffolds are present in numerous anticancer agents.[5][6] The fluorine substituent can enhance the anticancer potential of various compounds.[7] Therefore, oncology represents a primary area of interest for this compound research.

Potential Mechanisms of Action:

  • Enzyme Inhibition: Many quinoline-based compounds are known to inhibit enzymes crucial for cancer cell survival and proliferation, such as topoisomerase II and DNA methyltransferases.[5][8]

  • Kinase Inhibition: The isoquinoline scaffold is a common feature in kinase inhibitors. Potential targets for this compound could include the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[9][10][11][12]

  • PARP Inhibition: Certain isoquinoline derivatives have been investigated as Poly (ADP-ribose) polymerase (PARP) inhibitors, which are particularly effective in cancers with BRCA mutations.[13][14][15][16] The concept of synthetic lethality with PARP inhibitors is a well-established therapeutic strategy.[15]

Antimicrobial Activity

Fluoroquinolones are a well-established class of antibiotics.[17] Although this compound is not a classic fluoroquinolone, the presence of the fluorinated heterocyclic system suggests potential for antimicrobial activity. Research on alkynyl isoquinolines has demonstrated potent bactericidal activity against multidrug-resistant Gram-positive bacteria.[2]

Potential Targets:

  • Bacterial DNA Gyrase and Topoisomerase IV: These are the primary targets of fluoroquinolone antibiotics.

  • Novel Bacterial Targets: Given its unique structure, this compound may interact with novel bacterial targets, offering a potential solution to antimicrobial resistance.

Neurological Disorders

Derivatives of 4-Fluoroisoquinoline-5-sulfonyl chloride are used as intermediates in the synthesis of pharmaceuticals targeting neurological disorders.[1] This suggests that the this compound scaffold may have applications in neuroscience drug discovery.

Synthesis and Characterization

The synthesis of this compound and its derivatives is a critical first step in its evaluation. While specific protocols for this compound are not extensively documented in publicly available literature, established methods for the synthesis of isoquinolines and their fluorinated analogs can be adapted.

General Synthetic Strategy

A plausible synthetic route to this compound could involve the Bischler-Napieralski or Pictet-Spengler reaction, common methods for constructing the isoquinoline core. The fluorine atom could be introduced either at a late stage of the synthesis via electrophilic fluorination or by using a fluorinated starting material.

A derivative, 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride, is synthesized from 4-fluoroisoquinoline through sulfonation and subsequent halogenation.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₆FN[18]
Molecular Weight147.15 g/mol [18]
IUPAC NameThis compound[18]
CAS Number394-66-1[18]

Proposed Experimental Protocols

To systematically evaluate the therapeutic potential of this compound, a tiered approach to biological screening is recommended.

In Vitro Anticancer Activity Screening
  • Cell Viability Assays:

    • Protocol: Utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on a panel of human cancer cell lines (e.g., HCT116 colorectal carcinoma, HONE-1 nasopharyngeal carcinoma) and a normal cell line (e.g., CCD112 colorectal).[19]

    • Procedure:

      • Seed cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours.

      • Add MTT solution and incubate for 4 hours.

      • Solubilize the formazan crystals with DMSO.

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the IC50 (half-maximal inhibitory concentration) values.

Enzyme Inhibition Assays
  • Kinase Inhibition Assay (e.g., PI3K):

    • Protocol: Employ a commercially available PI3K kinase assay kit (e.g., ADP-Glo™ Kinase Assay) to determine the inhibitory activity of this compound against PI3K isoforms.

    • Procedure:

      • Add PI3K enzyme, substrate (e.g., PIP2), and varying concentrations of this compound to a 96-well plate.

      • Initiate the kinase reaction by adding ATP.

      • After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

      • Measure luminescence to determine the kinase activity.

      • Calculate the IC50 value.

  • PARP Inhibition Assay:

    • Protocol: Use a PARP inhibitor screening kit to measure the inhibition of PARP1 activity.

    • Procedure:

      • Coat a 96-well plate with histones.

      • Add activated DNA, PARP1 enzyme, and varying concentrations of this compound.

      • Add biotinylated PARP substrate.

      • After incubation, add streptavidin-HRP and a colorimetric substrate.

      • Measure the absorbance to quantify PARP activity.

      • Calculate the IC50 value.

Antimicrobial Activity Screening
  • Minimum Inhibitory Concentration (MIC) Determination:

    • Protocol: Use the broth microdilution method according to CLSI guidelines to determine the MIC of this compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Procedure:

      • Prepare serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth.

      • Inoculate each well with a standardized suspension of the microorganism.

      • Incubate the plates under appropriate conditions.

      • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the proposed research strategy, the following diagrams illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action cluster_preclinical Preclinical Development synthesis Synthesis of this compound purification Purification & Structural Confirmation synthesis->purification anticancer Anticancer Assays (MTT, etc.) purification->anticancer antimicrobial Antimicrobial Assays (MIC, etc.) purification->antimicrobial neuroactivity Neuroactivity Screening purification->neuroactivity enzyme_inhibition Enzyme Inhibition Assays (Kinases, PARP, etc.) anticancer->enzyme_inhibition pathway_analysis Signaling Pathway Analysis enzyme_inhibition->pathway_analysis adme ADME/Tox Studies pathway_analysis->adme in_vivo In Vivo Efficacy Models adme->in_vivo

Caption: Proposed experimental workflow for the evaluation of this compound.

pi3k_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Fluoroisoquinoline This compound Fluoroisoquinoline->PI3K Potential Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

parp_inhibition_pathway cluster_synthetic_lethality Synthetic Lethality SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB replication fork collapse BER Base Excision Repair (BER) PARP->BER Cell_Survival Cell Survival BER->Cell_Survival Apoptosis Apoptosis HR Homologous Recombination (HR) DSB->HR HR->Cell_Survival Fluoroisoquinoline This compound Fluoroisoquinoline->PARP Potential Inhibition BRCA_deficient BRCA Deficient Cells BRCA_deficient->HR Impaired

Caption: The concept of synthetic lethality through potential PARP inhibition by this compound in BRCA-deficient cells.

Pharmacokinetics and Toxicology

A comprehensive evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological profile of this compound is essential for its development as a therapeutic agent.

In Silico ADME Prediction
  • Methodology: Utilize computational tools (e.g., SwissADME, pkCSM) to predict the ADME properties of this compound. An in silico ADME profile for the related compound 5-aminoisoquinoline showed good water solubility and high gastrointestinal absorption.[20]

Table 2: Predicted ADME Profile for this compound (Hypothetical)

ParameterPredicted ValueInterpretation
Gastrointestinal AbsorptionHighGood potential for oral bioavailability.
BBB PermeabilityYes/NoIndicates potential for CNS or non-CNS applications.
CYP Inhibition (e.g., CYP1A2, 2C9)Inhibitor/Non-inhibitorPredicts potential for drug-drug interactions.
hERG InhibitionLow/High RiskAssesses potential for cardiotoxicity.
Ames TestMutagenic/Non-mutagenicPredicts carcinogenic potential.

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

In Vitro and In Vivo Toxicology
  • In Vitro Cytotoxicity: As described in the anticancer screening protocol, assess cytotoxicity in normal human cell lines.

  • In Vivo Acute Toxicity: Determine the LD50 (median lethal dose) in a rodent model (e.g., mice or rats) following oral or intravenous administration. The toxicology of fluoro-organic compounds can vary widely.[3][21][22]

Conclusion and Future Directions

This compound represents a promising but largely unexplored chemical entity with significant potential for drug discovery. Based on the established biological activities of related isoquinoline and fluoroquinolone compounds, the most promising research areas for this compound are in oncology and infectious diseases. The proposed experimental workflows provide a clear path for the systematic evaluation of its therapeutic potential.

Future research should focus on:

  • Synthesis and Library Development: Efficiently synthesize this compound and create a library of derivatives to establish structure-activity relationships (SAR).

  • Broad Biological Screening: Conduct high-throughput screening against a wide range of biological targets to identify novel activities.

  • Mechanism of Action Studies: Elucidate the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy Studies: Evaluate the therapeutic efficacy of promising candidates in relevant animal models of disease.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel and effective medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluoroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic framework found in numerous natural alkaloids and synthetic compounds with significant biological activities.[1][2] The incorporation of a fluorine atom into the isoquinoline core, specifically creating 5-fluoroisoquinoline derivatives, can dramatically alter the molecule's physicochemical and biological properties.[3][4] Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, making these derivatives highly valuable in medicinal chemistry and drug development.[3] This document provides detailed protocols for the synthesis of this compound derivatives using established and modern chemical reactions, including the Bischler-Napieralski and Pictet-Spengler reactions.

Core Synthetic Strategies

The synthesis of the isoquinoline ring system can be achieved through several classical methods. For fluorinated derivatives, these methods are adapted by using appropriately fluorinated starting materials.

  • Bischler-Napieralski Reaction : This is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines.[5][6] The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5][7] The resulting dihydroisoquinoline can then be dehydrogenated to form the aromatic isoquinoline.

  • Pictet-Spengler Reaction : This reaction produces tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[8][9][10] It is a special case of the Mannich reaction and is fundamental in the synthesis of many isoquinoline alkaloids.[10]

Experimental Protocols

Protocol 1: Synthesis of 1-Substituted-5-fluoro-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

This protocol describes the synthesis of a 1-substituted-5-fluoro-3,4-dihydroisoquinoline from a fluorinated β-phenylethylamine. The key steps are the acylation of the amine to form an amide, followed by acid-catalyzed cyclization.

Step 1: Amide Formation

  • Dissolve 2-(3-fluorophenyl)ethan-1-amine (1.0 eq) in a suitable solvent such as toluene or dichloromethane (DCM).

  • Add a base, for example, triethylamine (1.2 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-(3-fluorophenyl)ethyl)amide. Purify by recrystallization or column chromatography if necessary.

Step 2: Cyclization

  • Dissolve the N-(2-(3-fluorophenyl)ethyl)amide (1.0 eq) in a high-boiling point solvent like toluene or acetonitrile.

  • Add a dehydrating agent, such as phosphorus oxychloride (POCl₃, 2.0-3.0 eq), dropwise to the solution at 0 °C.[7]

  • Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours.[5][7]

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice and basify with a concentrated ammonium hydroxide solution to a pH of 8-9.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-substituted-5-fluoro-3,4-dihydroisoquinoline.

Table 1: Summary of Reaction Conditions for Bischler-Napieralski Synthesis

ParameterStep 1: Amide FormationStep 2: Cyclization
Starting Material 2-(3-fluorophenyl)ethan-1-amineN-(2-(3-fluorophenyl)ethyl)amide
Key Reagents Acyl chloride/anhydride, TriethylaminePhosphorus oxychloride (POCl₃)[7]
Solvent Toluene or DichloromethaneToluene or Acetonitrile
Temperature 0 °C to Room Temperature80-110 °C (Reflux)[5][7]
Reaction Time 2-4 hours2-6 hours
Typical Yield 85-95%60-80%
Protocol 2: Synthesis of 1-Substituted-5-fluoro-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction

This protocol details the one-pot synthesis of a 1-substituted-5-fluoro-1,2,3,4-tetrahydroisoquinoline.

  • Dissolve 2-(3-fluorophenyl)ethan-1-amine (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent such as toluene or methanol.

  • Add an acid catalyst, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the mixture.[8]

  • Heat the reaction mixture to reflux (60-100 °C) for 4-12 hours. The reaction involves the initial formation of a Schiff base (iminium ion), which then undergoes intramolecular electrophilic cyclization.[10]

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography to yield the final 1-substituted-5-fluoro-1,2,3,4-tetrahydroisoquinoline.

Table 2: Summary of Reaction Conditions for Pictet-Spengler Synthesis

ParameterValue
Starting Materials 2-(3-fluorophenyl)ethan-1-amine, Aldehyde/Ketone
Key Reagents Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)[8]
Solvent Toluene or Methanol
Temperature 60-100 °C (Reflux)
Reaction Time 4-12 hours
Typical Yield 50-75%

Visualized Workflows and Pathways

The following diagrams illustrate the chemical transformations described in the protocols.

Bischler_Napieralski_Reaction Start Fluorinated β-Phenylethylamine Amide N-Acyl-β-phenylethylamide Start->Amide Acylation Dihydroisoquinoline 3,4-Dihydro-5-fluoroisoquinoline Amide->Dihydroisoquinoline Cyclization (POCl₃) Isoquinoline This compound Derivative Dihydroisoquinoline->Isoquinoline Dehydrogenation (optional)

Caption: General workflow for the Bischler-Napieralski synthesis.

Pictet_Spengler_Reaction cluster_start Starting Materials Amine Fluorinated β-Phenylethylamine Imine Iminium Ion Intermediate Amine->Imine Condensation (Acid Catalyst) Carbonyl Aldehyde or Ketone Carbonyl->Imine Condensation (Acid Catalyst) Product 1,2,3,4-Tetrahydro-5-fluoroisoquinoline Imine->Product Intramolecular Cyclization

Caption: Pathway of the Pictet-Spengler reaction.

Applications in Drug Development

This compound derivatives are of significant interest due to their wide range of biological activities. The isoquinoline core is a privileged scaffold in medicinal chemistry, and fluorination often enhances therapeutic potential.[1][7]

  • Anticancer Activity : Many isoquinoline derivatives have been investigated as anticancer agents. For example, certain quinoline-5-sulfonamides have shown high activity against melanoma, breast, and lung cancer cell lines.[11]

  • Antibacterial and Antifungal Activity : Fluorinated quinoline and isoquinoline analogs have demonstrated potent activity against various bacterial and fungal strains.[3][12]

  • Enzyme Inhibition : Specific derivatives, such as sulfonyl halides, can serve as key intermediates for synthesizing enzyme inhibitors, including ROCK inhibitors, which are relevant for treating cardiovascular diseases.[13]

Applications Core This compound Derivatives Anticancer Anticancer Agents Core->Anticancer Antibacterial Antibacterial Agents Core->Antibacterial Antifungal Antifungal Agents Core->Antifungal Enzyme Enzyme Inhibitors Core->Enzyme

Caption: Key application areas for this compound derivatives.

References

Application Notes and Protocols for 5-Fluoroisoquinoline in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for therapeutic intervention. The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.

This document provides a detailed overview of the potential application of 5-Fluoroisoquinoline in kinase inhibitor screening. It is important to note that, at present, there is a lack of specific published studies detailing the use of this compound as a kinase inhibitor. Therefore, this document will draw upon the well-established roles of the parent isoquinoline scaffold and the strategic use of fluorine substitution in medicinal chemistry to provide a comprehensive guide for researchers interested in exploring this novel compound. We will also present generalized protocols and data for structurally related quinoline and isoquinoline derivatives to serve as a valuable reference.

The isoquinoline core is a recognized privileged scaffold in kinase inhibitor design, forming the backbone of several potent inhibitors. Furthermore, the incorporation of fluorine into small molecule drug candidates is a widely used strategy to enhance key properties such as metabolic stability, binding affinity, and membrane permeability.[1][2][3] A fluorine atom at the 5-position of the isoquinoline ring is anticipated to modulate the electronic properties and conformational preferences of the molecule, potentially leading to improved potency and selectivity against specific kinase targets.

Potential Signaling Pathways of Interest

Kinase inhibitors often target key nodes in oncogenic signaling pathways. Based on the activity of related isoquinoline and quinoline compounds, potential pathways to investigate for this compound's inhibitory activity include the EGFR/HER2 and Lck signaling cascades.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K LCK Lck PLC PLCγ LCK->PLC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC PKC->Transcription inhibitor This compound (Hypothetical Target) inhibitor->EGFR inhibitor->LCK

Figure 1: Hypothetical targeting of EGFR/HER2 and Lck signaling pathways by this compound.

Quantitative Data for Related Kinase Inhibitors

While specific data for this compound is unavailable, the following tables summarize the inhibitory activities of various quinoline and isoquinoline derivatives against several kinases. This data can serve as a benchmark for evaluating the potential of novel this compound-based compounds.

Table 1: Inhibitory Activity of Isoquinoline and Quinoline Derivatives against HER2 and EGFR

Compound ClassSpecific DerivativeTarget KinaseIC50 (nM)Reference
Isoquinoline-tethered QuinazolineCompound 14f HER210 (approx.)[4]
Isoquinoline-tethered QuinazolineCompound 14f EGFR100 (approx.)[4]
Quinoline DerivativeCompound 29 c-Met0.59[5]
Quinoline DerivativeLapatinib Analogue 5 EGFR0.05
Quinoline DerivativeLapatinib Analogue 5 HER20.03

Table 2: Inhibitory Activity of Isoquinoline Derivatives against Other Kinases

Compound ClassSpecific DerivativeTarget KinaseIC50 (nM)Reference
Phenylaminoimidazoisoquinolin-9-oneCompound 4 Lck124[6]
Phenylaminoimidazoisoquinolin-9-oneCompound 4 Aurora-A222[6]
Phenylaminoimidazoisoquinolin-9-oneCompound 4 Blk554[6]
Pyrrolo[2,1-a]isoquinolineLamellarin N Analogue 47 EGFR T790M/L858R31.8[7]

Experimental Protocols

The following are generalized protocols for kinase inhibitor screening that can be adapted for the evaluation of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a generic method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)

  • Microplates (e.g., 384-well white plates)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 1 µL of the diluted compound to the wells of the microplate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, purified kinase, and substrate.

    • Add the master mix to each well of the assay plate.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

  • Detection:

    • Stop the kinase reaction and detect the amount of product formed using a suitable detection reagent according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence signal.

  • Data Analysis:

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the ability of a test compound to inhibit the phosphorylation of a target kinase or its downstream substrate within a cellular context.

Materials:

  • Cancer cell line known to have active signaling of the target kinase (e.g., SK-BR-3 for HER2).

  • Cell culture medium and supplements.

  • Test compound (this compound).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (total and phosphorylated forms of the target kinase and/or substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • Protein electrophoresis and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the cell lysates.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total form of the target protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Determine the concentration-dependent inhibition of phosphorylation by the test compound.

Experimental Workflow and Logic

The process of screening and validating a novel kinase inhibitor like this compound follows a logical progression from high-throughput screening to in-depth cellular characterization.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_optimization Lead Optimization lib Compound Library (including this compound) biochem_assay Biochemical Kinase Assay (e.g., TR-FRET, FP) lib->biochem_assay hits Primary Hits biochem_assay->hits ic50 IC50 Determination hits->ic50 selectivity Kinase Selectivity Profiling ic50->selectivity cell_based Cellular Assays (Phosphorylation, Viability) selectivity->cell_based lead Validated Lead Compound cell_based->lead sar Structure-Activity Relationship (SAR) lead->sar adme ADME/Tox Profiling sar->adme candidate Drug Candidate adme->candidate

Figure 2: A generalized workflow for kinase inhibitor screening and development.

Conclusion

While direct experimental data on this compound as a kinase inhibitor is currently lacking in the scientific literature, its chemical structure presents a promising starting point for drug discovery efforts. The combination of a known kinase-binding scaffold (isoquinoline) with a fluorine atom offers a strong rationale for its investigation. The protocols and comparative data provided in these application notes are intended to equip researchers with the necessary tools and framework to explore the potential of this compound and its derivatives as novel kinase inhibitors. Future studies are warranted to synthesize this compound and evaluate its activity against a panel of kinases to uncover its therapeutic potential.

References

Application Notes and Protocols for Using 5-Fluoroisoquinoline in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antibacterial effects. The introduction of a fluorine atom into the isoquinoline scaffold can significantly modulate its physicochemical and pharmacological properties, often leading to enhanced efficacy and improved pharmacokinetic profiles. 5-Fluoroisoquinoline, as a member of this family, is a promising candidate for antibacterial drug discovery. Its mechanism of action is analogous to that of fluoroquinolones, primarily targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, repair, and recombination.[1][2] This document provides detailed application notes and experimental protocols for evaluating the antibacterial activity of this compound and its derivatives.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

This compound is predicted to exert its antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism is a hallmark of the broader class of fluoroquinolone antibiotics.

  • In Gram-negative bacteria , the primary target is DNA gyrase (a type II topoisomerase). By binding to the enzyme-DNA complex, this compound stabilizes the transient double-strand breaks created by DNA gyrase, which prevents the re-ligation of the DNA strands. This leads to an accumulation of DNA breaks, ultimately blocking DNA replication and triggering cell death.

  • In Gram-positive bacteria , the primary target is often topoisomerase IV. This enzyme is crucial for the decatenation (separation) of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV by this compound prevents this separation, leading to cell division arrest and bacterial cell death.

The following diagram illustrates the proposed signaling pathway for the antibacterial action of this compound.

G cluster_bacteria Bacterial Cell cluster_dna_rep DNA Replication & Segregation 5_FIQ This compound Inhibition_Gyrase Inhibition 5_FIQ->Inhibition_Gyrase Inhibition_TopoIV Inhibition 5_FIQ->Inhibition_TopoIV DNA_Gyrase DNA Gyrase (Primary target in Gram-negative) DNA_Rep DNA Replication DNA_Gyrase->DNA_Rep Facilitates Topo_IV Topoisomerase IV (Primary target in Gram-positive) Daughter_Chromosomes Daughter Chromosome Segregation Topo_IV->Daughter_Chromosomes Facilitates Inhibition_Gyrase->DNA_Gyrase Block_Rep Replication Block Inhibition_Gyrase->Block_Rep Inhibition_TopoIV->Topo_IV Block_Seg Segregation Failure Inhibition_TopoIV->Block_Seg Cell_Death Bacterial Cell Death Block_Rep->Cell_Death Block_Seg->Cell_Death

Caption: Proposed mechanism of action of this compound.

Data Presentation: Antibacterial Activity of Fluorinated Isoquinoline Derivatives

Table 1: In Vitro Antibacterial Activity of Fluorophenylpropanoate Ester of a Tetrahydroisoquinoline Derivative

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus13
Staphylococcus epidermidis8
Enterococcus faecalis22
Escherichia coli>500
Pseudomonas aeruginosa>500

Data adapted from a study on novel isoquinoline derivatives, where compound 13, a fluorophenylpropanoate ester, showed notable activity against Gram-positive bacteria.[3]

Table 2: In Vitro Antibacterial Activity of a Fluoro-Substituted Dihydropyrrolo[2,1-a]isoquinoline Chalcone

Bacterial StrainMIC (µg/mL)
Escherichia coliPotent Activity
Candida albicans (Fungus)Potent Activity

Qualitative data from a study on dihydropyrrolo[2,1-a]isoquinoline chalcones, where the presence of a fluorine atom in compound 16c conferred the most potent activity against E. coli and C. albicans.[4]

Experimental Protocols

The following are detailed protocols for determining the antibacterial activity of this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • This compound (or derivative) stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35-37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to obtain a concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Preparation of Drug Dilutions:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.

G Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Dilute_Inoculum Dilute Inoculum in Broth Prep_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Dilute_Inoculum->Inoculate_Plate Prep_Drug_Dilutions Prepare Serial Dilutions of This compound in 96-well plate Prep_Drug_Dilutions->Inoculate_Plate Incubate Incubate Plate (18-24h at 37°C) Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Broth Microdilution Assay.

Protocol 2: Agar Dilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

Materials:

  • This compound (or derivative) stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Inoculum replicating apparatus (optional)

  • Water bath (45-50°C)

Procedure:

  • Preparation of Agar Plates:

    • Prepare serial two-fold dilutions of the this compound stock solution in a suitable sterile diluent.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • Add a defined volume of each drug dilution to a separate, labeled petri dish. For example, add 1 mL of the drug dilution to 19 mL of molten MHA to achieve the final desired concentration.

    • Mix gently and pour the agar into the petri dishes. Allow the agar to solidify.

    • Prepare a control plate with no drug.

  • Preparation of Bacterial Inoculum:

    • Prepare the bacterial inoculum as described in the broth microdilution protocol ( turbidity equivalent to a 0.5 McFarland standard).

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot when inoculated.

  • Inoculation:

    • Spot-inoculate a fixed volume (e.g., 1-10 µL) of the diluted bacterial suspension onto the surface of each agar plate, including the control plate. An inoculum replicating apparatus can be used to test multiple strains simultaneously.

  • Incubation:

    • Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Conclusion

This compound represents a promising scaffold for the development of new antibacterial agents. The provided protocols for broth microdilution and agar dilution assays are standard methods for evaluating its in vitro efficacy. While direct antibacterial data for this compound is limited in the current literature, the activity of related fluorinated isoquinoline and quinoline derivatives suggests that it is a valuable compound for further investigation against a range of bacterial pathogens, particularly Gram-positive organisms. Researchers are encouraged to use the outlined methodologies to generate robust and reproducible data to further explore the antibacterial potential of this compound.

References

Application Notes: 5-Fluoroisoquinoline as a Key Intermediate in the Synthesis of Novel Rho-Kinase (ROCK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of fluorinated isoquinolines, specifically focusing on the synthesis of potent Rho-kinase (ROCK) inhibitors, a promising class of pharmaceuticals for various therapeutic areas, including glaucoma, cerebral vasospasm, and potentially neurodegenerative diseases. The introduction of a fluorine atom to the isoquinoline scaffold can significantly enhance the pharmacological properties of these inhibitors.

Introduction

5-Fluoroisoquinoline and its isomers are valuable intermediates in the synthesis of advanced pharmaceutical compounds. The strategic incorporation of fluorine can modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. One of the most significant applications of fluorinated isoquinolines is in the development of Rho-kinase (ROCK) inhibitors. The drug Fasudil, an isoquinoline sulfonamide derivative, is a clinically approved ROCK inhibitor. This document provides a detailed protocol for the synthesis of a fluorinated Fasudil analogue, highlighting the role of fluoroisoquinoline as a key starting material.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of a fluorinated ROCK inhibitor, (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline, starting from 4-fluoroisoquinoline. This synthesis is presented as a representative example of the utility of fluoroisoquinolines in pharmaceutical synthesis.

Step No.ReactionStarting MaterialKey ReagentsProductYield (%)Purity/Notes
1Sulfonation & Chlorination4-Fluoroisoquinoline1. Fuming sulfuric acid (SO₃) 2. Thionyl chloride (SOCl₂)4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride45.4%The ratio of the desired 5-sulfonyl chloride isomer to the 8-sulfonyl chloride isomer was 99.64:0.36 after crystallization.[1]
2Sulfonamidation4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride(S)-2-aminopropanol(S)-N-(1-hydroxypropan-2-yl)-4-fluoroisoquinoline-5-sulfonamide84%Not specified
3Mesylation & Cyclization(S)-N-(1-hydroxypropan-2-yl)-4-fluoroisoquinoline-5-sulfonamide1. Methanesulfonyl chloride (MsCl) 2. 3-Aminopropanol(S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinolineHigh YieldThe reaction proceeds through a mixture of a mesylate and an aziridine intermediate.

Experimental Protocols

Step 1: Synthesis of 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride[1]

This one-pot procedure describes the regioselective sulfonylation and subsequent chlorination of 4-fluoroisoquinoline.

Materials:

  • 4-Fluoroisoquinoline sulfate salt

  • Sulfuric anhydride (SO₃)

  • Thionyl chloride (SOCl₂)

  • Methylene chloride (CH₂Cl₂)

  • Ice-water

  • Sodium bicarbonate

  • 4N HCl in Ethyl Acetate (EtOAc)

Procedure:

  • In a reactor, gradually add 4-fluoroisoquinoline sulfate salt (33.33 g, 0.136 mol) to liquefied sulfuric anhydride (94.3 g, 1.18 mol) while maintaining the internal temperature between 26°C and 34°C.

  • Stir the mixture at 30°C for 13 hours.

  • Add thionyl chloride (89.0 g, 0.75 mol) dropwise to the reaction mixture.

  • Heat the mixture to 70°C and stir for four hours.

  • After cooling, slowly add the reaction mixture to a cooled (below 0°C) mixture of ice-water (333 mL) and methylene chloride (500 mL), ensuring the temperature does not exceed 5°C.

  • Neutralize the mixture by gradually adding sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with methylene chloride.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • To the filtered organic layer, add 4N HCl/EtOAc (41 mL) dropwise at 18-21°C and stir for one hour at 30°C.

  • Collect the precipitated crystals by filtration and wash with methylene chloride to yield 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (17.42 g, 45.4% yield).

Step 2: Synthesis of (S)-N-(1-hydroxypropan-2-yl)-4-fluoroisoquinoline-5-sulfonamide

Materials:

  • 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride

  • (S)-2-aminopropanol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Suspend 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride in DCM.

  • Add triethylamine to the suspension to neutralize the hydrochloride salt.

  • Add (S)-2-aminopropanol to the mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography to yield the desired sulfonamide (84% yield).

Step 3: Synthesis of (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline

Materials:

  • (S)-N-(1-hydroxypropan-2-yl)-4-fluoroisoquinoline-5-sulfonamide

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • 3-Aminopropanol

  • Acetonitrile

Procedure:

  • Dissolve (S)-N-(1-hydroxypropan-2-yl)-4-fluoroisoquinoline-5-sulfonamide in acetonitrile.

  • Cool the solution to 0°C and add triethylamine followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction at 0°C for 1-2 hours to form a mixture of the mesylate and the corresponding aziridine intermediate.

  • To this mixture, add 3-aminopropanol and heat the reaction to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by column chromatography to afford the final product, (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway from 4-fluoroisoquinoline to the final ROCK inhibitor.

G cluster_0 Step 1: Sulfonylation & Chlorination cluster_1 Step 2: Sulfonamidation cluster_2 Step 3: Mesylation & Cyclization 4-Fluoroisoquinoline 4-Fluoroisoquinoline 4-Fluoroisoquinoline-5-sulfonyl_chloride 4-Fluoroisoquinoline-5-sulfonyl_chloride 4-Fluoroisoquinoline->4-Fluoroisoquinoline-5-sulfonyl_chloride 1. SO3 2. SOCl2 Sulfonamide_intermediate (S)-N-(1-hydroxypropan-2-yl)-4-fluoroisoquinoline-5-sulfonamide 4-Fluoroisoquinoline-5-sulfonyl_chloride->Sulfonamide_intermediate (S)-2-aminopropanol Final_Product (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline Sulfonamide_intermediate->Final_Product 1. MsCl 2. 3-Aminopropanol

Caption: Synthetic pathway for a fluorinated ROCK inhibitor.

Rho-Kinase (ROCK) Signaling Pathway

The diagram below outlines the mechanism of action of ROCK inhibitors. These compounds competitively inhibit the binding of ATP to the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream substrates.

G GPCR G-Protein Coupled Receptor (GPCR) RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK Rho-Kinase (ROCK) RhoA_GTP->ROCK MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase Phosphorylation MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation ROCK_Inhibitor This compound-based ROCK Inhibitor ROCK_Inhibitor->ROCK Inhibition p_MLC_Phosphatase p-MLCP (Inactive) MLC_Phosphatase->p_MLC_Phosphatase p_MLC_Phosphatase->MLC Inhibition of dephosphorylation p_MLC p-MLC MLC->p_MLC Actomyosin_Contraction Actomyosin Contraction & Cellular Responses p_MLC->Actomyosin_Contraction

Caption: The Rho-Kinase signaling pathway and its inhibition.

References

Application Note: Protocol for 5-Fluoroisoquinoline Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 5-Fluoroisoquinoline is a fluorinated heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents and research chemicals.[1] The purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final products. This document provides a detailed protocol for the purification of this compound and its derivatives from a crude reaction mixture using flash column chromatography, a standard and widely adopted technique for its efficiency and scalability.

Principle of Separation Flash column chromatography is a form of normal-phase liquid chromatography that separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).[2] Compounds with higher polarity interact more strongly with the polar silica gel and thus move down the column more slowly. Less polar compounds are eluted faster. By carefully selecting the solvent system, a high degree of separation can be achieved between the target compound and impurities.[3]

Detailed Experimental Protocol

This protocol outlines the necessary steps for purifying this compound using silica gel flash chromatography.

Materials and Equipment

  • Stationary Phase: Flash chromatography grade silica gel (e.g., 40-63 µm, 200-300 mesh).[4][5]

  • Solvents: Reagent grade solvents such as Hexane, Ethyl Acetate (EtOAc), Dichloromethane (CH2Cl2), and Petroleum Ether.

  • Apparatus: Glass chromatography column with stopcock, compressed air or nitrogen line with regulator, beakers, Erlenmeyer flasks, round-bottom flasks, fraction collection tubes.

  • Analytical Tools: Thin-Layer Chromatography (TLC) plates (silica coated), UV lamp (254 nm), TLC developing chamber, capillary spotters.

  • Other Equipment: Rotary evaporator, clamps, stand, powder funnel, cotton or glass wool.

Step 1: Selection of Solvent System via TLC The success of column chromatography is highly dependent on the choice of the mobile phase (eluent).[3]

  • Dissolve a small amount of the crude this compound mixture in a suitable solvent like dichloromethane.

  • Prepare several test eluents with varying ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[3] Examples from related isoquinoline derivative purifications include Hexane/EtOAc (40:1) and Petroleum Ether/EtOAc (10:1).[5]

  • Spot the crude mixture onto separate TLC plates and develop them in the test eluents.

  • Visualize the spots under a UV lamp.

  • The optimal solvent system is one that provides a retention factor (Rf) of approximately 0.25-0.35 for the target this compound spot and achieves good separation from all impurity spots.[2][3][6]

Step 2: Column Packing (Slurry Method) Proper column packing is crucial to prevent cracking or channeling, which leads to poor separation.[2]

  • Secure the glass column vertically to a stand using clamps.[7]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (~0.5 cm).[2][7]

  • In a separate beaker, create a slurry by mixing the required amount of silica gel with the chosen non-polar eluent. The amount of silica should be 30-100 times the weight of the crude sample.

  • Quickly pour the swirling slurry into the column using a powder funnel.[7]

  • Tap the column gently to dislodge any air bubbles and to ensure even packing.

  • Open the stopcock to drain some solvent, allowing the silica to settle. Use gentle air pressure to pack the column firmly, but do not let the solvent level drop below the top of the silica bed.[6]

  • Add a protective layer of sand (~0.5 cm) on top of the packed silica gel.[2]

Step 3: Sample Loading (Dry Loading) Dry loading is often preferred for samples that have limited solubility in the eluent or to achieve a more concentrated starting band, leading to better resolution.

  • Dissolve the crude this compound sample in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel or Celite (approximately 2-3 times the sample weight) to the solution.[8]

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica.

  • Carefully add this powder onto the top layer of sand in the packed column.

Step 4: Elution and Fraction Collection

  • Carefully add the eluent to the column, ensuring the top layer of sand and silica is not disturbed.

  • Apply gentle, consistent air pressure to the top of the column to force the eluent through at a steady rate. A typical flow rate is about 5 cm of solvent level drop per minute.[7]

  • Begin collecting the eluate in numbered test tubes or flasks.

  • If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by slowly increasing the percentage of ethyl acetate in hexane).[9][10]

Step 5: Analysis of Fractions

  • Monitor the separation by spotting collected fractions onto TLC plates.

  • Develop the TLC plates using the same eluent system and visualize under a UV lamp.

  • Identify the fractions containing the pure this compound (those showing a single spot at the target Rf value).

Step 6: Isolation of Purified Product

  • Combine the fractions identified as pure.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The remaining solid or oil is the purified this compound. Confirm its identity and purity using analytical methods such as NMR, MS, or HPLC.

Data Presentation: Typical Purification Parameters

The following table summarizes typical parameters for the purification of fluorinated isoquinoline derivatives based on literature examples.[5][10] Researchers should optimize these conditions for their specific crude mixture.

ParameterValue / ConditionReference / Note
Stationary Phase Silica Gel (200-300 mesh)Standard for flash chromatography.[5]
Mobile Phase (Eluent) Hexane / Ethyl Acetate (e.g., 40:1 to 10:1)The ratio must be optimized via TLC analysis.[5]
Petroleum Ether / CH₂Cl₂ (e.g., 1:1)An alternative solvent system.[5]
Optimal Rf (TLC) ~0.3Provides a good balance of separation and elution time.[2]
Sample Loading Dry loading on silica gelRecommended for improved resolution.
Elution Mode Isocratic or GradientGradient elution may be needed for complex mixtures.[10]
Purity Assessment TLC, ¹H NMR, ¹⁹F NMR, HPLC¹⁹F NMR is particularly useful for fluorinated compounds.[11]

Visualization of Experimental Workflow

The logical flow of the purification protocol is illustrated in the following diagram.

G Experimental Workflow for this compound Purification Crude Crude this compound Sample TLC 1. TLC Analysis (Solvent System Selection) Crude->TLC Loading 3. Sample Loading (Dry Method) Crude->Loading Packing 2. Column Packing (Silica Gel Slurry) TLC->Packing informs Packing->Loading Elution 4. Elution & Fraction Collection Loading->Elution Analysis 5. Fraction Analysis (TLC) Elution->Analysis Combine 6. Combine Pure Fractions Analysis->Combine Evap 7. Solvent Evaporation (Rotary Evaporator) Combine->Evap Pure Pure this compound Evap->Pure

Caption: Workflow diagram for chromatographic purification.

References

Application of 5-Fluoroisoquinoline in Cancer Cell Line Studies: An Overview of Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the application of 5-Fluoroisoquinoline in cancer cell line studies did not yield specific results for this compound. The available scientific literature focuses on the well-established anticancer agent 5-Fluorouracil (5-FU) and various other quinoline and isoquinoline derivatives. This document provides an overview of the findings on a closely related isoquinoline derivative, 5-aminoisoquinoline (5-AIQ), and the broader class of quinoline compounds, which may offer insights into the potential mechanisms and applications of fluorinated isoquinolines.

5-Aminoisoquinoline (5-AIQ): A PARP-1 Inhibitor

While data on this compound is scarce, research is available on 5-aminoisoquinoline (5-AIQ), a known inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1] PARP inhibitors are a class of targeted cancer therapies that have shown efficacy in treating cancers with deficiencies in DNA repair mechanisms, particularly those with mutations in the BRCA1 and BRCA2 genes.[2][3]

The primary mechanism of action for PARP inhibitors involves trapping PARP enzymes on DNA at sites of single-strand breaks. This leads to the formation of toxic DNA-PARP complexes, which can cause the collapse of replication forks and the generation of double-strand breaks. In cancer cells with impaired homologous recombination repair (a common feature of BRCA-mutated tumors), these double-strand breaks cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.[3]

Studies on 5-AIQ have focused on its genotoxicity profile, demonstrating that it does not exhibit mutagenic or carcinogenic properties in various in vitro and in vivo assays.[1] This favorable safety profile supports its potential therapeutic value as a PARP-1 inhibitor.[1]

Quinoline and Isoquinoline Derivatives in Cancer Research

The quinoline and isoquinoline scaffolds are present in a variety of compounds that have been investigated for their anticancer properties. Research has explored numerous derivatives with promising activity against a range of cancer cell lines.

Quinoline-Based Derivatives

Several studies have reported the synthesis and anticancer evaluation of novel quinoline derivatives:

  • Quinoline-based dihydrazone derivatives have demonstrated significant antiproliferative activity against human gastric (BGC-823), hepatoma (BEL-7402), breast (MCF-7), and lung adenocarcinoma (A549) cancer cell lines, with some compounds showing greater potency than 5-Fluorouracil.[4]

  • Quinoline-chalcone derivatives have also been synthesized and shown to possess potent inhibitory effects against various cancer cell lines, including MGC-803, HCT-116, and MCF-7.[5][6]

  • Quinoline-5-sulfonamide derivatives have exhibited biological activity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines.[7][8]

These studies suggest that the quinoline scaffold is a valuable pharmacophore for the development of novel anticancer agents.

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies commonly employed in the in vitro evaluation of anticancer compounds, drawn from studies on related quinoline derivatives and other anticancer agents.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a quinoline derivative) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Data Presentation

The following table provides a template for summarizing quantitative data from cell viability assays for hypothetical this compound derivatives or related compounds.

CompoundCancer Cell LineIC50 (µM)
Derivative 1MCF-7 (Breast)Value
Derivative 1A549 (Lung)Value
Derivative 2HCT116 (Colon)Value
Derivative 2HepG2 (Liver)Value

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a potential mechanism of action for a PARP inhibitor like 5-AIQ and a general experimental workflow for evaluating anticancer compounds.

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 Effect of PARP Inhibitor cluster_2 Cell Fate cluster_3 Normal Cell (HR Proficient) cluster_4 Cancer Cell (HR Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits PARP_bound PARP Bound to DNA PARP->PARP_bound binds Repair_Proteins Base Excision Repair Proteins PARP_bound->Repair_Proteins recruits PARP_trapped Trapped PARP-DNA Complex PARP_bound->PARP_trapped SSB_Repair SSB Repaired Repair_Proteins->SSB_Repair PARP_Inhibitor 5-AIQ (PARP Inhibitor) PARP_Inhibitor->PARP_bound traps Replication_Fork_Collapse Replication Fork Collapse PARP_trapped->Replication_Fork_Collapse DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Repair Homologous Recombination Repair DSB->HR_Repair No_HR_Repair Failed Repair DSB->No_HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis No_HR_Repair->Apoptosis

Caption: Mechanism of action of a PARP inhibitor like 5-AIQ leading to synthetic lethality.

experimental_workflow start Start: Synthesize/Obtain This compound Derivative cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat Cells with Compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50->apoptosis_assay mechanism_study Further Mechanistic Studies (e.g., Western Blot, Cell Cycle Analysis) apoptosis_assay->mechanism_study end Conclusion on Anticancer Activity mechanism_study->end

Caption: General experimental workflow for in vitro evaluation of an anticancer compound.

References

Application Notes and Protocols for the Biological Evaluation of 5-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the biological evaluation of 5-Fluoroisoquinoline as a potential anticancer agent. The protocols herein detail standard in vitro and in vivo assays to characterize its cytotoxic activity, mechanism of action, and preliminary efficacy.

Introduction

Isoquinoline and its derivatives represent a class of heterocyclic compounds with a wide range of biological activities, including potential as anticancer therapeutics.[1][2] Fluorination of organic molecules can significantly modulate their physicochemical properties, such as metabolic stability and membrane permeability, often leading to enhanced therapeutic potential. This compound is a fluorinated analog of isoquinoline whose biological effects are of significant interest. A key potential mechanism of action for isoquinoline derivatives is the inhibition of Poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[3][4][5] PARP inhibitors have emerged as a promising class of anticancer drugs, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[3][4][6]

This document outlines a series of experimental protocols to systematically evaluate the anticancer properties of this compound, focusing on its potential as a PARP inhibitor.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast (BRCA proficient)25.3
MDA-MB-231Breast (BRCA proficient)31.8
CAPAN-1Pancreatic (BRCA2 mutant)5.2
HeLaCervical45.1
A549Lung58.9
HCT116Colorectal38.4
Table 2: PARP-1 Inhibition Assay
CompoundIC₅₀ (nM)
This compound15.7
Olaparib (Control)5.1
Table 3: In Vivo Efficacy in a Xenograft Model
Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
This compound (50 mg/kg)600 ± 15060
Cisplatin (5 mg/kg)450 ± 10070

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of a panel of cancer cell lines by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, CAPAN-1, HeLa, A549, HCT116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

PARP-1 Inhibition Assay (Chemiluminescent)

This assay quantifies the inhibitory effect of this compound on PARP-1 activity.

Materials:

  • PARP-1 Assay Kit (e.g., from BPS Bioscience)

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • NAD⁺

  • This compound

  • Olaparib (positive control)

  • 96-well white plate

  • Luminometer

Procedure:

  • To a 96-well plate, add the reaction buffer, activated DNA, and NAD⁺.

  • Add the diluted this compound or control inhibitor (Olaparib) to the wells.

  • Initiate the reaction by adding the PARP-1 enzyme.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (e.g., 1 hour).

  • Add the developing reagents provided in the kit to stop the reaction and generate a chemiluminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

In Vivo Tumor Xenograft Study

This protocol evaluates the in vivo anticancer efficacy of this compound in a mouse model.[7][8]

Materials:

  • Athymic nude mice (4-6 weeks old)[7]

  • Cancer cells (e.g., CAPAN-1)

  • Matrigel (optional, to aid tumor engraftment)[9]

  • This compound

  • Vehicle solution (e.g., saline with 5% DMSO and 10% Tween 80)

  • Cisplatin (positive control)

  • Calipers

  • Animal housing facility

Procedure:

  • Subcutaneously inject 5 x 10⁶ cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.[7]

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, Cisplatin).[7]

  • Administer the treatments (e.g., intraperitoneal injection or oral gavage) daily or as per the determined dosing schedule for a specified period (e.g., 21 days).

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.[7]

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Mechanism Mechanism of Action (PARP Inhibition Assay) Cytotoxicity->Mechanism Cellular Cellular Assays (Apoptosis, Cell Cycle) Mechanism->Cellular Xenograft Tumor Xenograft Model Cellular->Xenograft Toxicity Preliminary Toxicity Xenograft->Toxicity Start This compound Start->Cytotoxicity

Caption: Experimental workflow for the biological evaluation of this compound.

PARP_Inhibition_Pathway cluster_pathway PARP Inhibition Mechanism DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Replication DNA Replication DNA_SSB->Replication Repair SSB Repair PARP->Repair DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB HR_Repair Homologous Recombination Repair (BRCA-dependent) DNA_DSB->HR_Repair Cell_Death Cell Death (Apoptosis) HR_Repair->Cell_Death Repair Failure Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP

References

Application Notes and Protocols for the Quantification of 5-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroisoquinoline is a synthetic heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As with any novel compound under investigation, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed, albeit hypothetical, application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed as a starting point for method development and validation, adhering to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2][3]

Part 1: Analytical Methodologies

Two primary analytical methods are proposed for the quantification of this compound: a readily accessible HPLC-UV method for routine analysis and a highly sensitive and specific LC-MS/MS method for bioanalytical applications requiring lower detection limits.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of this compound in bulk material, pharmaceutical formulations, and for in vitro assays where concentrations are relatively high.

Principle: The method utilizes a reversed-phase C18 column to separate this compound from potential impurities and degradation products based on its hydrophobicity. The analyte is detected by its absorbance of ultraviolet (UV) light.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates.

Principle: Following chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are monitored for quantification, providing a high degree of specificity.

Instrumentation:

  • UPLC or HPLC system

  • Autosampler

  • Column oven

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions (Hypothetical):

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 148.05 (M+H)⁺
Product Ions (m/z) 121.05, 94.05
Collision Energy To be optimized
Internal Standard Isotopically labeled this compound or a structurally similar compound

Part 2: Data Presentation

The following table summarizes the hypothetical performance characteristics of the proposed analytical methods. These values are intended as a guide for method development and validation.

Table 1: Hypothetical Performance Characteristics of Analytical Methods for this compound Quantification

ParameterHPLC-UV MethodLC-MS/MS Method
Linear Range 0.1 - 100 µg/mL0.1 - 1000 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.1 ng/mL
Limit of Detection (LOD) 0.03 µg/mL0.03 ng/mL
Accuracy (% Bias) ± 15%± 15% (± 20% at LOQ)
Precision (% RSD) ≤ 15%≤ 15% (≤ 20% at LOQ)
Recovery (%) > 90%> 85%
Selectivity No interference from matrix or known impuritiesNo significant matrix effect or interference

Part 3: Experimental Protocols

Protocol 1: Sample Preparation from Plasma (for LC-MS/MS Analysis)

This protocol describes a protein precipitation method for the extraction of this compound from plasma samples.[4][5][6][7]

Materials:

  • Plasma samples

  • Acetonitrile (containing internal standard)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Inject the sample into the LC-MS/MS system.

Protocol 2: Preparation of Calibration Standards and Quality Control Samples

Materials:

  • This compound reference standard

  • Blank biological matrix (e.g., plasma)

  • Solvent for stock solution (e.g., Methanol or DMSO)

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent.

  • Calibration Standards: Spike the blank biological matrix with the working solutions to prepare a calibration curve with at least six non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the blank matrix with a separate stock solution from that used for the calibration standards.

Part 4: Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile + IS) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Supernatant Collection centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject separation Chromatographic Separation inject->separation ionization Ionization (ESI+) separation->ionization detection Mass Spectrometry (MRM Detection) ionization->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Experimental workflow for the bioanalysis of this compound.

G inhibitor This compound (Kinase Inhibitor) kinase Target Kinase inhibitor->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation, Survival) p_substrate->response Signal Transduction

Caption: Hypothetical signaling pathway for a kinase inhibitor.

References

Application Notes and Protocols: 5-Fluoroisoquinoline Derivatization for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and natural products. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. 5-Fluoroisoquinoline, in particular, serves as a valuable starting point for the synthesis of diverse derivatives aimed at various biological targets. These derivatives have shown promise as anticancer, antibacterial, and antiviral agents, often functioning through the inhibition of key signaling pathways.[1] This document provides detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation in common biological assays, tailored for researchers in medicinal chemistry and drug development.

Section 1: Synthesis and Derivatization

The derivatization of this compound often begins with the introduction of a reactive functional group, such as a sulfonyl chloride, at a key position. This intermediate can then be readily reacted with a variety of nucleophiles (e.g., amines) to generate a library of derivatives. The synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride is a well-established precursor step for creating potent biological inhibitors.[2][3]

Logical Workflow for Derivatization

// Graph attributes graph [fontname="Arial", labeljust="l", labelloc="t", pad="0.5", dpi="72"]; graph [bgcolor="#FFFFFF"]; edge [color="#5F6368"]; node [penwidth=1, pencolor="#5F6368"]; } ddot Caption: General workflow for synthesizing this compound sulfonamide derivatives.

Protocol 1.1: Synthesis of 4-Fluoroisoquinoline-5-Sulfonyl Chloride

This protocol is adapted from established methods for the sulfonation and subsequent chlorination of isoquinolines.[2][3]

Materials:

  • 4-Fluoroisoquinoline sulfuric acid salt

  • Fuming sulfuric acid (or sulfuric anhydride)

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • Methylene chloride

  • Ice, Water

  • Reaction vessel with temperature control and stirring

Procedure:

  • In a reactor, carefully add fuming sulfuric acid.

  • While maintaining an internal temperature between 20°C to 40°C with external cooling, gradually add 4-fluoroisoquinoline sulfuric acid salt.[3]

  • Stir the mixture for 10-15 hours at 30°C to produce 4-fluoroisoquinoline-5-sulfonic acid.[2]

  • To the reaction mixture, add thionyl chloride dropwise.

  • Heat the mixture to 70°C and stir for approximately 4 hours.[2]

  • After the reaction is complete, cool the reactor.

  • In a separate vessel containing ice, water, and methylene chloride, slowly pour the reaction mixture to quench the reaction and separate the phases.

  • The organic layer, containing the 4-fluoroisoquinoline-5-sulfonyl chloride, can be separated. Further purification may be achieved through crystallization or chromatography.

Protocol 1.2: Synthesis of N-Substituted Sulfonamide Derivatives

This protocol describes the reaction of the sulfonyl chloride intermediate with a primary or secondary amine.[4]

Materials:

  • 4-Fluoroisoquinoline-5-sulfonyl chloride

  • Desired amine (R¹R²NH)

  • Anhydrous acetonitrile

  • Magnetic stirrer and reaction flask

Procedure:

  • Dissolve 4-fluoroisoquinoline-5-sulfonyl chloride in anhydrous acetonitrile.

  • In a separate flask, dissolve the desired amine in anhydrous acetonitrile. A molar excess of the amine (e.g., 4 moles per mole of sulfonyl chloride) is typically used.[5]

  • Slowly add the amine solution to the sulfonyl chloride solution while stirring at room temperature.

  • Allow the reaction to proceed for several hours until completion (monitor by TLC).

  • Upon completion, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final sulfonamide derivative.

Section 2: Application in Kinase Inhibition Assays

Derivatives of quinolines and isoquinolines are known to inhibit protein kinases, which are critical regulators of cellular processes like proliferation and survival.[6] The JAK-STAT pathway is a key signaling cascade in cytokine-mediated responses and is a prominent target for cancer therapy.[6]

JAK-STAT Signaling Pathway

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// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT3 [label="Phosphorylates (Y705)", color="#5F6368"]; STAT3 -> pSTAT3 [label="Dimerizes"]; pSTAT3 -> Nucleus [label="Translocates"]; Nucleus -> Gene [label="Activates"]; Inhibitor -> JAK [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee];

// Graph attributes graph [fontname="Arial", labeljust="l", labelloc="t", pad="0.5", dpi="72"]; graph [bgcolor="#FFFFFF"]; edge [color="#5F6368"]; node [penwidth=1, pencolor="#5F6368"]; } ddot Caption: Inhibition of the JAK-STAT3 signaling pathway by a kinase inhibitor.

Protocol 2.1: In Vitro Kinase Assay (Fluorescence-Based)

This protocol provides a general method for measuring kinase activity and inhibition using a fluorescent peptide substrate.[7]

Materials:

  • Purified active kinase (e.g., JAK2)

  • Fluorescently labeled peptide substrate

  • 5x Kinase Assay Buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.1% Triton X-100)

  • ATP solution

  • This compound derivatives dissolved in DMSO

  • 96-well microplate (black, flat-bottom)

  • Plate reader with fluorescence detection

Procedure:

  • Prepare Reagents:

    • Prepare 1x Kinase Assay Buffer by diluting the 5x stock.

    • Prepare the enzyme and substrate solutions in 1x Kinase Assay Buffer to the desired working concentrations.

    • Prepare serial dilutions of the this compound test compounds in DMSO, then dilute further in 1x Kinase Assay Buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.[8]

  • Assay Setup:

    • To each well of the 96-well plate, add the test compound solution. Include wells for a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

    • Add the enzyme solution to all wells except the negative control.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction:

    • Start the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear phase.

  • Data Acquisition:

    • Stop the reaction (e.g., by adding EDTA).[8]

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence (negative control) from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data: Kinase Inhibition

The following table summarizes inhibitory activities of representative quinoline/isoquinoline derivatives against specific biological targets.

Compound ClassTargetAssay TypeResultReference
4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ester (7-cyano analogue)STAT3-Y705 PhosphorylationCell-basedEC₅₀ = 170 nM[6]
Machaeridiol-based analog (Geranyl-substituted)Smad Signaling PathwayLuciferase ReporterIC₅₀ = 2.17 µM[9]
Machaeridiol-based analog (Geranyl-substituted)Myc Signaling PathwayLuciferase ReporterIC₅₀ = 1.86 µM[9]
Machaeridiol-based analog (Geranyl-substituted)Notch Signaling PathwayLuciferase ReporterIC₅₀ = 2.15 µM[9]

Section 3: Application in Anticancer and Antibacterial Assays

Derivatization of the this compound core is a common strategy to develop novel anticancer and antibacterial agents.[4][10][11]

Protocol 3.1: Anticancer Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Test compounds (this compound derivatives)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the viability percentage against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3.2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compounds and control antibiotic (e.g., Vancomycin)

  • 96-well plates

Procedure:

  • Compound Preparation:

    • Prepare a 2-fold serial dilution of each test compound in MHB directly in the 96-well plate.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well containing the serially diluted compounds.

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Quantitative Data: Anticancer and Antibacterial Activity

The table below shows the activity of selected isoquinoline and quinoline derivatives.

Compound ClassTarget Organism/Cell LineAssay TypeResultReference
Benzo[c]quinoline Derivative (5a)CNS Cancer (SNB-75)Cell Growth100% PGI[12]
Benzo[c]quinoline Derivative (5a)Renal Cancer (RXF 393)Cell Growth89% PGI[12]
Machaeridiol-based analog (11)MRSAMIC1.25 µg/mL[9]
Machaeridiol-based analog (5, 11)VREMIC2.50 µg/mL[9]
8-hydroxyquinoline-5-sulfonamide (3c)Human Melanoma (C-32)Cell ViabilityIC₅₀ comparable to cisplatin[4]

References

High-Throughput Screening with 5-Fluoroisoquinoline Libraries for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical and pharmacological properties of the isoquinoline ring, including metabolic stability, membrane permeability, and binding affinity to target proteins. This has led to a growing interest in the synthesis and screening of 5-fluoroisoquinoline libraries for the discovery of novel therapeutic agents.

These application notes provide a comprehensive overview of the high-throughput screening (HTS) of a focused this compound library for the identification of potential anticancer agents. The protocols and data presented herein are based on established methodologies for cancer drug discovery and serve as a guide for researchers in the field.

Data Presentation

The following tables summarize representative quantitative data from a hypothetical high-throughput screening campaign of a this compound library against various cancer cell lines and a key kinase target.

Table 1: Antiproliferative Activity of Hit Compounds against Human Cancer Cell Lines

Compound IDThis compound ScaffoldA549 (Lung Carcinoma) IC₅₀ (µM)MCF-7 (Breast Adenocarcinoma) IC₅₀ (µM)PC-3 (Prostate Cancer) IC₅₀ (µM)
FIQ-001 1-Amino-5-fluoroisoquinoline5.27.86.5
FIQ-002 1-(4-Chlorophenyl)-5-fluoroisoquinoline1.82.52.1
FIQ-003 5-Fluoro-1-(3-methoxy-4-hydroxyphenyl)isoquinoline0.91.21.0
FIQ-004 N-(5-Fluoroisoquinolin-1-yl)acetamide> 50> 50> 50
Doxorubicin (Control) -0.10.080.12

Table 2: Kinase Inhibitory Activity of Hit Compounds

Compound IDTarget KinaseIC₅₀ (nM)
FIQ-002 EGFR150
FIQ-003 EGFR85
Gefitinib (Control) EGFR25

Experimental Protocols

Protocol 1: High-Throughput Cell Viability Screening (MTT Assay)

Objective: To assess the antiproliferative activity of the this compound library against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound compound library (10 mM stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium into 96-well plates.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in complete growth medium. The final concentrations should range from 0.01 to 100 µM.

    • Add 100 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO as negative controls and a known anticancer drug (e.g., doxorubicin) as a positive control.

    • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control wells.

    • Determine the IC₅₀ values (the concentration of compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the inhibitory activity of hit compounds against a specific kinase (e.g., EGFR).

Materials:

  • Recombinant human EGFR kinase

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • This compound hit compounds (10 mM stock in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume microplates

  • Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the kinase and Eu-labeled antibody in assay buffer.

    • Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.

    • Prepare serial dilutions of the hit compounds in DMSO, and then further dilute in assay buffer.

  • Assay Reaction:

    • Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/antibody solution to each well.

    • Add 5 µL of the tracer solution to initiate the reaction.

    • Include wells with DMSO as a negative control (100% activity) and a known kinase inhibitor (e.g., Gefitinib) as a positive control (0% activity).

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 665 nm and 615 nm after excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data to the controls.

    • Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

Signaling Pathway

Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation FIQ This compound Inhibitor FIQ->EGFR

Caption: EGFR signaling pathway and the inhibitory action of a this compound compound.

Experimental Workflow

Experimental_Workflow cluster_0 Primary Screening cluster_1 Dose-Response & IC50 Determination cluster_2 Target-Based Assay cluster_3 Lead Optimization Library This compound Library HTS High-Throughput Cell Viability Screen (MTT Assay) Library->HTS PrimaryHits Primary Hits (>50% Inhibition) HTS->PrimaryHits DoseResponse Dose-Response Screening PrimaryHits->DoseResponse IC50 IC50 Calculation DoseResponse->IC50 KinaseAssay Kinase Inhibition Assay (e.g., EGFR) IC50->KinaseAssay ConfirmedHits Confirmed Hits KinaseAssay->ConfirmedHits SAR Structure-Activity Relationship (SAR) Studies ConfirmedHits->SAR

Caption: High-throughput screening workflow for identifying anticancer 5-fluoroisoquinolines.

Application Notes and Protocols for Cell-Based Assays of 5-Fluoroisoquinoline Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroisoquinoline is a heterocyclic aromatic organic compound with potential applications in medicinal chemistry and drug discovery. Its structural similarity to other biologically active isoquinoline alkaloids suggests it may exhibit a range of cellular effects, including anticancer and antimicrobial properties. The fluorine substitution at the 5-position is of particular interest, as halogenation can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, such as membrane permeability and target binding affinity.[1]

These application notes provide detailed protocols for a panel of fundamental cell-based assays to characterize the biological activity of this compound. The described methods will enable researchers to assess its effects on cell viability, proliferation, apoptosis, and cell cycle progression.

Data Presentation

Disclaimer: The following quantitative data is illustrative and intended to serve as a template for data presentation. Specific values for this compound should be determined experimentally.

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineTissue of OriginThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.80.8 ± 0.1
A549Lung Carcinoma22.5 ± 2.51.2 ± 0.2
HCT116Colon Carcinoma18.9 ± 2.10.9 ± 0.1
HeLaCervical Cancer25.1 ± 3.01.5 ± 0.3

Table 2: Induction of Apoptosis by this compound in HCT116 Cells (48h Treatment)

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-3.5 ± 0.52.1 ± 0.3
This compound1015.8 ± 2.28.5 ± 1.1
This compound2535.2 ± 4.118.9 ± 2.5
Staurosporine145.6 ± 5.325.4 ± 3.2

Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells (24h Treatment)

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control-55.2 ± 3.828.1 ± 2.516.7 ± 1.9
This compound2068.9 ± 4.515.4 ± 1.815.7 ± 1.7
This compound4075.3 ± 5.110.1 ± 1.214.6 ± 1.5
Nocodazole0.110.5 ± 1.215.3 ± 1.874.2 ± 6.9

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium containing MTT.

  • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells.

Materials:

  • 6-well tissue culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, enabling the differentiation of cells in G0/G1, S, and G2/M phases.

Materials:

  • 6-well tissue culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • PI/RNase Staining Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired time (e.g., 24 hours).

  • Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet with PBS and resuspend in 500 µL of PBS.

  • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Visualizations

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cell-Based Assays cluster_analysis Data Acquisition & Analysis seed_cells Seed Cells in Multi-well Plates treat_compound Treat with this compound (and controls) seed_cells->treat_compound incubate Incubate for a Defined Period treat_compound->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubate->cell_cycle plate_reader Microplate Reader viability->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer cell_cycle->flow_cytometer data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) plate_reader->data_analysis flow_cytometer->data_analysis

Caption: Experimental workflow for assessing this compound activity.

nfkb_pathway ext_stimuli External Stimuli (e.g., Cytokines, Stress) receptor Receptor ext_stimuli->receptor ikk IKK Complex receptor->ikk activates isoquinoline This compound isoquinoline->ikk inhibits (?) ikb IκBα ikk->ikb phosphorylates nfkb_inactive NF-κB (p50/p65) (Inactive) proteasome Proteasome Degradation ikb->proteasome targeted for nfkb_inactive->ikb nfkb_active NF-κB (p50/p65) (Active) proteasome->nfkb_active releases nucleus Nucleus nfkb_active->nucleus translocates to gene_transcription Gene Transcription (Inflammation, Proliferation, Survival) nucleus->gene_transcription initiates

Caption: Potential inhibition of the NF-κB signaling pathway.

pi3k_akt_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k activates isoquinoline This compound isoquinoline->pi3k inhibits (?) pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 recruits akt Akt pip3->akt recruits pdk1->akt phosphorylates mtor mTOR akt->mtor activates downstream Downstream Effectors (Cell Growth, Proliferation, Survival) akt->downstream mtor->downstream

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

References

In Vivo Applications of Isoquinoline Derivatives in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct in vivo studies using 5-Fluoroisoquinoline in animal models were identified in the reviewed literature. The following application notes and protocols are based on published research for structurally related isoquinoline derivatives and isoquinolinone-based compounds investigated for their anti-cancer properties. These examples are intended to provide representative methodologies and data for researchers interested in the in vivo evaluation of similar small molecules.

Application Note 1: Anti-Tumor Efficacy of Isoquinoline Derivatives in an Ovarian Cancer Xenograft Model

This application note describes an in vivo study evaluating the anti-tumor activity of two isoquinoline derivatives, designated as B01002 and C26001 , in a subcutaneous xenograft mouse model of human ovarian cancer. The primary mechanism of action for these compounds was identified as the inhibition of Inhibitor of Apoptosis Proteins (IAPs).[1][2]

Animal Model: Female BALB/c nude mice (athymic), typically 4-6 weeks old.

Cell Line: SKOV3 human ovarian cancer cell line.

Therapeutic Agents:

  • B01002: An isoquinoline derivative.

  • C26001: An isoquinoline derivative.

  • Cisplatin (DDP): Positive control, a standard chemotherapy agent.

  • Phosphate Buffered Saline (PBS): Vehicle control.

Key Findings: Both B01002 and C26001 demonstrated significant anti-tumor efficacy, with tumor growth inhibition (TGI) of 99.53% and 84.23%, respectively, compared to the vehicle control group.[1][2] The compounds were well-tolerated at the administered doses, with no significant abnormalities or weight loss observed. Mechanistic studies on the resected tumors confirmed that the anti-tumor effect was associated with an induction of apoptosis, as evidenced by the activation of caspase-3 and PARP, and a downregulation of IAP proteins (XIAP, cIAP-1, and survivin).[1][2]

Quantitative Data Summary
Treatment GroupDosage and ScheduleMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (TGI) (%)Reference
PBS (Control)Intraperitoneal injectionNot specified, used as baseline0[1][2]
Cisplatin (DDP)Not specifiedSignificantly reduced vs. PBSNot specified[1][2]
B01002Not specifiedSignificantly reduced vs. PBS99.53[1][2]
C26001Not specifiedSignificantly reduced vs. PBS84.23[1][2]

Note: Specific dosages and schedules were not detailed in the source abstracts but are outlined in the protocol below based on typical xenograft studies.

Experimental Protocol: Ovarian Cancer Xenograft Study
  • Cell Culture: SKOV3 cells are cultured in appropriate media (e.g., McCoy's 5A supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Acclimatization: Female BALB/c nude mice are acclimatized for at least one week before the experiment.

  • Tumor Cell Implantation: A suspension of SKOV3 cells (e.g., 5 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2-3 days) using calipers. The tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration:

    • The isoquinoline derivatives (B01002 and C26001), cisplatin, and PBS are administered via intraperitoneal injection according to the predefined schedule.

  • Monitoring: Body weight and tumor volume are measured throughout the study. The general health of the animals is observed daily.

  • Study Endpoint: The study is terminated when tumors in the control group reach a specific size or after a predetermined treatment period.

  • Tissue Collection and Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (e.g., for Ki-67 to assess proliferation) and Western blotting (e.g., for caspase-3, PARP, and IAPs).[1][2]

Experimental Workflow

G cluster_setup Study Setup cluster_monitoring Monitoring & Treatment cluster_analysis Analysis cell_culture SKOV3 Cell Culture implantation Subcutaneous Implantation of SKOV3 Cells cell_culture->implantation acclimatization Animal Acclimatization acclimatization->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration (B01002, C26001, DDP, PBS) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint excision Tumor Excision & Weight endpoint->excision analysis Immunohistochemistry & Western Blot Analysis excision->analysis

Caption: Workflow for an in vivo xenograft study.

Signaling Pathway of IAP Inhibition

G B01002 B01002 / C26001 IAPs IAPs (XIAP, cIAP-1, survivin) B01002->IAPs inhibits Caspase3 Caspase-3 IAPs->Caspase3 inhibition PARP PARP Caspase3->PARP cleaves & activates Apoptosis Apoptosis PARP->Apoptosis induces

Caption: IAP inhibition leading to apoptosis.

Application Note 2: Anti-Tumor Efficacy of an Isoquinolinone-Based PARP-1 Inhibitor in a Breast Cancer Xenograft Model

This application note summarizes the preclinical evaluation of NMS-P293 , a potent and selective PARP-1 inhibitor with an isoquinolinone core structure. This compound was assessed for its in vivo efficacy in a BRCA1-mutant human breast cancer xenograft model.

Animal Model: Not specified, but typically immunodeficient mice (e.g., SCID or nude mice).

Cell Line: MDA-MB-436 human breast cancer cell line (BRCA1 mutant).

Therapeutic Agent:

  • NMS-P293: An isoquinolinone-based PARP-1 inhibitor.

Key Findings: NMS-P293 demonstrated significant in vivo efficacy in the MDA-MB-436 xenograft model. A single oral administration of 50 mg/kg resulted in a greater than 95% inhibition of PARP activity in the tumors, which was sustained for over 24 hours.[3] This prolonged target engagement correlated with the observed anti-tumor activity. The compound also showed excellent pharmacokinetic properties, including high oral bioavailability and the ability to cross the blood-brain barrier.[3]

Quantitative Data Summary
Treatment GroupDosage and ScheduleBiomarker ModulationOutcomeReference
NMS-P29350 mg/kg, single oral dose>95% PAR inhibition in tumor for >24hPotent in vivo efficacy[3]
Experimental Protocol: Breast Cancer Xenograft Study
  • Cell Culture: MDA-MB-436 cells are maintained in an appropriate culture medium (e.g., DMEM with 10% FBS).

  • Animal Model: Immunodeficient mice are used.

  • Tumor Implantation: MDA-MB-436 cells are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth and Treatment: Once tumors are established, mice are treated orally with NMS-P293 (50 mg/kg).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

    • At various time points after drug administration, blood and tumor samples are collected.

    • Drug concentration in plasma and tumor tissue is measured (PK analysis).

    • PARP inhibition in tumor lysates is quantified, for example, by measuring levels of poly(ADP-ribose) (PAR) using ELISA or Western blot (PD analysis).[3]

  • Efficacy Study:

    • For efficacy assessment, mice with established tumors are treated with NMS-P293 over a defined period.

    • Tumor volume and body weight are monitored regularly to assess anti-tumor activity and toxicity.

Logical Relationship of PARP Inhibition

G DNA_damage DNA Single-Strand Breaks PARP1 PARP-1 DNA_damage->PARP1 activates DSB DNA Double-Strand Breaks (during replication) DNA_damage->DSB Repair DNA Repair PARP1->Repair inhibition of NMS_P293 NMS-P293 NMS_P293->PARP1 inhibits Repair->DSB prevents Apoptosis Apoptosis in HR-deficient cells DSB->Apoptosis

Caption: Mechanism of PARP inhibitor-induced apoptosis.

References

5-Fluoroisoquinoline: Investigating its Potential as a Fluorescent Probe in Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Fluoroisoquinoline is a heterocyclic organic compound with the chemical formula C₉H₆FN.[1] While the broader family of quinoline and isoquinoline derivatives has been explored for various applications in fluorescence microscopy and chemical sensing, there is currently no specific scientific literature detailing the use of this compound as a fluorescent probe for cellular imaging.[2][3] This document outlines the available information on this compound and provides a generalized framework and protocols that would be necessary to evaluate its potential as a cellular imaging agent.

Physicochemical Properties

Before any application in cellular imaging, the fundamental physicochemical properties of a potential probe must be characterized. For this compound, the following information is available:

PropertyValueReference
Molecular Formula C₉H₆FN[1]
Molecular Weight 147.15 g/mol [1]
CAS Number 394-66-1[1]
Appearance Off-White Solid
Purity Typically ≥96%

Photophysical Properties (Hypothetical Data for Evaluation)

The fluorescence properties of this compound have not been reported in the context of cellular imaging. To be a viable fluorescent probe, its photophysical properties would need to be determined. The following table outlines the key parameters that would need to be measured.

ParameterRequired Information
Excitation Wavelength (λex) Wavelength of light required to excite the molecule.
Emission Wavelength (λem) Wavelength of light emitted after excitation.
Stokes Shift Difference between the maximum excitation and emission wavelengths.
Quantum Yield (Φ) Efficiency of photon emission after photon absorption.
Molar Extinction Coefficient (ε) Measure of how strongly the molecule absorbs light at a given wavelength.
Photostability Resistance to photobleaching upon exposure to excitation light.
Environmental Sensitivity Changes in fluorescence in response to pH, polarity, or binding to cellular components.

Experimental Protocols for Probe Evaluation

The following are generalized protocols that would be essential for assessing the suitability of this compound as a fluorescent probe for cellular imaging.

Protocol 1: Cell Culture and Staining
  • Cell Culture : Culture the desired cell line (e.g., HeLa, HEK293) in appropriate media and conditions until they reach 70-80% confluency on glass-bottom dishes suitable for microscopy.

  • Probe Preparation : Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO). Further dilute the stock solution in a physiologically compatible buffer, such as phosphate-buffered saline (PBS) or cell culture medium, to the desired final working concentration.

  • Cell Staining : Remove the culture medium from the cells and wash them once with warm PBS. Add the this compound solution to the cells and incubate for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing : After incubation, remove the probe solution and wash the cells two to three times with warm PBS to remove any unbound probe.

  • Imaging : Add fresh culture medium or PBS to the cells and proceed with fluorescence microscopy.

Protocol 2: Cytotoxicity Assay

A crucial step is to determine the concentration range at which the probe is not toxic to the cells.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment : Treat the cells with a range of concentrations of this compound (e.g., 1 µM to 100 µM) for a period that reflects the duration of a typical imaging experiment (e.g., 1-24 hours).

  • Viability Assay : Perform a standard cell viability assay, such as the MTT or PrestoBlue™ assay, according to the manufacturer's instructions.

  • Data Analysis : Measure the absorbance or fluorescence and calculate the cell viability as a percentage relative to untreated control cells.

Protocol 3: Cellular Uptake and Localization

This protocol aims to determine if and where the probe accumulates within the cells.

  • Staining : Stain the cells with this compound as described in Protocol 1.

  • Co-staining (Optional) : To determine the subcellular localization, co-stain the cells with commercially available organelle-specific fluorescent probes (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes, or Hoechst for the nucleus).

  • Fluorescence Microscopy : Acquire images using a confocal or widefield fluorescence microscope. Use appropriate filter sets for this compound (based on its determined excitation and emission spectra) and the organelle-specific dyes.

  • Image Analysis : Merge the images from different channels to determine if the signal from this compound co-localizes with any of the organelle markers.

Visualization of Experimental Workflow

The logical flow for evaluating a novel fluorescent probe can be visualized as follows:

G cluster_0 Probe Characterization cluster_1 In Vitro Evaluation cluster_2 Cellular Imaging Characterize Photophysical Properties Characterize Photophysical Properties Prepare Stock Solution Prepare Stock Solution Characterize Photophysical Properties->Prepare Stock Solution Determine Optimal Staining Concentration Determine Optimal Staining Concentration Prepare Stock Solution->Determine Optimal Staining Concentration Assess Cytotoxicity Assess Cytotoxicity Determine Optimal Staining Concentration->Assess Cytotoxicity Cell Culture Cell Culture Assess Cytotoxicity->Cell Culture Cell Staining Cell Staining Cell Culture->Cell Staining Fluorescence Microscopy Fluorescence Microscopy Cell Staining->Fluorescence Microscopy Analyze Cellular Uptake and Localization Analyze Cellular Uptake and Localization Fluorescence Microscopy->Analyze Cellular Uptake and Localization

Caption: Workflow for evaluating a novel fluorescent probe.

Potential Signaling Pathway Investigation

Should this compound prove to be a viable probe with sensitivity to specific cellular environments (e.g., pH, ion concentration), it could potentially be used to investigate related signaling pathways. For instance, if it were to accumulate in acidic organelles like lysosomes, it could be used to study processes involving lysosomal function or trafficking.

G cluster_0 Hypothetical Probe Application External_Stimulus External Stimulus (e.g., Drug Treatment) Cellular_Response Cellular Response External_Stimulus->Cellular_Response Lysosomal_pH_Change Change in Lysosomal pH Cellular_Response->Lysosomal_pH_Change Probe_Fluorescence_Change This compound Fluorescence Change Lysosomal_pH_Change->Probe_Fluorescence_Change Microscopy_Detection Detection by Fluorescence Microscopy Probe_Fluorescence_Change->Microscopy_Detection

References

Application Notes and Protocols: Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the large-scale synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride, a key intermediate in the development of novel therapeutics, particularly Rho-kinase (ROCK) inhibitors.

Introduction

4-Fluoroisoquinoline-5-sulfonyl chloride is a critical building block in medicinal chemistry. Its most prominent application is in the synthesis of a new generation of Rho-kinase (ROCK) inhibitors, which are being investigated for a wide range of therapeutic areas including glaucoma, cardiovascular diseases, and neurological disorders.[1][2] The isoquinoline sulfonamide scaffold is a well-established pharmacophore for ROCK inhibition, with drugs like Fasudil and Ripasudil being notable examples.[1][2][3] The introduction of a fluorine atom at the 4-position of the isoquinoline ring can significantly enhance the potency and selectivity of these inhibitors.[1]

This document outlines a robust and scalable one-pot synthesis protocol for 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride, adapted from established industrial processes.[1][4][5] The protocol is designed for high regioselectivity, yielding the desired 5-sulfonyl chloride isomer with high purity.

Signaling Pathway: Rho-Kinase (ROCK) Inhibition

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in the regulation of the actin cytoskeleton. The RhoA/ROCK signaling pathway is involved in numerous cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation.[3][6] Dysregulation of this pathway is implicated in the pathophysiology of various diseases.

Isoquinoline-based inhibitors, synthesized from 4-fluoroisoquinoline-5-sulfonyl chloride, are ATP-competitive inhibitors of ROCK.[7] They bind to the kinase domain of ROCK, preventing the phosphorylation of its downstream substrates, such as Myosin Light Chain Phosphatase (MLCP) and Myosin Light Chain (MLC). This inhibition leads to the relaxation of smooth muscle and other cellular effects.

G Rho-Kinase (ROCK) Signaling Pathway and Point of Inhibition RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP_inhibition Inhibition of MLCP ROCK->MLCP_inhibition Phosphorylates & Inhibits MLC_phosphorylation MLC Phosphorylation ROCK->MLC_phosphorylation Directly Phosphorylates MLCP_inhibition->MLC_phosphorylation Promotes Actomyosin_Contraction Actomyosin Contraction (Smooth Muscle Contraction) MLC_phosphorylation->Actomyosin_Contraction Leads to Inhibitor 4-Fluoroisoquinoline-5-sulfonyl chloride derivatives (e.g., Ripasudil) Inhibitor->ROCK Inhibits

Caption: Rho-Kinase signaling pathway and inhibition.

Experimental Protocol: One-Pot Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride

This protocol describes a one-pot synthesis that proceeds via the sulfonation of 4-fluoroisoquinoline followed by chlorination to yield the target compound as its hydrochloride salt, which facilitates purification.[1][4][5]

Materials and Equipment
  • 4-Fluoroisoquinoline sulfate

  • Anhydrous sulfuric acid

  • Sulfur trioxide (liquid)

  • Thionyl chloride (SOCl₂)

  • Methylene chloride (CH₂Cl₂)

  • Water

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 4N HCl in Ethyl Acetate (HCl/EtOAc)

  • Reaction vessel with stirrer, thermometer, cooler, and dropping funnel

  • Filtration apparatus

  • Standard laboratory glassware

Procedure

G Experimental Workflow for Synthesis start Start sulfonation 1. Sulfonation: Add 4-fluoroisoquinoline sulfate to liquid sulfur trioxide at 30°C. Stir for 16 hours. start->sulfonation chlorination 2. Chlorination: Add thionyl chloride at 30°C. Heat to 70°C and stir for 4 hours. sulfonation->chlorination quench 3. Quench: Slowly add reaction mixture to ice-cold water and methylene chloride. chlorination->quench neutralization 4. Neutralization & Extraction: Neutralize with sodium bicarbonate. Separate organic layer and extract aqueous layer with methylene chloride. quench->neutralization workup 5. Workup: Wash combined organic layers with brine, dry with sodium sulfate, and filter. neutralization->workup precipitation 6. Precipitation: Add 4N HCl/EtOAc to the filtrate. Stir to precipitate the hydrochloride salt. workup->precipitation isolation 7. Isolation: Filter the precipitate, wash with methylene chloride, and dry. precipitation->isolation end End Product: 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride isolation->end

Caption: Experimental workflow for synthesis.

Step 1: Sulfonation

  • In a suitable reaction vessel, charge liquid sulfur trioxide (47.7 kg, 596 mol).[1]

  • Gradually add 4-fluoroisoquinoline sulfate (15.8 kg, 64.4 mol) to the sulfur trioxide over 3 hours, maintaining the internal temperature at 30°C.[1]

  • Stir the resulting mixture at 30°C for 16 hours.[1]

Step 2: Halogenation

  • To the reaction mixture from Step 1, gradually add thionyl chloride (42.2 kg, 355 mol) over 3 hours, keeping the temperature at 30°C.[1]

  • Heat the mixture to 70°C and stir for 4 hours.[1][4][8]

  • After the reaction is complete, allow the mixture to cool to 20°C.[1]

Step 3: Work-up and Extraction

  • In a separate, larger reactor, prepare a mixture of water (208 kg), sodium chloride (48 kg), ice (200 kg), and methylene chloride (320 kg), and cool the mixture to below 5°C.[1]

  • Slowly add the reaction mixture from Step 2 to the cooled methylene chloride and water mixture, ensuring the temperature does not exceed 5°C.[1][4]

  • Separate the organic layer.

Step 4: Isolation and Purification of the Hydrochloride Salt

  • To the organic layer, add 4N HCl in ethyl acetate (41 mL) dropwise at a temperature between 18 to 21°C.[2][8]

  • Stir the mixture at 30°C for one hour to allow for the precipitation of the hydrochloride salt.[2][8]

  • Collect the precipitated crystals by filtration.[2][8]

  • Wash the crystals with methylene chloride (110 mL).[2][8]

  • Dry the product to obtain 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride as white crystals.[8]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative large-scale synthesis.

ParameterValueReference
Starting Material4-Fluoroisoquinoline sulfate[1]
Final Product4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride[1][8]
Yield45.4%[2][8]
Purity (Isomer Ratio)99.64 : 0.36 (5-isomer : 8-isomer)[6]
AppearanceWhite crystals[8]

Safety Precautions

  • This synthesis involves highly corrosive and reactive reagents such as sulfur trioxide and thionyl chloride. It should be performed in a well-ventilated fume hood by trained personnel.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • The quenching step is highly exothermic and requires careful temperature control to prevent runaway reactions.

Conclusion

The protocol described provides an efficient and scalable method for the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride, a key intermediate for the development of Rho-kinase inhibitors. The one-pot nature of the reaction and the straightforward purification by precipitation of the hydrochloride salt make this a practical approach for producing high-purity material on a large scale.[5] This enables further research and development of novel therapeutics targeting the Rho-kinase signaling pathway.

References

Application Notes and Protocols for 5-Fluoroisoquinoline in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for identifying novel lead compounds. This approach utilizes small, low-molecular-weight molecules ("fragments") to probe the binding sites of biological targets.[1] Fragments that bind, albeit often with low affinity, are then optimized and grown into more potent, drug-like molecules.[2]

Isoquinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in bioactive compounds and approved drugs.[3] The introduction of a fluorine atom, as in 5-Fluoroisoquinoline, offers unique advantages for FBDD. The fluorine atom can engage in favorable protein-ligand interactions and, most notably, serves as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a premier biophysical technique for fragment screening.[4][5] ¹⁹F-NMR is highly effective for detecting weak binding events due to the absence of endogenous fluorine signals in biological systems and the high sensitivity of the ¹⁹F nucleus.[5][6]

These notes provide a comprehensive overview and detailed protocols for the application of this compound as a fragment in a typical FBDD campaign, from initial screening to structural characterization. While specific experimental data for this compound is not extensively published, the following sections represent a best-practice framework based on established FBDD principles.

Application Note 1: Fragment Screening Cascade

The identification of fragments that bind to a protein target requires a series of carefully selected biophysical assays, often arranged in a screening cascade. This workflow is designed to efficiently screen a fragment library, eliminate false positives, and validate true binders for further development.

A typical cascade begins with a high-throughput primary screen to identify initial hits. These hits are then subjected to one or more orthogonal secondary assays to confirm binding and provide quantitative data on binding affinity. Finally, high-resolution structural methods are used to elucidate the precise binding mode, which is crucial for structure-based drug design.

FBDD_Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Biology cluster_3 Phase 4: Lead Optimization lib Fragment Library (incl. This compound) screen Primary Screen (e.g., ¹⁹F NMR, Thermal Shift) lib->screen hits Initial Hits screen->hits Identify Binders ortho Orthogonal Assay (e.g., SPR, ITC) hits->ortho Confirm Binding validated Validated Hits ortho->validated structure Structure Determination (X-ray Crystallography, Cryo-EM) validated->structure Determine Binding Mode sbd Structure-Based Design structure->sbd chem Fragment Elaboration (Merging/Growing) sbd->chem Guide Chemistry lead Potent Lead Compound chem->lead

Fig 1. A typical workflow for a Fragment-Based Drug Discovery campaign.

Application Note 2: Target Identification and Validation

The successful application of FBDD begins with the selection of a well-validated biological target. Target identification involves pinpointing a molecule, typically a protein, whose modulation will have a therapeutic effect on a disease.[7][8] This process integrates data from genomics, proteomics, and cellular biology to establish a link between the target and the disease pathophysiology.[9]

Once a target is identified, it must be validated to ensure that its modulation leads to the desired biological outcome.[7] For an FBDD campaign, the target protein must also be produced in sufficient quantity and quality for biophysical and structural studies.

Target_Validation_Workflow cluster_0 Target Identification cluster_1 Target Validation cluster_2 FBDD Campaign Enablement genomics Genomic/Proteomic Data hypothesis Target Hypothesis genomics->hypothesis knockdown Genetic Validation (e.g., siRNA, CRISPR) hypothesis->knockdown Test Hypothesis phenotype Confirm Phenotype knockdown->phenotype protein_prod Protein Production & Purification phenotype->protein_prod Proceed to FBDD qc Biophysical QC protein_prod->qc ready Screening-Ready Target qc->ready

Fig 2. Logical workflow for target identification and validation prior to an FBDD campaign.

Experimental Protocols

Protocol 1: Primary Screening using ¹⁹F NMR Spectroscopy

This protocol describes a ligand-observed ¹⁹F NMR experiment to screen for the binding of this compound to a target protein. Changes in the ¹⁹F NMR signal (chemical shift, line broadening) upon addition of the protein indicate a binding event.[5]

Objective: To identify if this compound binds to the target protein.

Materials:

  • This compound stock solution (e.g., 100 mM in d6-DMSO).

  • Target protein stock solution (e.g., 50-100 µM in NMR buffer).

  • NMR Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).

  • NMR tubes.

  • NMR spectrometer with a fluorine probe.

Methodology:

  • Sample Preparation:

    • Prepare a "Fragment Mix" sample containing this compound at a final concentration of 200 µM in NMR buffer. Other non-fluorinated fragments can be included in the cocktail if desired.

    • Prepare a "Control" spectrum by acquiring a ¹⁹F NMR spectrum of the Fragment Mix alone.

    • Prepare the "Protein" sample by adding the target protein to the Fragment Mix to a final concentration of 10 µM. Gently mix and allow to equilibrate for 5-10 minutes.

  • NMR Data Acquisition:

    • Acquire a ¹⁹F NMR spectrum for the "Protein" sample under the same conditions as the "Control".

    • Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the ¹⁹F spectrum of the "Protein" sample to the "Control" sample.

    • Binding Hit Criteria: A positive hit is identified by one or more of the following changes to the this compound signal:

      • A significant change in chemical shift (perturbation).

      • Significant line broadening (an increase in the peak width at half-height).

      • A decrease in peak intensity.

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

This protocol describes a secondary assay using SPR to confirm the binding of this compound and determine its binding affinity (K D) and kinetics.

Objective: To validate the binding interaction and quantify its affinity and kinetics.

Materials:

  • SPR instrument and sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target protein (for immobilization).

  • This compound serial dilutions in running buffer.

  • Running Buffer (e.g., HBS-EP+).

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto the surface of a sensor chip using standard amine coupling chemistry according to the manufacturer's instructions.

    • A reference flow cell should be prepared similarly but without protein immobilization to serve as a control for non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., from 1 mM down to low µM concentrations). A DMSO concentration matched to the highest fragment concentration should be maintained across all samples.

    • Inject the this compound dilutions over both the target and reference flow cells at a constant flow rate.

    • Record the binding response (in Response Units, RU) over time, including an association phase (during injection) and a dissociation phase (during buffer flow).

  • Data Analysis:

    • Subtract the reference flow cell signal from the target flow cell signal to obtain specific binding sensorgrams.

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K D = kₔ / kₐ).

Protocol 3: Structural Characterization by X-ray Crystallography

This protocol outlines the general steps for determining the three-dimensional structure of the target protein in complex with this compound.

Objective: To determine the atomic-level binding mode of this compound.

Methodology:

  • Protein Crystallization:

    • Screen for crystallization conditions for the target protein alone (apo form) using high-throughput screening techniques (e.g., sitting-drop or hanging-drop vapor diffusion).[10]

    • Optimize lead crystallization conditions to obtain diffraction-quality crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer apo protein crystals into a solution containing a high concentration of this compound (e.g., 1-10 mM) for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with this compound.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source).[11]

    • Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine unit cell parameters and space group.

    • Solve the structure using molecular replacement if a homologous structure is available.

    • Calculate an electron density map. A difference map (Fo-Fc) should reveal positive electron density corresponding to the bound fragment.

    • Build the this compound molecule into the density and refine the overall protein-ligand complex structure to achieve good agreement with the experimental data and geometric parameters.[10]

Quantitative Data Summary

Following successful screening and validation, quantitative data should be compiled to compare hits and guide optimization. Ligand efficiency (LE) is a key metric in FBDD used to normalize binding affinity for the size of the fragment.[12]

Table 1: Hypothetical Screening Data for this compound

ParameterValueMethodReference
Primary Screen
¹⁹F NMR Chemical Shift Perturbation (Δδ)0.15 ppm¹⁹F NMR[4]
Hit Validation
Dissociation Constant (K D)450 µMSPR[1]
Association Rate (kₐ)1.2 x 10³ M⁻¹s⁻¹SPR[1]
Dissociation Rate (kₔ)0.54 s⁻¹SPR[1]
Thermodynamic Profile
Enthalpy (ΔH)-4.2 kcal/molITC[13]
Entropy (-TΔS)0.5 kcal/molITC[13]
Calculated Properties
Molecular Weight (MW)163.16 Da--
Heavy Atom Count (HAC)12--
Ligand Efficiency (LE)0.38Calculated[12]

Note: Data presented are hypothetical and for illustrative purposes only.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Fluoroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Fluoroisoquinoline. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a visual representation of the related biological mechanism of action.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily via the Pomeranz-Fritsch reaction, which is a classical and adaptable method for isoquinoline synthesis.[1][2][3][4][5][6][7][8]

Q1: My Pomeranz-Fritsch reaction to synthesize this compound is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Pomeranz-Fritsch synthesis of this compound can stem from several factors, particularly due to the presence of the electron-withdrawing fluorine atom. Here are the primary causes and troubleshooting steps:

  • Incomplete Acetal Formation: The initial condensation of 3-fluorobenzaldehyde with aminoacetaldehyde diethyl acetal to form the Schiff base (benzalaminoacetal) is crucial.[1][2]

    • Troubleshooting: Ensure your starting materials are pure and dry. Use a Dean-Stark apparatus to remove water formed during the reaction, driving the equilibrium towards the product. Monitor the reaction by TLC or ¹H NMR to confirm the complete consumption of the aldehyde.

  • Harsh Cyclization Conditions: The acid-catalyzed cyclization is the most critical and challenging step. The electron-withdrawing nature of the fluorine atom deactivates the benzene ring, making the electrophilic substitution more difficult and requiring stronger acidic conditions. However, excessively harsh conditions can lead to decomposition.

    • Troubleshooting: A careful selection of the acid catalyst is necessary. While concentrated sulfuric acid is traditional, other acids like polyphosphoric acid (PPA) or a mixture of sulfuric and hydrochloric acid might offer better results.[6] A stepwise optimization of the acid concentration, reaction temperature, and time is highly recommended.

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Troubleshooting: Besides decomposition, the formation of positional isomers (e.g., 7-Fluoroisoquinoline) can occur, although the directing effect of the fluorine at the meta position should favor the 5-isomer. Careful control of reaction temperature can help minimize side reactions. Purification by column chromatography or fractional distillation is often necessary to isolate the desired product.

Q2: I am observing the formation of a significant amount of an isomeric byproduct in my synthesis. How can I minimize its formation and purify my desired this compound?

A2: The formation of positional isomers is a known challenge in the synthesis of substituted isoquinolines.

  • Minimizing Isomer Formation: The regioselectivity of the cyclization step is influenced by the directing effects of the substituents on the benzene ring. For 3-fluorobenzaldehyde, cyclization should predominantly occur at the position para to the fluorine atom, leading to this compound. However, some cyclization at the ortho position can lead to the 7-fluoro isomer.

    • Troubleshooting: Lowering the reaction temperature during the cyclization step can sometimes improve regioselectivity. The choice of acid catalyst can also play a role; experimenting with different acids (e.g., PPA, Eaton's reagent) might be beneficial.

  • Purification:

    • Column Chromatography: This is the most common method for separating isomers. A careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial.

    • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

    • Acid Salt Crystallization: In some cases, forming a salt of the isoquinoline with an acid (e.g., hydrochloric acid or sulfuric acid) can lead to selective crystallization of one isomer.[9][10]

Q3: The cyclization step of my Pomeranz-Fritsch reaction is not proceeding to completion. What can I do to drive the reaction forward?

A3: An incomplete cyclization is often due to the deactivating effect of the fluorine substituent.

  • Troubleshooting:

    • Increase Acid Strength: Gradually increase the concentration of the acid catalyst or switch to a stronger acid system. For example, using fuming sulfuric acid or adding phosphorus pentoxide to sulfuric acid can increase the acidity.[6]

    • Increase Temperature and Reaction Time: Cautiously increase the reaction temperature and prolong the reaction time. Monitor the reaction progress by TLC or GC-MS to avoid excessive decomposition.

    • Use of Lewis Acids: In some modifications of the Pomeranz-Fritsch reaction, Lewis acids like boron trifluoride etherate have been used to promote cyclization.[2]

Quantitative Data Summary

The following tables provide illustrative data on how reaction conditions can affect the yield of this compound in a Pomeranz-Fritsch synthesis. This data is intended for comparison and to guide optimization efforts.

Table 1: Effect of Acid Catalyst on Cyclization Yield

EntryAcid CatalystTemperature (°C)Time (h)Yield of this compound (%)
170% H₂SO₄1001225
298% H₂SO₄1001245
3Polyphosphoric Acid (PPA)120855
4Eaton's Reagent (P₂O₅ in MeSO₃H)100665

Table 2: Effect of Temperature on Yield and Isomer Ratio

EntryAcid CatalystTemperature (°C)Yield (%)5-Fluoro : 7-Fluoro Isomer Ratio
198% H₂SO₄803595 : 5
298% H₂SO₄1004590 : 10
398% H₂SO₄1204085 : 15

Experimental Protocols

Protocol 1: Synthesis of N-(3-Fluorobenzylidene)-2,2-diethoxyethanamine (Schiff Base Intermediate)

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-fluorobenzaldehyde (10.0 g, 80.6 mmol), aminoacetaldehyde diethyl acetal (10.7 g, 80.6 mmol), and toluene (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 g).

  • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (approx. 1.45 mL).

  • Cool the reaction mixture to room temperature.

  • Wash the solution with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Schiff base as an oil. The product is often used in the next step without further purification.

Protocol 2: Cyclization to this compound (Pomeranz-Fritsch Reaction)

  • Carefully add the crude N-(3-fluorobenzylidene)-2,2-diethoxyethanamine (from the previous step) dropwise to a stirred solution of polyphosphoric acid (100 g) at 80°C.

  • After the addition is complete, increase the temperature to 120°C and stir for 8 hours.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (500 g).

  • Basify the aqueous solution to pH > 10 with a concentrated sodium hydroxide solution, ensuring the temperature is kept below 20°C with an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

G cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Cyclization and Purification start1 3-Fluorobenzaldehyde + Aminoacetaldehyde Diethyl Acetal reflux Reflux in Toluene (p-TSA catalyst) start1->reflux workup1 Aqueous Workup reflux->workup1 intermediate N-(3-Fluorobenzylidene)-2,2-diethoxyethanamine workup1->intermediate cyclization Acid-Catalyzed Cyclization (e.g., Polyphosphoric Acid) intermediate->cyclization workup2 Quenching and Extraction cyclization->workup2 purification Column Chromatography workup2->purification product This compound purification->product

Caption: Workflow for the two-step synthesis of this compound.

Mechanism of Action of Fluoroquinolones

Fluoroquinolones, a class of antibiotics structurally related to this compound, exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11][12][13][14][15][16][17][][19] This inhibition disrupts DNA replication and repair, leading to bacterial cell death.

G cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Topology Maintenance cluster_drug_action Fluoroquinolone Action DNA Bacterial Chromosomal DNA Gyrase DNA Gyrase (relaxes positive supercoils) DNA->Gyrase Replication DNA Replication Gyrase->Replication InhibitionGyrase Inhibition of DNA Gyrase Gyrase->InhibitionGyrase TopoIV Topoisomerase IV (deatenates daughter chromosomes) InhibitionTopoIV Inhibition of Topoisomerase IV TopoIV->InhibitionTopoIV Replication->TopoIV FQ Fluoroquinolone FQ->InhibitionGyrase FQ->InhibitionTopoIV DSB Formation of Double-Strand Breaks InhibitionGyrase->DSB InhibitionTopoIV->DSB CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Mechanism of action of fluoroquinolones targeting bacterial DNA gyrase and topoisomerase IV.

References

Technical Support Center: Synthesis of 5-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-Fluoroisoquinoline. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound is typically synthesized via established methods for isoquinoline ring formation, including the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions. The choice of route often depends on the availability of starting materials and the desired substitution pattern.

Q2: Why am I experiencing a low yield in my this compound synthesis?

A2: Low yields can stem from several factors, primarily related to the electron-withdrawing nature of the fluorine substituent. This deactivates the aromatic ring, making the crucial electrophilic aromatic substitution step (cyclization) more challenging. Other common causes include incomplete reaction, formation of side products, and difficulties in purification.

Q3: How does the fluorine atom at the 5-position specifically impact the synthesis?

A3: The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect, which deactivates the benzene ring towards electrophilic attack. This can significantly slow down or inhibit the cyclization step in reactions like the Pomeranz-Fritsch and Bischler-Napieralski, leading to lower yields compared to the synthesis of unsubstituted isoquinoline. Harsher reaction conditions may be required to overcome this deactivation.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound using common synthetic routes.

Pomeranz-Fritsch Reaction Troubleshooting

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. The electron-withdrawing fluorine atom can make the cyclization step particularly challenging.

Observed Problem: Low or no conversion of the benzalaminoacetal intermediate to this compound.

Potential Cause Recommended Solution
Insufficient Acid Strength or Concentration The electron-withdrawing fluorine atom deactivates the benzene ring, requiring stronger acidic conditions for the electrophilic cyclization to occur. Increase the concentration of the acid catalyst (e.g., sulfuric acid) or consider using a stronger acid like polyphosphoric acid (PPA).
Low Reaction Temperature The activation energy for the cyclization is likely higher due to the deactivating effect of fluorine. Gradually increase the reaction temperature while carefully monitoring for decomposition.
Hydrolysis of Intermediates The Schiff base (benzalaminoacetal) intermediate is susceptible to hydrolysis, especially in the presence of strong aqueous acids. Ensure anhydrous reaction conditions. Use of a dehydrating agent within the reaction mixture can be beneficial.
Steric Hindrance Bulky substituents on the starting materials can sterically hinder the cyclization. If possible, consider using less bulky protecting groups or starting materials.

Observed Problem: Formation of significant side products.

Potential Side Product Likely Cause Recommended Solution
Unreacted Starting Materials Incomplete reaction due to reasons mentioned above.Optimize reaction conditions (acid strength, temperature, reaction time).
Polymerization/Charring Excessively harsh acidic conditions or high temperatures can lead to decomposition and polymerization of starting materials and intermediates.Carefully control the reaction temperature and consider a more gradual increase. Use the minimum effective concentration of the acid catalyst.
Oxazole formation An alternative ring closure pathway can be favored by electron-withdrawing groups.Optimization of the acid catalyst and temperature may help favor the desired isoquinoline formation.
Bischler-Napieralski Reaction Troubleshooting

This reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent. The electron-deactivated ring can be less nucleophilic, hindering the cyclization.

Observed Problem: Low yield of the desired 3,4-dihydro-5-fluoroisoquinoline intermediate.

| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Weak Dehydrating Agent | The cyclization of the fluorinated β-phenylethylamide requires a potent dehydrating agent. Phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often more effective for deactivated systems than POCl₃ alone.[1] | | Insufficient Reaction Temperature | Higher temperatures are often necessary to drive the cyclization of electron-poor aromatic rings. Consider switching to a higher boiling point solvent if using one. | | Incomplete Amide Formation | If the starting β-phenylethylamide is not pure or the acylation step was incomplete, the overall yield will be low. Ensure the amide starting material is of high purity. |

Observed Problem: Formation of styrenes as a major byproduct.

Potential Side Product Likely Cause Recommended Solution
Styrene derivatives A retro-Ritter type reaction can occur, especially if the intermediate nitrilium ion is stable. This side reaction is more prevalent with certain substrates.[2]Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product. Alternatively, using oxalyl chloride to form an N-acyliminium intermediate can avoid the formation of the nitrile byproduct.[2]
Pictet-Spengler Reaction Troubleshooting

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The nucleophilicity of the aromatic ring is crucial for the success of this reaction.

Observed Problem: Low yield of the tetrahydroisoquinoline product.

| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Low Nucleophilicity of the Aromatic Ring | The fluorine atom significantly reduces the electron density of the aromatic ring, making it a weaker nucleophile for attacking the iminium ion intermediate. Harsher acidic conditions (e.g., trifluoroacetic acid) and higher temperatures may be required.[3] | | Reversibility of the Iminium Ion Formation | The initial condensation to form the imine/iminium ion is a reversible equilibrium. Removing water as it is formed (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the reaction forward. | | Unfavorable Regioselectivity | While the cyclization is generally directed para to an activating group, the deactivating fluorine at the 5-position might lead to a mixture of regioisomers or favor an undesired cyclization pathway, although this is less common. |

Data Summary

Table 1: General Reaction Conditions for Isoquinoline Synthesis
ReactionKey ReagentsTypical SolventsTemperature Range (°C)
Pomeranz-Fritsch Benzaldehyde derivative, aminoacetaldehyde diethyl acetal, strong acid (H₂SO₄, PPA)None (neat acid) or high-boiling inert solvent100 - 160
Bischler-Napieralski β-phenylethylamide, dehydrating agent (POCl₃, P₂O₅)Acetonitrile, Dichloromethane, or neat80 - 140
Pictet-Spengler β-phenylethylamine, aldehyde/ketone, acid catalyst (HCl, TFA)Methanol, Ethanol, Dichloromethane25 - 100

Note: The presence of a fluorine substituent may necessitate conditions at the higher end of these ranges.

Experimental Protocols

General Protocol for Bischler-Napieralski Cyclization

This is a general procedure and may require optimization for the synthesis of this compound.

  • To a solution of the N-[2-(fluorophenyl)ethyl]amide (1.0 eq) in anhydrous acetonitrile (0.1 M) is added phosphorus oxychloride (POCl₃, 3.0 eq).

  • The reaction mixture is heated to reflux (approximately 82°C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by pouring onto crushed ice.

  • The aqueous solution is basified to pH 8-9 with a suitable base (e.g., NaOH solution) while cooling in an ice bath.

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

General Protocol for Purification by Column Chromatography
  • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • The solution is adsorbed onto a small amount of silica gel.

  • The silica gel with the adsorbed compound is dried and loaded onto a pre-packed silica gel column.

  • The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity). The optimal solvent system should be determined by TLC analysis beforehand.

  • Fractions are collected and analyzed by TLC.

  • Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Visualizations

Logical Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reaction Verify Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Reaction Not Complete side_products Significant Side Products Observed check_reaction->side_products Reaction Complete, Byproducts Present purification_issue Difficulty in Purification check_reaction->purification_issue Clean Reaction, Low Isolated Yield optimize Optimize Reaction Conditions - Increase Temperature - Increase Reaction Time - Stronger Catalyst/Reagent incomplete->optimize success Improved Yield optimize->success identify_byproducts Identify Byproducts (NMR, MS) side_products->identify_byproducts adjust_conditions Adjust Conditions to Minimize Side Reactions identify_byproducts->adjust_conditions adjust_conditions->success optimize_purification Optimize Purification Protocol - Different Solvent System - Alternative Method (e.g., Crystallization) purification_issue->optimize_purification optimize_purification->success

Caption: A flowchart outlining the logical steps for troubleshooting low yield in this compound synthesis.

General Reaction Pathway for Bischler-Napieralski Synthesis

Bischler_Napieralski_Pathway Bischler-Napieralski Synthesis of this compound cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product phenylethylamide 2-(3-Fluorophenyl)ethan-1-amine Derivative amide N-(2-(3-Fluorophenyl)ethyl)acetamide phenylethylamide->amide Acylation acyl_chloride Acylating Agent (e.g., Acetyl Chloride) acyl_chloride->amide dihydroisoquinoline 5-Fluoro-3,4-dihydroisoquinoline amide->dihydroisoquinoline Cyclization (e.g., POCl3) isoquinoline This compound dihydroisoquinoline->isoquinoline Dehydrogenation (e.g., Pd/C)

Caption: A simplified reaction pathway for the synthesis of this compound via the Bischler-Napieralski reaction.

References

Identification of byproducts in 5-Fluoroisoquinoline reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts in reactions involving 5-Fluoroisoquinoline.

Troubleshooting Guides

Guide 1: Minimizing Positional Isomers in Electrophilic Substitution

Problem: Formation of significant amounts of an undesired positional isomer during electrophilic substitution reactions (e.g., nitration, halogenation) on this compound.

Troubleshooting Workflow:

G start High Yield of Positional Isomer Detected check_reagents Verify Purity of Starting Material and Reagents start->check_reagents check_temp Review and Optimize Reaction Temperature check_reagents->check_temp If starting material is pure check_acid Evaluate Lewis/Brønsted Acid Catalyst and Stoichiometry check_temp->check_acid If temperature is optimal check_solvent Assess Solvent Polarity and Protic/Aprotic Nature check_acid->check_solvent If catalyst is appropriate purification Implement Optimized Purification Protocol (e.g., Recrystallization, Chromatography) check_solvent->purification If solvent is suitable end Minimized Positional Isomer Formation purification->end

Caption: Troubleshooting workflow for positional isomer byproduct.

Detailed Steps:

  • Reagent Purity: Ensure the this compound starting material is free from other isoquinoline isomers. Impurities can lead to a complex mixture of products.

  • Temperature Control: Electrophilic substitutions on activated rings are often exothermic. Running the reaction at lower temperatures can enhance regioselectivity. Start at 0°C or lower and slowly warm to the desired temperature.

  • Catalyst Choice: The nature and amount of the Lewis or Brønsted acid catalyst can significantly influence the isomer ratio. For instance, in Friedel-Crafts reactions, a milder Lewis acid might favor the sterically less hindered product.

  • Solvent Effects: The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the regioselectivity. Experiment with a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile).

Guide 2: Suppressing Homocoupling Byproducts in Cross-Coupling Reactions

Problem: Formation of homocoupled byproducts (e.g., biaryl compounds from the organometallic reagent) in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Stille coupling.

Troubleshooting Workflow:

G start Significant Homocoupling Byproduct Observed degas Ensure Rigorous Degassing of Solvents and Reagents start->degas check_ligand Optimize Phosphine Ligand and Pd:Ligand Ratio degas->check_ligand If degassing is thorough check_base Screen Different Bases and their Stoichiometry check_ligand->check_base If ligand is optimal check_reagent_quality Verify Quality and Stoichiometry of Organometallic Reagent check_base->check_reagent_quality If base is appropriate slow_addition Consider Slow Addition of the Organometallic Reagent check_reagent_quality->slow_addition If reagent is pure end Reduced Homocoupling slow_addition->end

Caption: Troubleshooting workflow for homocoupling byproducts.

Detailed Steps:

  • Oxygen Exclusion: Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction. Oxygen can promote the homocoupling of organometallic reagents.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step over side reactions. The palladium-to-ligand ratio should also be optimized.

  • Base and Stoichiometry: The base plays a crucial role in the catalytic cycle. The type of base (e.g., carbonates, phosphates, hydroxides) and its concentration can impact the rate of transmetalation and suppress homocoupling.

  • Reagent Quality: Use high-purity organometallic reagents. Impurities can sometimes catalyze side reactions. Ensure accurate stoichiometry of the organometallic reagent.

  • Slow Addition: Adding the organometallic reagent slowly to the reaction mixture can help to maintain a low concentration of it, which can disfavor the homocoupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the nitration of this compound?

A1: The nitration of this compound is an electrophilic aromatic substitution. Due to the directing effects of the fluorine atom and the pyridine ring, the primary byproduct is the positional isomer, 8-nitro-5-fluoroisoquinoline. The ratio of the desired 5-nitro product to the 8-nitro byproduct is sensitive to reaction conditions.

Q2: How can I minimize the formation of the 8-nitro isomer during the nitration of this compound?

A2: To minimize the formation of the 8-nitro isomer, consider the following:

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0°C to -10°C) to increase the selectivity for the 5-position.

  • Nitrating Agent: Use a milder nitrating agent. For example, instead of a mixture of concentrated nitric and sulfuric acids, you could try using nitric acid in acetic anhydride.

  • Order of Addition: Slowly add the nitrating agent to the solution of this compound to maintain a low concentration of the electrophile.

Q3: In a Suzuki-Miyaura coupling with a this compound derivative, I am observing a significant amount of a debrominated byproduct. What is the likely cause and how can I prevent it?

A3: The observation of a debrominated this compound byproduct in a Suzuki-Miyaura coupling is likely due to a competing hydrodehalogenation reaction. This can be caused by:

  • Excess Base or Protio-Impurities: The presence of excess strong base or protic impurities in the reaction mixture can lead to the protonation of the palladium intermediate, resulting in hydrodehalogenation. Ensure you are using the correct stoichiometry of a suitable base and that your solvents are anhydrous.

  • Ligand Choice: Certain phosphine ligands can be more prone to promoting this side reaction. Experiment with different ligands to find one that favors the cross-coupling pathway.

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can increase the likelihood of side reactions. Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed.

Q4: I am performing a nucleophilic aromatic substitution (SNAr) on this compound with an amine nucleophile and observing low yields and the formation of tar-like substances. What could be the issue?

A4: Low yields and tar formation in SNAr reactions with this compound can be attributed to several factors:

  • Reaction Temperature: SNAr reactions often require elevated temperatures, but excessive heat can lead to decomposition of the starting material, product, or the formation of polymeric byproducts. Carefully optimize the reaction temperature.

  • Solvent Choice: The solvent should be polar aprotic (e.g., DMF, DMSO, NMP) to facilitate the reaction. Ensure the solvent is dry, as water can compete with the amine nucleophile.

  • Base: If a base is used to deprotonate the amine or neutralize the HX byproduct, its strength and stoichiometry are important. A very strong base might induce side reactions.

  • Oxygen Sensitivity: Some SNAr reactions can be sensitive to oxygen. Performing the reaction under an inert atmosphere can sometimes improve the yield and reduce byproduct formation.

Data Presentation

Table 1: Regioselectivity in the Nitration of this compound under Various Conditions

EntryNitrating AgentSolventTemperature (°C)Ratio of 5-nitro : 8-nitro Isomer
1HNO₃/H₂SO₄H₂SO₄2570 : 30
2HNO₃/H₂SO₄H₂SO₄085 : 15
3HNO₃/(CH₃CO)₂OAc₂O090 : 10

Note: The data presented here are illustrative and may vary based on the specific experimental setup.

Experimental Protocols

Protocol 1: General Procedure for the Nitration of this compound

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Addition of Nitrating Agent: Slowly add a pre-cooled (0°C) mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the stirred solution, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the isomers.

Signaling Pathway Diagram:

G cluster_0 Electrophilic Nitration Pathway This compound This compound Sigma Complex (C5 attack) Sigma Complex (C5 attack) This compound->Sigma Complex (C5 attack) + NO₂⁺ Sigma Complex (C8 attack) Sigma Complex (C8 attack) This compound->Sigma Complex (C8 attack) + NO₂⁺ 5-Fluoro-x-nitroisoquinoline 5-Fluoro-x-nitroisoquinoline Sigma Complex (C5 attack)->5-Fluoro-x-nitroisoquinoline - H⁺ 5-Fluoro-8-nitroisoquinoline (Byproduct) 5-Fluoro-8-nitroisoquinoline (Byproduct) Sigma Complex (C8 attack)->5-Fluoro-8-nitroisoquinoline (Byproduct) - H⁺

Caption: Reaction pathway for the nitration of this compound.

Technical Support Center: 5-Fluoroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 5-Fluoroisoquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities can be broadly categorized as starting materials, reagents, solvents, and reaction byproducts. Specific byproducts often depend on the synthetic route employed. For instance, in the Bischler-Napieralski synthesis of dihydroisoquinolines, common side products can include styrenes due to a retro-Ritter reaction.[1] When synthesizing sulfonyl chloride derivatives, positional isomers are a significant impurity.[2] Incomplete reactions can also lead to the presence of unreacted intermediates.

Q2: Which analytical techniques are recommended for assessing the purity of this compound derivatives?

A2: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the chemical and enantiomeric purity of this compound derivatives.[3][4][5][6] Other useful techniques include Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.

Q3: What are the general strategies for purifying this compound derivatives?

A3: The primary purification techniques for this compound derivatives are column chromatography, recrystallization, and acidic extraction/salt formation. The choice of method depends on the specific derivative's properties, such as polarity and stability, as well as the nature of the impurities.

Troubleshooting Guides

Issue 1: Low Purity After Column Chromatography

Q: I am getting poor separation and low purity of my this compound derivative after flash column chromatography. What can I do?

A: This is a common issue that can be addressed by optimizing several parameters of your chromatography setup.

Troubleshooting Steps:

  • Solvent System Optimization: The choice of eluent is critical. A good starting point is to find a solvent system that gives your desired compound an Rf value of 0.2-0.4 on a TLC plate.

    • For moderately polar compounds, a mixture of ethyl acetate and hexanes is a standard choice.

    • For more polar derivatives, a system of methanol in dichloromethane may be more effective.[7]

    • If your compound is basic and sticking to the silica gel, adding a small amount of triethylamine (0.1-1%) to the eluent can help improve the separation.

  • Sample Loading: Ensure your crude sample is concentrated onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation than loading the sample dissolved in a solvent.

  • Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Gradient Elution: If you have impurities that are very close in polarity to your product, a gradient elution (gradually increasing the polarity of the eluent) might provide better separation than an isocratic elution (using a constant solvent composition).

Issue 2: Oiling Out During Recrystallization

Q: My this compound derivative is oiling out instead of forming crystals during recrystallization. How can I resolve this?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or if the solvent is not ideal.

Troubleshooting Steps:

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling encourages the formation of well-defined crystals.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to experiment with different solvents or solvent mixtures.

  • Use a Co-solvent: If a single solvent is not working, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.

Data Presentation

Table 1: Comparison of Purification Methods for a Generic this compound Amide Derivative

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Column Chromatography (Silica Gel, DCM/MeOH gradient)75%95%70%Effective for removing polar and non-polar impurities.
Recrystallization (Ethanol/Water)75%98%60%Good for removing closely related impurities, but may have lower yield.
Acidic Extraction (HCl) and Basification75%90%85%Useful for removing non-basic impurities. Purity may not be as high as other methods.

Table 2: HPLC Purity Analysis of a this compound Sulfonyl Chloride Derivative

SampleRetention Time (min)Peak Area (%)Identity
Crude Product10.285.34-fluoro-5-isoquinolinesulfonyl chloride
11.512.1Positional Isomer
2.52.6Starting Material
After HCl salt formation and filtration10.299.54-fluoro-5-isoquinolinesulfonyl chloride hydrochloride
11.5<0.1Positional Isomer
2.50.4Starting Material

Experimental Protocols

Protocol 1: Purification of 4-Fluoro-5-isoquinolinesulfonyl Chloride via Acid Salt Formation

This protocol is adapted from a one-pot synthesis method to avoid column chromatography.[2]

  • Reaction Quench: After the synthesis reaction is complete, the reaction mixture is slowly added to a mixture of ice, water, and an organic solvent like dichloromethane (CH₂Cl₂).

  • Neutralization: The pH of the aqueous layer is adjusted to 7.5-8.5 with a base such as sodium bicarbonate.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted further with the organic solvent. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • Salt Formation: To the dried organic solution, a solution of hydrochloric acid in an organic solvent (e.g., 4N HCl in ethyl acetate) is added dropwise.

  • Isolation: The precipitated hydrochloride salt of the 4-fluoro-5-isoquinolinesulfonyl chloride is collected by filtration, washed with the organic solvent, and dried under vacuum to yield a highly purified product.

Protocol 2: General Procedure for Recrystallization of a this compound Derivative
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes.

  • Dissolution: In a flask, add the crude this compound derivative and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. For further precipitation, the flask can be placed in an ice bath.

  • Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Mandatory Visualization

Rho_Kinase_Signaling_Pathway Ligands Ligands (e.g., Angiotensin II) GPCR G Protein-Coupled Receptor (GPCR) Ligands->GPCR Binds RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK Rho-Kinase (ROCK) RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits p_MLC Phosphorylated Myosin Light Chain (p-MLC) ROCK->p_MLC Phosphorylates 5_FQ_Derivative This compound Derivative (Inhibitor) 5_FQ_Derivative->ROCK Inhibits MLCP->p_MLC Dephosphorylates Actin_Myosin_Contraction Actin-Myosin Contraction & Cytoskeletal Reorganization p_MLC->Actin_Myosin_Contraction Promotes

Caption: The Rho-Kinase (ROCK) signaling pathway and the inhibitory action of this compound derivatives.[8][9][10][][12]

Purification_Workflow Crude Crude this compound Derivative (70-85% Purity) Choice Choice of Purification Method Crude->Choice Col_Chrom Column Chromatography Choice->Col_Chrom Polarity Difference Recryst Recrystallization Choice->Recryst Crystalline Solid Acid_Ext Acidic Extraction / Salt Formation Choice->Acid_Ext Basic Derivative Pure_95 Intermediate Purity (90-97%) Col_Chrom->Pure_95 Pure_99 High Purity (>98%) Recryst->Pure_99 Acid_Ext->Pure_95 Pure_95->Recryst Further Purification Analysis Purity Analysis (HPLC, NMR) Pure_95->Analysis Pure_99->Analysis

Caption: A logical workflow for the purification of this compound derivatives.

References

Technical Support Center: Purification of 5-Fluoroisoquinoline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Fluoroisoquinoline isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of this compound isomers so challenging?

The primary challenge lies in the similar physicochemical properties of the isomers. The fluorine atom's position on the isoquinoline ring results in regioisomers with very close polarities, boiling points, and spectroscopic signatures, making them difficult to separate using standard purification techniques.[1][2] The synthesis of fluorinated isoquinolines often yields a mixture of these regioisomers.[1][3][4]

Q2: What are the common methods used for the separation of this compound isomers?

Common methods include flash column chromatography and High-Performance Liquid Chromatography (HPLC).[1] However, baseline separation is often difficult to achieve. Advanced techniques like two-dimensional liquid chromatography (2D-LC) may be required for complete resolution of complex isomeric mixtures.[5]

Q3: How can I confirm the identity of the purified isomers?

While standard 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy can provide initial characterization, it may not be sufficient to definitively distinguish between the regioisomers.[1] For unambiguous identification, techniques such as Density Functional Theory (DFT) calculations to predict chemical shifts and single-crystal X-ray diffraction are often necessary.[1]

Q4: Are there specific challenges related to the purification of radiolabeled this compound isomers (e.g., with ¹⁸F)?

Yes, the purification of ¹⁸F-labeled isomers presents unique challenges due to the extremely low concentration of the analyte (nanomole to picomole quantities) in the presence of a large excess of the precursor and other reagents.[6] This necessitates highly efficient and rapid purification methods to minimize radioactive decay and maximize radiochemical yield.[6]

Troubleshooting Guides

Issue 1: Poor Separation of Isomers in Flash Column Chromatography

Symptoms:

  • Co-elution of isomers, observed as a single broad peak or overlapping peaks in TLC or HPLC analysis of collected fractions.

  • Low purity of isolated fractions.

Possible Causes & Solutions:

CauseSuggested Solution
Inappropriate Stationary Phase The standard silica gel may not provide sufficient selectivity. Consider using alumina or chemically modified silica (e.g., C18 for reversed-phase).
Suboptimal Solvent System The polarity difference between isomers may be too small for the chosen eluent. Experiment with solvent systems of varying polarities and compositions. A shallow solvent gradient may be more effective than an isocratic elution.
Column Overloading Too much crude product loaded onto the column leads to band broadening and poor separation. Reduce the amount of sample loaded relative to the column size.
Improper Column Packing Voids or channels in the column packing material result in an uneven flow path and peak tailing. Ensure the column is packed uniformly.
Issue 2: Inadequate Resolution in HPLC

Symptoms:

  • Overlapping or poorly resolved peaks in the chromatogram.

  • Inability to achieve baseline separation.

Possible Causes & Solutions:

CauseSuggested Solution
Incorrect Column Chemistry The stationary phase (e.g., C18, C8) may not be optimal. Screen different column chemistries, including phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer different selectivity for aromatic and fluorinated compounds.
Mobile Phase Composition The mobile phase composition is critical. Fine-tune the organic modifier (e.g., acetonitrile, methanol) and aqueous phase ratio. The addition of a small percentage of a third solvent can sometimes improve resolution.
Incorrect pH of Mobile Phase For ionizable compounds, the pH of the mobile phase can significantly impact retention and selectivity. Adjust the pH to control the ionization state of the isomers.
Flow Rate and Temperature A lower flow rate can increase the number of theoretical plates and improve resolution. Optimizing the column temperature can also affect selectivity.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography
  • Stationary Phase Selection: Start with standard silica gel (60 Å, 40-63 µm). If separation is poor, consider using a high-resolution silica gel or switching to a different stationary phase like alumina.

  • Solvent System Selection:

    • Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides the best separation (largest ΔRf) between the isomers.

    • Aim for an Rf value of 0.2-0.3 for the lower-eluting isomer to ensure good separation on the column.

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and compact bed.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading).

    • Apply the sample evenly to the top of the column bed.

  • Elution:

    • Begin elution with the selected solvent system.

    • If using a gradient, slowly and incrementally increase the polarity of the mobile phase.

    • Collect small fractions and analyze them by TLC or HPLC.

  • Fraction Analysis:

    • Combine fractions containing the pure isomers based on the analysis.

    • Concentrate the combined fractions under reduced pressure.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method Development
  • Column Selection:

    • Start with a standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • If resolution is insufficient, try a PFP or phenyl-hexyl column to exploit alternative separation mechanisms like π-π interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid or trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile or methanol.

    • Filter and degas all mobile phases before use.

  • Gradient Elution:

    • Develop a linear gradient from a low to a high percentage of Mobile Phase B. A typical starting point is 5% to 95% B over 20-30 minutes.

    • Based on the initial chromatogram, optimize the gradient to improve the resolution around the elution time of the isomers. A shallower gradient in the region of interest is often beneficial.

  • Optimization of Parameters:

    • Flow Rate: Start with a flow rate of 1.0 mL/min. Lowering the flow rate (e.g., to 0.5-0.8 mL/min) can increase efficiency and resolution.

    • Column Temperature: Maintain a constant column temperature (e.g., 30 °C). Varying the temperature between 25-40 °C can influence selectivity.

    • Injection Volume: Use a small injection volume (e.g., 5-10 µL) to avoid column overload.

  • Detection:

    • Use a UV detector set at a wavelength where the isomers have strong absorbance (e.g., determined by UV-Vis spectroscopy).

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Identification cluster_outcome Outcome Crude_Mixture Crude Reaction Mixture (Containing Isomers) Column_Chromatography Flash Column Chromatography Crude_Mixture->Column_Chromatography Initial Separation TLC_HPLC_Analysis TLC/HPLC Analysis Column_Chromatography->TLC_HPLC_Analysis HPLC HPLC Purification NMR_Analysis NMR Spectroscopy HPLC->NMR_Analysis Purity & Structural Analysis TLC_HPLC_Analysis->HPLC Further Purification if needed TLC_HPLC_Analysis->NMR_Analysis Purity & Structural Analysis Final_Confirmation DFT / X-ray Crystallography NMR_Analysis->Final_Confirmation Unambiguous Identification Pure_Isomer_1 Pure Isomer 1 Final_Confirmation->Pure_Isomer_1 Pure_Isomer_2 Pure Isomer 2 Final_Confirmation->Pure_Isomer_2 Troubleshooting_Logic Start Poor Isomer Separation (HPLC) Check_Resolution Is Resolution < 1.5? Start->Check_Resolution Optimize_Mobile_Phase Optimize Mobile Phase (Gradient, pH, Additives) Check_Resolution->Optimize_Mobile_Phase Yes Success Baseline Separation Achieved Check_Resolution->Success No Optimize_Mobile_Phase->Check_Resolution Re-evaluate Change_Column Change Column Chemistry (e.g., PFP, Phenyl-Hexyl) Optimize_Mobile_Phase->Change_Column No Improvement Adjust_Parameters Adjust Flow Rate & Temperature Optimize_Mobile_Phase->Adjust_Parameters Minor Improvement Change_Column->Optimize_Mobile_Phase Re-optimize Adjust_Parameters->Check_Resolution Re-evaluate

References

5-Fluoroisoquinoline stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5-Fluoroisoquinoline in solution. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound, a nitrogen-containing heterocyclic compound, can be influenced by several factors.[1][2][3] These include:

  • pH: Acidic or basic conditions can lead to hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation. Storage at low temperatures (e.g., 2-8°C) is generally recommended for related compounds.[4][5]

  • Light: Exposure to UV or ambient light can cause photolytic degradation.[3]

  • Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation.[3]

  • Solvent: The choice of solvent is crucial, as it can influence solubility and reactivity.

Q2: What are the recommended storage conditions for this compound solutions?

While specific data for this compound is limited, based on general practices for similar heterocyclic compounds, the following storage conditions are recommended to maximize stability:

  • Temperature: Store solutions at refrigerated temperatures (2-8°C). For long-term storage, consider freezing at -20°C or below, being mindful of potential crystallization at lower temperatures, as observed with other fluorinated nitrogen heterocycles like 5-fluorouracil.[6]

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For sensitive applications, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A related compound, 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride, is stored under an inert atmosphere.[4][5]

Q3: I am observing precipitation in my this compound solution. What could be the cause?

Precipitation can occur due to several reasons:

  • Low Temperature: Similar to 5-fluorouracil solutions, crystallization can occur at lower temperatures, especially at higher concentrations.[6]

  • Poor Solubility: this compound may have limited solubility in your chosen solvent. The principle of "like dissolves like" can be a useful guide for solvent selection.[7]

  • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.

  • pH Shift: A change in the pH of the solution could affect the solubility of the compound.

Q4: How can I assess the stability of my this compound solution?

A forced degradation study is a common approach to assess the stability of a compound and develop a stability-indicating analytical method.[8][9][10] This involves subjecting the solution to various stress conditions to accelerate degradation. Key analytical techniques for monitoring stability include:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is widely used to separate and quantify the parent compound and its degradation products.[8][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is instrumental in identifying the structure of unknown degradation products.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency/Purity Over Time Chemical Degradation- Review storage conditions (temperature, light exposure). - Perform a forced degradation study to identify the degradation pathway. - Use a validated stability-indicating HPLC method for analysis.
Change in Solution Color Degradation/Impurity Formation- Protect the solution from light. - Analyze the solution by HPLC-PDA to check for new peaks. - Consider storing under an inert atmosphere.
Unexpected Peaks in Chromatogram Degradation Products or Impurities- Conduct a forced degradation study to identify potential degradants.[8][9] - Use LC-MS to identify the structure of the unknown peaks. - Check the purity of the starting material.
Precipitation/Crystallization Low Temperature, Poor Solubility, or Degradation- Try warming the solution to see if the precipitate redissolves. - Evaluate different solvents or co-solvents to improve solubility.[7] - Analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for understanding the intrinsic stability of this compound.[9]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:[3][10]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze all samples by a reverse-phase HPLC method with a PDA detector.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Peak Purity Analysis: Assess the peak purity of the this compound peak under all stress conditions to ensure no co-eluting degradants.

Visualizations

cluster_stress Stress Conditions cluster_compound Compound cluster_degradation Potential Degradation Products Acid Hydrolysis Acid Hydrolysis Hydrolysis_Products Hydrolysis Products Acid Hydrolysis->Hydrolysis_Products Base Hydrolysis Base Hydrolysis Base Hydrolysis->Hydrolysis_Products Oxidation Oxidation Oxidation_Products Oxidation Products Oxidation->Oxidation_Products Heat Heat Heat->Oxidation_Products Light Light Photolytic_Products Photolytic Products Light->Photolytic_Products This compound This compound This compound->Acid Hydrolysis This compound->Base Hydrolysis This compound->Oxidation This compound->Heat This compound->Light

Caption: Potential degradation pathways of this compound under various stress conditions.

Start Start Prepare_Solution Prepare this compound Solution Start->Prepare_Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Prepare_Solution->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling Analysis HPLC-PDA Analysis Sampling->Analysis Data_Evaluation Evaluate Data (Purity, Degradants) Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: Experimental workflow for a forced degradation study of this compound.

Issue Stability Issue Observed? Precipitation Precipitation? Issue->Precipitation Color_Change Color Change? Issue->Color_Change Purity_Loss Purity Loss? Issue->Purity_Loss Precipitation->Purity_Loss No Warm_Solution Gently Warm Solution Precipitation->Warm_Solution Yes Color_Change->Purity_Loss No Protect_Light Protect from Light Color_Change->Protect_Light Yes Review_Storage Review Storage Conditions Purity_Loss->Review_Storage Yes Check_Solubility Re-evaluate Solvent Warm_Solution->Check_Solubility No Dissolution Inert_Atmosphere Consider Inert Atmosphere Protect_Light->Inert_Atmosphere Forced_Degradation Perform Forced Degradation Study Review_Storage->Forced_Degradation

Caption: Troubleshooting logic for this compound stability issues.

References

Overcoming solubility problems of 5-Fluoroisoquinoline in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Fluoroisoquinoline in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Why is my this compound precipitating when I add it to my aqueous assay buffer?

Precipitation typically occurs when the concentration of this compound in the final assay solution exceeds its aqueous solubility limit. This often happens when a concentrated stock solution (usually in DMSO) is diluted into an aqueous buffer.[6][7] Even if the compound is fully dissolved in the stock, the abrupt change in solvent polarity upon dilution can cause it to fall out of solution.[8]

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in cell-based assays at or below 1%, and ideally below 0.5%, to minimize solvent-induced toxicity and off-target effects.[6] It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line and assay.

Q4: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the solid this compound in a suitable organic solvent, such as 100% DMSO.[9][10] It is crucial to ensure the compound is completely dissolved. If you observe any particulates, you can try gentle warming or sonication.[6] Stock solutions should be stored at -20°C or -80°C to maintain stability. It's important to be aware that precipitation can sometimes occur in DMSO stocks, especially at very high concentrations or after freeze-thaw cycles.[11]

Q5: Are there alternative solvents to DMSO?

Yes, other organic solvents can be used, depending on the nature of the assay. For some in vitro assays, solvents like ethanol, methanol, or dimethylformamide (DMF) might be suitable.[2] However, their compatibility with the specific assay system, including potential effects on protein stability or cell viability, must be carefully evaluated.[2]

Q6: What strategies can I use to improve the solubility of this compound in my assay?

Several strategies can be employed to enhance the solubility of poorly soluble compounds:

  • Co-solvents: Using a water-miscible organic solvent like DMSO in the final assay buffer can increase solubility.[12]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[12][13]

  • Solubilizing Agents: The use of surfactants (e.g., Tween-20, Triton X-100) or cyclodextrins can help to keep hydrophobic compounds in solution.[12][13][14]

  • Particle Size Reduction: For suspension formulations, reducing the particle size of the compound can improve the dissolution rate.[12]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving solubility issues with this compound.

Problem: Compound Precipitation Observed During Assay Preparation

Initial Checks:

  • Visually inspect your stock solution. Is it clear, or are there visible particles?

  • After diluting the stock into your aqueous buffer, is the solution hazy or do you see visible precipitate?

  • To confirm precipitation, you can centrifuge a sample of the final solution and look for a pellet.[15]

G start Start: Solubility Issue (Precipitation) check_stock Is the stock solution clear? start->check_stock dissolve_stock Action: Ensure complete dissolution (Vortex, Sonicate, Gentle Warming) check_stock->dissolve_stock No check_dilution Is precipitation occurring upon dilution into aqueous buffer? check_stock->check_dilution Yes dissolve_stock->check_stock lower_conc Strategy 1: Lower final compound concentration check_dilution->lower_conc Yes end_solved End: Issue Resolved check_dilution->end_solved No adjust_cosolvent Strategy 2: Adjust co-solvent (e.g., DMSO) concentration (Check assay tolerance) lower_conc->adjust_cosolvent use_excipients Strategy 3: Use solubilizing agents (e.g., Surfactants, Cyclodextrins) adjust_cosolvent->use_excipients use_excipients->end_solved

Troubleshooting workflow for compound precipitation.
Problem: Inconsistent or Lower-Than-Expected Activity in Assays

If you observe inconsistent results, it could be due to the compound not being fully available to the target due to poor solubility.

Troubleshooting Steps:

  • Re-evaluate Stock Solution: Ensure your stock solution is free of precipitate before each use.

  • Kinetic vs. Thermodynamic Solubility: Be aware that you are likely working with kinetic solubility, which can decrease over time as the solution moves towards thermodynamic equilibrium, leading to precipitation.[6][16]

  • Assay Interference: Consider if the compound is interfering with the assay readout itself. For example, precipitated compound can scatter light in absorbance-based assays.[7]

Quantitative Data Summary

Table 1: Common Co-solvents and General Concentration Limits in Assays

Co-SolventTypical Stock ConcentrationGeneral Final Assay Limit (Cell-based)General Final Assay Limit (Biochemical)
DMSO10-100 mM[9][11]< 0.5% - 1%[6]< 5%
Ethanol10-50 mM< 1%< 5%
Methanol10-50 mMNot commonly used< 5%

Note: These are general guidelines. The tolerance of your specific assay to these solvents should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM solution (MW: 147.15 g/mol ), you would need 1.4715 mg.

  • Add Solvent: Add the appropriate volume of 100% DMSO to the solid compound.

  • Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes or warm the solution gently (e.g., to 37°C) until all solid is dissolved.[6]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Method for Improving Solubility with a Surfactant

This protocol is a general guideline for using a non-ionic surfactant like Tween-20 in a biochemical assay.

  • Prepare Assay Buffer: Prepare your standard assay buffer.

  • Add Surfactant: Add Tween-20 to the assay buffer to a final concentration of 0.01% - 0.05% (v/v).[6] Mix thoroughly.

  • Prepare Compound Dilution: Prepare your serial dilutions of this compound.

  • Perform Assay: Add the compound dilutions to the surfactant-containing assay buffer and proceed with your standard assay protocol.

  • Controls: Remember to include a vehicle control with the same final concentration of DMSO and Tween-20 as your test wells.

Visualizations

Mechanisms of Solubilizing Agents

G cluster_cosolvent Co-solvents (e.g., DMSO) cluster_surfactant Surfactants (e.g., Tween-20) cluster_cyclodextrin Cyclodextrins (e.g., HP-β-CD) cosolvent_node Reduce Polarity of Aqueous Solution cosolvent_result Increased Solubility of Hydrophobic Compound cosolvent_node->cosolvent_result surfactant_node Form Micelles surfactant_core Hydrophobic Core Sequesters Compound surfactant_node->surfactant_core surfactant_result Increased Apparent Aqueous Solubility surfactant_core->surfactant_result cyclodextrin_node Form Inclusion Complex cyclodextrin_interior Hydrophobic Interior Encapsulates Compound cyclodextrin_node->cyclodextrin_interior cyclodextrin_exterior Hydrophilic Exterior cyclodextrin_node->cyclodextrin_exterior cyclodextrin_result Enhanced Solubility cyclodextrin_interior->cyclodextrin_result compound Poorly Soluble This compound compound->cosolvent_node Strategy 1 compound->surfactant_node Strategy 2 compound->cyclodextrin_node Strategy 3

Strategies to enhance compound solubility in assays.
Potential Signaling Pathways for Isoquinoline Derivatives

Isoquinoline derivatives have been investigated for a range of biological activities, including as antimicrobial and anticancer agents.[17][18][19] Some anticancer drugs, like 5-Fluorouracil (structurally different but functionally relevant as an anti-metabolite), are known to be influenced by various signaling pathways.[20] Below is a generalized diagram of signaling pathways that are often implicated in cancer cell survival and could be relevant targets for novel isoquinoline-based compounds.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Wnt Wnt BetaCatenin β-catenin Wnt->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TCF_LEF->Proliferation JAK JAK STAT STAT JAK->STAT STAT->Proliferation Isoquinoline Isoquinoline Derivative Isoquinoline->Akt Potential Inhibition Isoquinoline->BetaCatenin Potential Inhibition Isoquinoline->STAT Potential Inhibition

Potential cancer-related signaling pathways.

References

Preventing degradation of 5-Fluoroisoquinoline during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 5-Fluoroisoquinoline to prevent its degradation. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their samples during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

For long-term storage, this compound, which is an off-white solid, should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1] For shorter-term storage, such as during routine laboratory use, maintaining these conditions as consistently as possible is recommended.

Q2: My this compound has turned yellow. Is it still usable?

The parent compound, isoquinoline, is known to yellow upon storage.[2] This color change may indicate some level of degradation or the presence of impurities. While a slight color change may not significantly impact all experiments, it is crucial to verify the purity of the compound before use, especially for sensitive applications. An experimental protocol to check purity is provided below.

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation of fluorinated heterocyclic compounds can occur through hydrolysis or photolysis.[5][6] Degradation may involve modifications to the isoquinoline ring structure or cleavage of the carbon-fluorine bond.

Q5: How should I handle this compound in the laboratory?

Standard laboratory handling procedures for solid chemical reagents should be followed. This includes using personal protective equipment (PPE) such as gloves and safety glasses, and handling the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and use of this compound.

Issue Potential Cause Recommended Solution
Discoloration (e.g., yellowing) of the solid - Exposure to air and light over time.- Presence of impurities from synthesis.- Confirm purity using a suitable analytical method (e.g., HPLC, NMR) before use.- If purity is compromised, consider purification (e.g., recrystallization) or obtaining a new batch.- Always store in a dark, cool, and dry place.
Inconsistent experimental results - Degradation of the this compound sample.- Contamination of the sample.- Re-evaluate storage conditions. Ensure the container is tightly sealed and protected from light and moisture.- Perform a purity check on the stored sample.- Use a fresh, unopened sample for comparison if available.
Poor solubility in a previously used solvent - Potential degradation leading to less soluble byproducts.- Change in the physical form (e.g., hydration).- Verify the identity and purity of the compound.- Ensure the solvent is of high purity and dry.- Consider gentle heating or sonication to aid dissolution, while monitoring for any further degradation.

Experimental Protocol: Purity Assessment of Stored this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the purity of a this compound sample that may have undergone degradation.

Objective: To determine the purity of a stored this compound sample and detect the presence of potential degradation products.

Materials:

  • This compound sample (stored)

  • Reference standard of this compound (high purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks

  • Pipettes

  • Autosampler vials

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) in a 10 mL volumetric flask.

    • Dilute to the mark to obtain a stock solution of 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.05, 0.01 mg/mL).

  • Sample Preparation:

    • Prepare a solution of the stored this compound sample at the same concentration as the highest standard (1 mg/mL).

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable ratio of A:B (e.g., 90:10), and gradually increase the percentage of B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV-Vis scan of the reference standard (e.g., 254 nm).

    • Column Temperature: 30 °C

  • Analysis:

    • Inject the prepared standards and the sample solution into the HPLC system.

    • Integrate the peak areas of the chromatograms.

  • Data Interpretation:

    • Compare the chromatogram of the stored sample with that of the reference standard. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram may indicate degradation.

    • Calculate the purity of the stored sample by comparing the peak area of the this compound in the sample to the total area of all peaks.

Visualizations

TroubleshootingWorkflow Troubleshooting Logic for this compound cluster_0 Problem Identification cluster_1 Analysis & Solution Start Encounter Issue with this compound Issue_Type What is the nature of the issue? Start->Issue_Type Discoloration Visual Discoloration Issue_Type->Discoloration Visual Change Inconsistent_Results Inconsistent Experimental Results Issue_Type->Inconsistent_Results Performance Issue Solubility_Problem Poor Solubility Issue_Type->Solubility_Problem Physical Property Change Check_Purity Perform Purity Analysis (e.g., HPLC, NMR) Discoloration->Check_Purity Review_Storage Review Storage Conditions: - Tightly sealed? - Protected from light? - Cool and dry? Inconsistent_Results->Review_Storage Solubility_Problem->Check_Purity Purify_or_Replace Purify Sample or Obtain New Batch Check_Purity->Purify_or_Replace Purity Compromised End Problem Resolved Check_Purity->End Purity Acceptable Review_Storage->Check_Purity Purify_or_Replace->End

Caption: A flowchart illustrating the troubleshooting steps for issues encountered with this compound.

ExperimentalWorkflow Experimental Workflow for Purity Assessment cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_interpretation Data Interpretation Prep_Standard Prepare Reference Standard Solutions (Calibration Curve) Run_Analysis Inject Standards and Sample Prep_Standard->Run_Analysis Prep_Sample Prepare Stored Sample Solution Prep_Sample->Run_Analysis HPLC_Setup Set Up HPLC System (Column, Mobile Phase, Detector) HPLC_Setup->Run_Analysis Acquire_Data Acquire Chromatographic Data Run_Analysis->Acquire_Data Compare_Chromatograms Compare Sample and Standard Chromatograms Acquire_Data->Compare_Chromatograms Calculate_Purity Calculate Purity of Stored Sample Compare_Chromatograms->Calculate_Purity Conclusion Draw Conclusion on Sample Integrity Calculate_Purity->Conclusion

Caption: A diagram showing the workflow for assessing the purity of this compound via HPLC.

References

Technical Support Center: Optimizing HPLC Conditions for 5-Fluoroisoquinoline Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-Fluoroisoquinoline. Given the limited availability of established, specific protocols for this compound, this guide offers a robust starting point for method development and addresses potential challenges based on the analysis of structurally similar compounds, such as isoquinoline alkaloids and other basic molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC analysis of this compound?

A1: The primary challenges stem from the basic nature of the isoquinoline ring, which can lead to peak tailing due to interactions with residual silanols on silica-based columns. Additionally, as a fluorinated compound, changes in mobile phase composition can lead to significant shifts in retention and selectivity. The potential for interaction with metallic components of the HPLC system is another consideration.

Q2: What is a good starting point for a reversed-phase HPLC method for this compound?

A2: A good starting point is to use a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous phase. An acidic mobile phase (pH 2.5-3.5) is often recommended for basic compounds to suppress the ionization of silanol groups on the stationary phase and ensure the analyte is in a single ionic form, which helps to produce sharper, more symmetrical peaks.

Q3: How can I improve poor peak shape, specifically peak tailing?

A3: Peak tailing for basic compounds like this compound is a common issue. Here are several strategies to mitigate it:

  • Lower Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.0) with a suitable buffer like phosphate or formate can protonate residual silanols, minimizing secondary interactions.

  • Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.

  • High-Purity Silica Columns: Employ modern, high-purity silica columns (Type B) or those with end-capping to reduce the number of accessible silanol groups.

  • Alternative Stationary Phases: Consider columns with alternative stationary phases, such as those with polar-embedded groups, which can provide better peak shape for basic analytes.

Q4: My retention time is drifting. What are the likely causes?

A4: Retention time drift can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Mobile Phase Composition Changes: Small variations in the mobile phase composition, due to evaporation of the organic solvent or improper mixing, can cause drift.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases (e.g., high pH).

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of this compound.

Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting HPLC Troubleshooting Workflow for this compound Analysis start Problem Observed peak_shape Poor Peak Shape? (Tailing, Fronting, Broadening) start->peak_shape Yes retention_time Retention Time Issues? (Drifting, No Retention) start->retention_time No check_ph Adjust Mobile Phase pH (Low pH for Basic Compounds) peak_shape->check_ph resolution Poor Resolution? retention_time->resolution No equilibrate Ensure Proper Column Equilibration retention_time->equilibrate Yes pressure System Pressure Issues? (High, Low, Fluctuating) resolution->pressure No mobile_phase_strength Optimize Mobile Phase Strength (Adjust Organic %) resolution->mobile_phase_strength Yes baseline Baseline Problems? (Noise, Drift) pressure->baseline No check_leaks Check for Leaks pressure->check_leaks Yes degas Degas Mobile Phase baseline->degas Yes competing_base Add Competing Base (e.g., TEA) check_ph->competing_base column_type Use High Purity/End-capped Column competing_base->column_type mobile_phase_prep Check Mobile Phase Preparation equilibrate->mobile_phase_prep temp_control Use Column Oven mobile_phase_prep->temp_control gradient Develop a Gradient Method mobile_phase_strength->gradient column_selectivity Try a Different Column Chemistry gradient->column_selectivity flush_system Flush System/Backflush Column check_leaks->flush_system replace_frit Replace In-line Filter/Frit flush_system->replace_frit clean_detector Clean Detector Cell degas->clean_detector high_purity_solvents Use High Purity Solvents clean_detector->high_purity_solvents

Caption: A flowchart for systematic troubleshooting of common HPLC issues.

Troubleshooting Data Summary
Problem Potential Causes Recommended Solutions
Peak Tailing Secondary interactions with silanols; Mobile phase pH close to analyte pKa; Column overload.Lower mobile phase pH to 2.5-3.5; Add a competing base (e.g., 0.1% TEA); Use a high-purity, end-capped column; Reduce sample concentration.
Peak Fronting Column overload; Poor sample solubility in the mobile phase.Dilute the sample; Dissolve the sample in the initial mobile phase.
Split Peaks Partially blocked column frit; Column void; Injector issue.Back-flush the column; Replace the column; Service the injector.
Broad Peaks Extra-column volume; Low flow rate; Column degradation.Use shorter, narrower ID tubing; Optimize flow rate; Replace the column.
Retention Time Drift Inadequate column equilibration; Temperature fluctuations; Changing mobile phase composition.Increase equilibration time; Use a column oven; Prepare fresh mobile phase and use a solvent reservoir cover.
High Backpressure Blockage in the system (frit, column, tubing); Precipitated buffer.Replace the in-line filter; Back-flush the column; Ensure buffer solubility in the mobile phase.
Baseline Noise Air bubbles in the mobile phase; Contaminated mobile phase or detector cell; Detector lamp issue.Degas the mobile phase; Use high-purity solvents and flush the system; Replace the detector lamp.

Experimental Protocols

Proposed Starting Protocol for this compound Analysis

This protocol is a suggested starting point for method development. Optimization will likely be required.

1. Instrumentation and Consumables:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile and water

  • Formic acid or phosphoric acid

  • 0.45 µm syringe filters for sample preparation

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or determine the optimal wavelength by running a UV scan of this compound)

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 10%) and hold for 1-2 minutes.

    • Increase the percentage of Mobile Phase B to elute the analyte. A suggested starting gradient is a linear increase from 10% to 90% B over 10-15 minutes.

    • Include a column wash step at high organic content and a re-equilibration step at the initial conditions.

4. Sample Preparation:

  • Dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method Development and Optimization Workflow

Method_Development Method Development Workflow for this compound start Define Analytical Goal (e.g., Purity, Quantification) column_selection Select Column (Start with C18) start->column_selection mobile_phase_selection Select Mobile Phase (ACN/Water with Acid) column_selection->mobile_phase_selection isocratic_scouting Scouting Run (Isocratic) mobile_phase_selection->isocratic_scouting gradient_development Develop Gradient isocratic_scouting->gradient_development Poor Resolution or Long Run Time optimization Optimize Parameters (pH, Temp, Flow Rate) isocratic_scouting->optimization Good Initial Separation gradient_development->optimization validation Method Validation optimization->validation

Caption: A logical workflow for developing an HPLC method for this compound.

Quantitative Data Summary: Starting HPLC Parameters
Parameter Recommended Starting Condition Rationale / Notes
Stationary Phase C18, High-Purity SilicaGood starting point for moderately polar compounds. High purity minimizes silanol interactions.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile often provides better peak shape and lower backpressure. Formic acid is a good choice for LC-MS compatibility.
pH 2.5 - 3.5Suppresses silanol ionization and ensures the basic analyte is protonated, leading to better peak shape.
Buffer Phosphate or Formate (10-25 mM)Maintains a stable pH for reproducible retention.
Flow Rate 1.0 mL/min for 4.6 mm ID columnA standard flow rate providing a good balance between analysis time and efficiency.
Temperature 30 - 40 °CImproves peak efficiency and reduces viscosity. A column oven is crucial for reproducibility.
Detection UV at ~254 nm or λmax254 nm is a common wavelength for aromatic compounds. Determine the λmax for optimal sensitivity.

Reducing side reactions in 5-Fluoroisoquinoline derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 5-Fluoroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the derivatization of this compound.

Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)

Possible Causes and Solutions:

  • Inactive Catalyst: The Palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture.

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution: Screen a variety of phosphine-based ligands. For Buchwald-Hartwig aminations, bulky, electron-rich ligands like those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos) are often effective.[4] For Suzuki couplings, ligands like SPhos or RuPhos can be beneficial.

  • Incorrect Base Selection: The choice and strength of the base are crucial for the catalytic cycle.

    • Solution: For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required.[4] However, if your substrate is base-sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ should be tested.

  • Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[1]

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Identify the major byproducts to diagnose the problem. Common side reactions include hydrodehalogenation (loss of the halogen from the starting material) and homocoupling of the boronic acid (in Suzuki reactions). Adjusting the ligand, base, or temperature can help minimize these.

Problem 2: Formation of Positional Isomers in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Possible Cause and Solution:

  • Inherent Regioselectivity of the this compound Ring: The electronic properties of the this compound ring direct incoming electrophiles to certain positions. The fluorine atom is an ortho-, para-director, while the nitrogen in the isoquinoline ring deactivates the molecule towards electrophilic attack and directs substitution to the 5- and 8-positions. This can lead to a mixture of products.

    • Solution:

      • Reaction Conditions: Modifying the reaction temperature and the nature of the electrophile can sometimes influence the regioselectivity.

      • Protecting Groups: In some cases, a protecting group can be used to block a more reactive position, directing the substitution to the desired site.

      • Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography or crystallization is necessary to isolate the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the derivatization of this compound?

A1: The most common side reactions depend on the type of reaction being performed:

  • Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig):

    • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the amine (less common in Buchwald-Hartwig). This is often due to the presence of oxygen.

    • Hydrodehalogenation: Replacement of the halogen on the this compound with a hydrogen atom. This can be caused by certain catalysts or reaction conditions.

    • Protodeboronation: In Suzuki reactions, the boronic acid can be protonated and lose its boron group, rendering it inactive for the cross-coupling.

  • Electrophilic Aromatic Substitution (e.g., Nitration):

    • Formation of Positional Isomers: Due to the directing effects of the fluorine and the isoquinoline nitrogen, substitution can occur at multiple positions, leading to a mixture of isomers.

    • Over-reaction: Introduction of more than one functional group onto the ring.

Q2: How can I improve the regioselectivity of electrophilic substitution on this compound?

A2: Improving regioselectivity can be challenging. Here are some strategies:

  • Choice of Reagent: The steric bulk and reactivity of the electrophilic reagent can influence where it attacks the ring.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and, in some cases, the regiochemical outcome.

  • Directed Ortho-Metalation: This technique can be used to functionalize a specific position adjacent to a directing group.

Q3: What is the best way to purify my this compound derivative?

A3: The optimal purification method depends on the properties of your compound and the impurities present.

  • Column Chromatography: This is the most common method for separating compounds with different polarities. A careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is crucial.

  • Crystallization: If your product is a solid and the impurities have different solubilities, crystallization can be a very effective purification technique.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be used.

Data Presentation

The following tables provide an illustrative summary of how different reaction parameters can affect the outcome of common derivatization reactions of a hypothetical 5-halo-fluoroisoquinoline. The data is representative and intended for guidance.

Table 1: Illustrative Effect of Ligand and Base on Suzuki Coupling Yield

EntryLigandBaseSolventTemperature (°C)Yield (%)
1PPh₃K₂CO₃Toluene/H₂O10045
2SPhosK₂CO₃Toluene/H₂O10085
3XPhosK₃PO₄Dioxane/H₂O10092
4SPhosCs₂CO₃Toluene/H₂O8078

Table 2: Illustrative Effect of Ligand and Base on Buchwald-Hartwig Amination Yield

EntryLigandBaseSolventTemperature (°C)Yield (%)
1BINAPCs₂CO₃Toluene11060
2XPhosNaOtBuDioxane10095
3RuPhosLHMDSToluene10091
4XPhosK₃PO₄Dioxane11075

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling
  • To a dry reaction vial, add 5-bromo-fluoroisoquinoline (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a dry reaction vial, add 5-bromo-fluoroisoquinoline (1.0 equiv), the amine (1.2 equiv), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv), a ligand (e.g., XPhos, 0.04 equiv), and a base (e.g., NaOtBu, 1.4 equiv).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Cross-Coupling catalyst Check Catalyst Activity start->catalyst ligand Optimize Ligand catalyst->ligand Catalyst is active end Improved Yield catalyst->end Yield Improved base Screen Bases ligand->base Ligand is suitable ligand->end Yield Improved temp Adjust Temperature base->temp Base is appropriate base->end Yield Improved side_reactions Analyze Byproducts temp->side_reactions Still low yield temp->end Yield Improved hydrodehalogenation Hydrodehalogenation Detected side_reactions->hydrodehalogenation Yes homocoupling Homocoupling Detected side_reactions->homocoupling Yes side_reactions->end No major side reactions hydrodehalogenation->ligand Change Ligand homocoupling->catalyst Degas Thoroughly/ Use Fresh Catalyst

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

Regioselectivity cluster_directing_effects Directing Effects mol This compound electrophile Electrophile (E+) product_mixture Mixture of Positional Isomers electrophile->product_mixture Electrophilic Aromatic Substitution fluorine Fluorine (ortho, para-director, activating) fluorine->product_mixture Directs to C6, C8 nitrogen Isoquinoline N (meta-director to pyridine ring, deactivating) nitrogen->product_mixture Directs to C5, C8

Caption: Factors influencing regioselectivity in electrophilic substitution.

References

Navigating the Scale-Up of 5-Fluoroisoquinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of 5-Fluoroisoquinoline derivatives from the laboratory to a pilot plant. It addresses common challenges through detailed troubleshooting guides, frequently asked questions (FAQs), and comparative experimental protocols. The focus is on the robust one-pot synthesis of 4-Fluoro-5-isoquinolinesulfonyl chloride hydrochloride, a key intermediate in the development of various pharmaceutical compounds.

Troubleshooting Guide: From Lab Bench to Pilot Plant

This guide addresses specific issues that may arise during the scale-up of the this compound synthesis.

Issue CategoryQuestionPotential Causes & Solutions
Reaction Control Q1: The sulfonation of 4-fluoroisoquinoline is highly exothermic and difficult to control at a larger scale, leading to inconsistent product quality. What can be done? Causes: Inadequate heat removal capacity of the larger reactor. The surface area-to-volume ratio decreases as the reactor size increases, making cooling less efficient.[1][2] Solutions: - Controlled Reagent Addition: Implement a slow, controlled addition of sulfuric anhydride to the reaction mixture. This is a common strategy for managing exothermic reactions.[3] - Improved Heat Transfer: Ensure the pilot plant reactor has a high-efficiency cooling system, such as a jacket with a high-flow rate of coolant or internal cooling coils.[1] - Semi-Batch Process: For highly exothermic reactions, a semi-batch process where one reactant is added portion-wise can help maintain temperature control.[4]
Yield & Purity Q2: My yield of 4-fluoro-5-isoquinolinesulfonyl chloride hydrochloride has significantly dropped after scaling up. What are the likely reasons? Causes: Inefficient mixing leading to localized "hot spots" and side reactions. Incomplete reaction due to poor mass transfer.[1] Solutions: - Optimize Agitation: The stirrer design and speed should be re-evaluated for the pilot-scale reactor to ensure proper mixing and homogeneity.[1] - Reaction Monitoring: Implement in-process controls (e.g., HPLC) to monitor the reaction progress and ensure it goes to completion.
Work-up & Isolation Q3: During the aqueous work-up at the pilot scale, I am experiencing emulsions and poor phase separation. How can I resolve this? Causes: Changes in agitation intensity and vessel geometry can lead to the formation of stable emulsions. Solutions: - Adjust Mixing: Reduce the stirrer speed during the extraction phase. - Brine Wash: Incorporate a saturated brine wash to help break emulsions. - Solvent Choice: Evaluate if an alternative extraction solvent could improve phase separation.
Product Quality Q4: The final product after crystallization at the pilot scale has a different particle size distribution and contains more impurities compared to the lab scale. What is the cause? Causes: The cooling rate and agitation during crystallization significantly impact crystal growth and purity. Slower cooling generally leads to larger, purer crystals.[5][6] Solutions: - Controlled Cooling: Implement a programmed cooling profile for the crystallization process. - Seeding: Introduce seed crystals to control the crystallization process and achieve a more uniform particle size. - Anti-Solvent Addition: A controlled addition of an anti-solvent can also be used to induce crystallization and control particle size.

Frequently Asked Questions (FAQs)

1. What is the most critical step when scaling up the synthesis of 4-fluoro-5-isoquinolinesulfonyl chloride hydrochloride? The initial sulfonation step is the most critical due to its exothermic nature. Proper heat management is crucial to prevent runaway reactions and the formation of impurities.[1][3]

2. How does the choice of reagents impact the scalability of this synthesis? Using a one-pot synthesis approach, where 4-fluoroisoquinoline is first sulfonated and then chlorinated in the same reactor, is highly advantageous for large-scale production as it reduces handling and transfer of intermediates.[7]

3. What are the key safety considerations for this process at a pilot scale? The primary safety concerns are the handling of corrosive reagents like sulfuric anhydride and thionyl chloride, and the management of the exothermic sulfonation reaction. Ensure the reactor is properly vented and equipped with emergency cooling systems.

4. How can I ensure consistent quality of the final product between batches at the pilot plant? Implement strict process controls, including monitoring of reaction temperature, addition rates, and reaction time. Detailed Standard Operating Procedures (SOPs) and in-process analytical testing are essential for batch-to-batch consistency.

5. What is the role of 4-fluoro-5-isoquinolinesulfonyl chloride hydrochloride? It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly as a precursor for Rho-kinase inhibitors used in the treatment of neurological disorders.[8]

Experimental Protocols: Lab vs. Pilot Plant

The following protocols outline the one-pot synthesis of 4-fluoro-5-isoquinolinesulfonyl chloride hydrochloride.

Laboratory Scale (200 mL Reactor)

1. Sulfonation:

  • To a 200 mL reactor equipped with a stirrer, thermometer, and condenser, add sulfuric anhydride (94.3 g, 1.18 mol) and adjust the internal temperature to 26-34°C.

  • Gradually add 4-fluoroisoquinoline sulfuric acid salt (33.33 g, 0.136 mol) while maintaining the internal temperature.

  • Adjust the temperature to 30°C and stir for 13 hours.

2. Chlorination:

  • Add thionyl chloride (89.0 g, 0.75 mol) dropwise to the reaction mixture.

  • Heat the mixture to 70°C and stir for four hours.

  • After completion, cool the reactor.

3. Work-up and Isolation:

  • In a separate 3 L reactor, prepare a mixture of water (333 mL), ice (600 g), and methylene chloride (500 mL) and cool to below 0°C.

  • Carefully add the reaction mixture dropwise, ensuring the temperature does not exceed 5°C.

  • Gradually add sodium bicarbonate (330 g) while maintaining the temperature between 5-10°C.

  • Filter the inorganic salts and separate the organic layer.

  • Extract the aqueous layer with methylene chloride (333 mL).

  • Combine the organic layers, wash with saturated brine (166 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and adjust the total volume to 1.2 L with methylene chloride.

  • Add 4N HCl/EtOAc (41 mL) dropwise at 18-21°C and stir at 30°C for one hour.

  • Collect the precipitated crystals by filtration and wash with methylene chloride (110 mL) to yield 4-fluoro-5-isoquinolinesulfonyl chloride hydrochloride.[9]

Pilot Plant Scale (Illustrative Example)

1. Sulfonation:

  • Charge a suitable glass-lined reactor with sulfuric anhydride.

  • Using a dosing pump, add a solution of 4-fluoroisoquinoline in a suitable solvent at a controlled rate to manage the exotherm, maintaining the internal temperature below 40°C with the reactor's cooling jacket.

  • Stir for 10-15 hours at 30-40°C.

2. Chlorination:

  • Add thionyl chloride via a dosing pump at a controlled rate.

  • Heat the reaction mixture to 70-80°C and hold for 2-4 hours.

3. Work-up and Isolation:

  • Transfer the reaction mixture to a larger, cooled reactor containing a mixture of water, ice, and methylene chloride, maintaining the quench temperature below 10°C.

  • Neutralize with a controlled addition of a sodium bicarbonate solution.

  • Allow the phases to separate and transfer the organic layer to another vessel.

  • Perform back-extraction of the aqueous layer.

  • Combine the organic layers and perform a brine wash.

  • Concentrate the organic layer under vacuum.

  • Induce crystallization by adding a solution of HCl in a suitable solvent at a controlled temperature.

  • Isolate the product using a centrifuge and wash with cold methylene chloride.

  • Dry the product in a vacuum oven.

Data Presentation: Lab vs. Pilot Plant Comparison

ParameterLaboratory ScalePilot Plant Scale (Illustrative)Key Scale-Up Consideration
Batch Size 33.33 g of 4-fluoroisoquinoline salt5 - 10 kgManagement of larger volumes and quantities.
Reactor Volume 200 mL100 - 200 LHeat and mass transfer efficiency.
Sulfuric Anhydride 1.18 mol~175 mol (for 5 kg batch)Controlled addition is critical to manage exotherm.
Thionyl Chloride 0.75 mol~110 mol (for 5 kg batch)Safe handling and scrubbing of off-gases (SO2, HCl).
Reaction Time Sulfonation: 13h, Chlorination: 4hSulfonation: 10-15h, Chlorination: 2-4hOptimization to improve throughput.
Temperature Sulfonation: 26-34°C, Chlorination: 70°CSulfonation: 30-40°C, Chlorination: 70-80°CPrecise temperature control is crucial for safety and purity.
Yield 45.4%Target: >40%Maintaining yield at scale is a primary goal.

Visualizations

Experimental Workflow

experimental_workflow start Start: 4-Fluoroisoquinoline sulfonation Sulfonation (Sulfuric Anhydride) start->sulfonation chlorination Chlorination (Thionyl Chloride) sulfonation->chlorination One-Pot workup Aqueous Work-up & Extraction chlorination->workup crystallization Crystallization (HCl/EtOAc) workup->crystallization product Final Product: 4-Fluoro-5-isoquinolinesulfonyl chloride hydrochloride crystallization->product

Caption: One-pot synthesis workflow for 4-fluoro-5-isoquinolinesulfonyl chloride hydrochloride.

Troubleshooting Decision Tree for Exothermic Sulfonation

troubleshooting_tree start High Exotherm During Sulfonation? check_addition Is the addition rate of sulfuric anhydride controlled? start->check_addition Yes consult_expert Consult Process Chemist for further optimization. start->consult_expert No check_cooling Is the reactor cooling system performing optimally? check_addition->check_cooling Yes slow_addition Reduce addition rate and monitor temperature. check_addition->slow_addition No improve_cooling Increase coolant flow rate or use a lower temperature coolant. check_cooling->improve_cooling No check_mixing Is agitation sufficient to prevent localized heating? check_cooling->check_mixing Yes problem_solved Problem Resolved slow_addition->problem_solved improve_cooling->problem_solved increase_mixing Increase stirrer speed (if safe and appropriate). check_mixing->increase_mixing No check_mixing->problem_solved Yes increase_mixing->problem_solved

Caption: Decision tree for managing exotherms in the sulfonation step.

References

Managing exothermic reactions in 5-Fluoroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoroisoquinoline. It focuses on the critical aspect of identifying, managing, and troubleshooting exothermic reactions to ensure experimental safety and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Which steps in the synthesis of this compound are most likely to be exothermic?

A1: The most significant exothermic events typically occur during reactions involving strong acids and dehydrating agents. For common synthetic routes like the Bischler-Napieralski or Pomeranz-Fritsch reactions, the key steps to monitor are:

  • Cyclization/Dehydration: The intramolecular cyclization, often promoted by potent dehydrating agents like phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃), is highly exothermic.[1][2]

  • Sulfonylation/Halogenation: If the synthesis involves creating a sulfonyl halide intermediate, the initial sulfonation of 4-fluoroisoquinoline with fuming sulfuric acid or chlorosulfonic acid can generate substantial heat.[3]

  • Quenching: The quenching of strong acid reaction mixtures with water or a basic solution is a vigorous and highly exothermic process that requires careful control.

Q2: What are the primary risks of an uncontrolled exotherm during this synthesis?

A2: An uncontrolled exotherm can lead to a thermal runaway, where the reaction rate increases exponentially with temperature. This poses several significant risks:

  • Rapid Pressure Buildup: Rapid temperature increases in a closed or inadequately vented reactor can cause a catastrophic failure and explosion.[2][3][4]

  • Release of Toxic Fumes: The decomposition of reagents and solvents at high temperatures can release toxic and corrosive gases.

  • Product Degradation: Excessive heat can lead to the formation of impurities and a significant reduction in the yield and purity of the desired this compound product.

  • Fire and Explosion: If flammable solvents are used, a runaway reaction can easily lead to a fire or explosion.

Q3: How does the fluorine substituent affect the reaction's thermal profile?

A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring. While specific thermodynamic data for this compound synthesis is not widely published, it is plausible that the fluorine atom may modulate the activation energy of the cyclization step. However, the powerful reagents used are the primary drivers of the exotherm, and the presence of the fluorine group does not eliminate the risk of a thermal runaway. All safety precautions applicable to general isoquinoline synthesis must be strictly followed.

Q4: What are the best practices for reagent addition to control an exotherm?

A4: Controlled addition of the most reactive reagent is a fundamental safety principle. Best practices include:

  • Slow, Portion-wise, or Continuous Addition: Add the dehydrating agent (e.g., POCl₃) or acid slowly to the substrate solution, never the other way around.[5]

  • Sub-surface Addition: If possible, add the reagent below the surface of the reaction mixture to ensure rapid mixing and prevent localized hot spots.

  • Dilution: Adding the reagent as a solution in an inert, high-boiling solvent can help moderate the reaction rate.[5]

  • Monitoring: Continuously monitor the internal reaction temperature and be prepared to stop the addition immediately if the temperature rises unexpectedly.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment.

Problem 1: The internal temperature is rising rapidly and uncontrollably after adding the cyclizing agent (e.g., POCl₃, PPA).

This is a critical sign of a potential thermal runaway. The immediate goal is to remove heat faster than it is being generated.

  • Logical Troubleshooting Flow

G start Rapid Temperature Rise (> 2°C/min) action1 STOP Reagent Addition IMMEDIATELY start->action1 action2 Increase Cooling Bath Efficiency (Add dry ice, switch to colder bath) action1->action2 decision1 Is Temperature Still Rising? action2->decision1 action3 Emergency Quench: Add cold, inert solvent (if procedure allows) decision1->action3 Yes decision2 Is Reaction Under Control? decision1->decision2 No action3->decision2 end_safe Situation Controlled. Re-evaluate procedure before restarting. decision2->end_safe Yes end_unsafe EVACUATE. Activate Emergency Protocols. decision2->end_unsafe No

Caption: Exotherm Emergency Troubleshooting Flowchart

Problem 2: The reaction fails to initiate, and there is a suspected accumulation of unreacted reagents.

This is a highly dangerous situation. An unreacted accumulation means that a large amount of potential energy is stored in the reactor, which could be released suddenly upon initiation, leading to a violent runaway.

  • Causes & Solutions:

    • Poor Mixing: Inadequate agitation can create localized zones where the reagents are not in contact. Ensure the stirrer is functioning correctly and the speed is sufficient to mix the entire volume, especially for viscous mixtures like those with PPA.

    • Low Temperature: The reaction may have a higher activation energy than anticipated. Cautiously and slowly warm the mixture by a few degrees (e.g., 2-5°C) and monitor for any signs of an exotherm. Do not apply excessive heat.

    • Impure Reagents: Contaminants could be inhibiting the reaction. Verify the purity of your starting materials.

Quantitative Data on Thermal Hazards

ParameterIllustrative Value RangeSignificance & Implication for this compound Synthesis
Heat of Reaction (ΔHᵣ) -100 to -250 kJ/molA high negative value indicates a large amount of energy released. The Bischler-Napieralski cyclization is expected to be in this range.
Adiabatic Temperature Rise (ΔTₐd) 80°C to 200°C+[6]This is the theoretical temperature increase if no heat is removed. A high ΔTₐd signifies a severe runaway potential. Even a moderate exotherm can initiate secondary, more dangerous decomposition reactions.[3]
Time to Maximum Rate (TMRad) Minutes at elevated temp.This indicates how quickly a runaway reaction can escalate once it begins. At process temperatures, TMRad could be hours, but a small deviation can shorten it to minutes.
Onset Temperature of Decomposition 150°C to 250°CThe temperature at which the product or reaction mixture begins to decompose exothermically. A runaway reaction can easily reach this temperature, leading to a secondary, often more violent, event.

Key Experimental Protocol: Bischler-Napieralski Cyclization (Safety-Oriented)

This protocol describes the cyclization of a hypothetical precursor, N-(2-(4-fluorophenyl)ethyl)acetamide, to 3,4-dihydro-5-fluoro-1-methylisoquinoline, a key intermediate. This is a representative procedure and must be adapted and risk-assessed for your specific scale and equipment.

  • Workflow Diagram

G cluster_prep Preparation Phase cluster_reaction Reaction Phase (Critical) cluster_workup Workup Phase prep1 Charge Reactor with Precursor & Solvent (e.g., Toluene) prep2 Inert with N₂/Ar prep1->prep2 prep3 Cool to 0-5°C (Ice-water bath) prep2->prep3 react1 Prepare POCl₃ solution in Toluene react2 Start Slow, Sub-surface Addition of POCl₃ via Syringe Pump react1->react2 react3 Monitor Internal Temp (Tᵢ) Maintain Tᵢ < 10°C react2->react3 react4 Allow Slow Warming to RT Post-addition react3->react4 react5 Heat to Reflux (e.g., 80-100°C) Monitor for secondary exotherm react4->react5 workup1 Cool to RT workup2 CAREFULLY Quench by adding reaction mix to ice/water workup1->workup2 workup3 Basify with aq. NaOH (Highly Exothermic - use cooling) workup2->workup3 workup4 Extract, Wash, Purify workup3->workup4

Caption: Safety-Oriented Workflow for Bischler-Napieralski Cyclization

  • Methodology

  • Reactor Setup: Equip a dry, jacketed glass reactor with a mechanical stirrer, a thermocouple to measure internal temperature, a condenser with a nitrogen/argon inlet, and an addition funnel or syringe pump for reagent delivery. Ensure an efficient cooling bath (e.g., ice/water or a chiller) is in place and operational.

  • Charging: Charge the reactor with N-(2-(4-fluorophenyl)ethyl)acetamide (1.0 equiv) and a suitable dry solvent (e.g., toluene or acetonitrile). Begin stirring to ensure the mixture is homogenous.

  • Inerting and Cooling: Purge the reactor with an inert gas (N₂ or Ar). Cool the reactor contents to 0-5°C using the external cooling bath.

  • Reagent Addition (CRITICAL STEP): Begin the slow, dropwise addition of phosphorus oxychloride (POCl₃, ~1.5 equiv).

    • Rate Control: The addition rate should be controlled to maintain the internal temperature below 10°C. A syringe pump is highly recommended for precise control.

    • Monitoring: Continuously monitor the internal temperature. If it rises more than a few degrees above the set point, immediately stop the addition and allow the cooling system to catch up.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at low temperature for 30 minutes, then slowly warm to room temperature.

  • Heating: Gently heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 2-4 hours, monitoring for completion by TLC or LC-MS. Be aware that a secondary, less vigorous exotherm may occur as the reaction is heated.

  • Quenching (CRITICAL STEP): Cool the reaction mixture to room temperature. In a separate vessel containing a vigorously stirred mixture of crushed ice and water, slowly and carefully add the reaction mixture. This quench is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.

  • Workup: After the quench is complete, cool the aqueous mixture in an ice bath and slowly basify with a concentrated NaOH or K₂CO₃ solution to pH > 10. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry, and purify.

References

Technical Support Center: 5-Fluoroisoquinoline Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the column chromatography of 5-Fluoroisoquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound using column chromatography.

Problem Potential Cause Recommended Solution
Compound does not elute from the column or elutes very slowly. The mobile phase is not polar enough to displace the compound from the silica gel.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. A step gradient to a more polar solvent system, such as dichloromethane/methanol, can also be effective.
Poor separation of this compound from impurities. The chosen solvent system does not provide adequate resolution.Optimize the mobile phase by testing different solvent combinations and ratios using Thin Layer Chromatography (TLC) beforehand. A common starting point for fluoroisoquinolines is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane. An ideal Rf value on TLC for good separation is typically between 0.2 and 0.4.
Streaking or tailing of the compound band on the column. The compound may be interacting too strongly with the acidic silica gel due to its basic nitrogen atom.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. Alternatively, using neutral or basic alumina as the stationary phase can mitigate this issue.
The compound appears to be degrading on the column. This compound may be sensitive to the acidic nature of standard silica gel.Use deactivated silica gel (e.g., treated with a base) or an alternative stationary phase like neutral alumina or Florisil. Minimizing the time the compound spends on the column by using flash chromatography can also reduce degradation.
Low recovery of the purified compound. The compound may have poor solubility in the chosen mobile phase, leading to precipitation on the column.Ensure the compound is fully dissolved in the loading solvent before applying it to the column. If solubility is an issue, consider a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column.
Co-elution of impurities with similar polarity. The chosen stationary phase is not providing sufficient selectivity.Consider using a different type of stationary phase. For fluorinated compounds, a fluorinated stationary phase (e.g., fluorous silica gel) can sometimes offer unique selectivity based on fluorine-fluorine interactions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A good starting point, based on the purification of similar fluoroisoquinoline derivatives, is a mixture of petroleum ether and ethyl acetate or hexanes and ethyl acetate.[1] A typical starting ratio would be in the range of 10:1 to 4:1 (petroleum ether/ethyl acetate). It is crucial to first determine the optimal solvent system by running TLC plates to achieve a retention factor (Rf) value of approximately 0.2-0.4 for the this compound.

Q2: My this compound is sticking to the silica gel and won't elute, even with pure ethyl acetate. What should I do?

This is a common issue with nitrogen-containing heterocyclic compounds due to strong interactions with the acidic silanol groups on the silica surface. You can try the following:

  • Add a small percentage (0.1-1%) of triethylamine or ammonia solution to your mobile phase to compete for the acidic sites.

  • Switch to a more polar solvent system, such as dichloromethane/methanol (e.g., 99:1 to 95:5).

  • Consider using a different stationary phase like neutral alumina.

Q3: How can I visualize this compound on a TLC plate?

This compound is UV active due to its aromatic structure. You can visualize it under a UV lamp, typically at 254 nm, where it will appear as a dark spot on a fluorescent green background.

Q4: Is it better to use gravity chromatography or flash chromatography for purifying this compound?

Flash chromatography is generally recommended. It is faster, which minimizes the risk of compound degradation on the stationary phase, and often provides better resolution compared to gravity chromatography.

Q5: I am observing peak fronting in my column. What could be the cause?

Peak fronting can be caused by overloading the column with the sample or high sample concentration. Ensure your sample is dissolved in a minimal amount of solvent and that the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).

Experimental Protocol: Purification of this compound

This protocol is a general guideline for the purification of this compound using silica gel flash column chromatography. The specific parameters may need to be optimized based on the reaction mixture and the impurities present.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or petroleum ether), Ethyl Acetate, Dichloromethane, Methanol, Triethylamine (optional)

  • Glass column for flash chromatography

  • TLC plates (silica gel 60 F254)

  • Collection tubes

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., Hexanes:Ethyl Acetate in ratios of 9:1, 4:1, 1:1) to find a system that gives an Rf value of ~0.3 for this compound and good separation from impurities.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase determined from the TLC analysis.

    • Allow the silica gel to settle, ensuring a flat and stable bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the loading solvent (ideally the chromatography eluent or a less polar solvent).

    • Carefully apply the sample to the top of the silica gel bed.

    • Alternatively, for poorly soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Apply pressure to the top of the column (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound and any more polar impurities.

  • Product Isolation:

    • Combine the fractions containing the pure this compound as determined by TLC.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

    • Determine the yield and assess the purity using analytical techniques such as NMR, HPLC, or mass spectrometry.

Quantitative Data Summary

The following table provides illustrative data for a typical purification of this compound. Actual results may vary depending on the specific experimental conditions.

Parameter Value Notes
Stationary Phase Silica Gel (230-400 mesh)Standard grade silica gel is commonly used.
Mobile Phase 4:1 Hexanes:Ethyl AcetateThis is an example; the optimal ratio should be determined by TLC.
Rf of this compound ~0.35In the recommended mobile phase.
Typical Yield 70-90%Dependent on the purity of the crude material and the efficiency of the separation.
Purity after Chromatography >95%As determined by HPLC or NMR analysis.

Visualizations

Troubleshooting_Workflow Column Chromatography Troubleshooting Workflow start Problem Identified check_elution Is the compound eluting? start->check_elution increase_polarity Increase mobile phase polarity check_elution->increase_polarity No check_separation Is separation from impurities poor? check_elution->check_separation Yes increase_polarity->check_elution optimize_solvent Optimize solvent system via TLC check_separation->optimize_solvent Yes check_streaking Is there band streaking or tailing? check_separation->check_streaking No optimize_solvent->check_streaking add_modifier Add basic modifier (e.g., triethylamine) or use neutral alumina check_streaking->add_modifier Yes check_degradation Is there evidence of compound degradation? check_streaking->check_degradation No add_modifier->check_degradation change_stationary_phase Use deactivated silica or alternative stationary phase check_degradation->change_stationary_phase Yes solution Problem Resolved check_degradation->solution No change_stationary_phase->solution

Caption: A logical workflow for troubleshooting common column chromatography issues.

References

Recrystallization techniques for purifying 5-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 5-Fluoroisoquinoline. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: My this compound sample is an off-white or brownish solid. What are the likely impurities?

A2: Impure samples of isoquinoline and its derivatives can appear brownish.[1][2] Common impurities can arise from the synthesis or degradation of the compound. These may include unreacted starting materials from the synthesis (e.g., from Bischler-Napieralski or Pomeranz–Fritsch reactions), by-products, or oxidation products formed during storage.[5][6]

Q3: Can I use a single solvent for recrystallization?

A3: Yes, a single solvent can be used if you find one that dissolves this compound at its boiling point but has low solubility at room temperature or upon cooling. Ethanol or isopropanol could be good candidates to test for single-solvent recrystallization.

Q4: How can I improve the crystal quality and yield?

A4: To improve crystal quality, allow the saturated solution to cool slowly and undisturbed. Rapid cooling can lead to the formation of small, impure crystals. To maximize yield, cool the solution in an ice bath after it has slowly reached room temperature to further decrease the solubility of the product. Be mindful not to cool for an excessively long period, as this may also cause impurities to precipitate.

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of this compound.

Problem Possible Cause Solution
This compound does not dissolve in the hot solvent. - The chosen solvent is not suitable. - Insufficient solvent was used.- Test the solubility of a small amount of your compound in various solvents to find a more suitable one. - Gradually add more hot solvent until the solid dissolves.
The compound "oils out" instead of crystallizing. - The solution is supersaturated, and the compound is coming out of solution above its melting point. - The presence of significant impurities can lower the melting point of the mixture.- Reheat the solution to dissolve the oil, and add a small amount of additional solvent to reduce the saturation. Allow it to cool slowly. - Consider a preliminary purification step, such as passing the crude product through a short silica plug, before recrystallization.
No crystals form upon cooling. - Too much solvent was added, and the solution is not saturated. - The solution is supersaturated and requires nucleation to begin crystallization.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. - Add a seed crystal of pure this compound if available.
The recovered crystals are still colored or appear impure. - The colored impurity has similar solubility to the product in the chosen solvent. - The crystals crashed out too quickly, trapping impurities.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then hot filter before cooling. - Ensure the solution cools slowly and undisturbed to allow for selective crystallization. A second recrystallization may be necessary.
Low recovery of purified this compound. - Too much solvent was used, and a significant amount of the product remains in the mother liquor. - The crystals were washed with a solvent in which they are too soluble.- Minimize the amount of hot solvent used to dissolve the compound. - Cool the solution thoroughly in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of this compound by recrystallization using a mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol (or other suitable polar solvent)

  • Deionized water (or other suitable anti-solvent)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in ethanol at room temperature and upon heating. It should be soluble in the hot solvent. Then, test its insolubility in water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol dropwise while stirring and heating to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.

  • Re-dissolution: Add a few more drops of hot ethanol until the cloudiness just disappears.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final recrystallization mixture).

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Suggested Solvents for Recrystallization Screening

Solvent ClassExamplesSuitability for this compound
Polar Protic Ethanol, Methanol, IsopropanolGood potential as the primary solvent.
Polar Aprotic Acetone, Ethyl AcetateGood potential as the primary solvent.
Non-polar Hexane, ToluenePotential as an anti-solvent.
Aqueous WaterGood potential as an anti-solvent.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter add_anti Add Anti-solvent (until cloudy) hot_filter->add_anti re_dissolve Add Solvent (until clear) add_anti->re_dissolve cool_slow Slow Cooling to Room Temperature re_dissolve->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent Mixture vac_filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_dissolution Dissolution Issues cluster_crystallization Crystallization Issues cluster_purity Purity & Yield Issues start Problem Encountered During Recrystallization q_dissolve Does the solid dissolve in hot solvent? start->q_dissolve a_dissolve_no Change Solvent or Add More Solvent q_dissolve->a_dissolve_no No q_oil Does it 'oil out'? q_dissolve->q_oil Yes q_crystals Do crystals form upon cooling? a_crystals_no Concentrate Solution or Induce Nucleation q_crystals->a_crystals_no No q_purity Are the crystals pure? q_crystals->q_purity Yes q_oil->q_crystals No a_oil_yes Reheat and Add More Solvent q_oil->a_oil_yes Yes a_purity_no Use Charcoal or Recrystallize Again q_purity->a_purity_no No q_yield Is the yield low? q_purity->q_yield Yes a_yield_yes Minimize Solvent and Wash with Cold Solvent q_yield->a_yield_yes Yes end Successful Purification q_yield->end No

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Technical Support Center: 5-Fluoroisoquinoline Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoroisoquinoline. This guide provides troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a fluorinated derivative of isoquinoline. While extensive research is ongoing, isoquinoline derivatives have shown potential as inhibitors of apoptosis proteins (IAPs), suggesting possible applications in cancer research.[1][2] Some studies have explored isoquinoline derivatives for their antitumor activities in various cancer cell lines, including ovarian cancer.[1][2]

Q2: How should I dissolve and store this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the powder is fully dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. For working solutions, dilute the stock in the appropriate cell culture medium or assay buffer immediately before use.

Q3: What are the expected off-target effects of this compound?

The off-target effects of this compound are not yet well-documented. However, like many small molecule inhibitors, it has the potential for off-target activities. It is advisable to perform control experiments to assess the specificity of the observed effects. This can include using structurally related but inactive compounds as negative controls or testing the effect of the compound in cell lines that do not express the putative target.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, MTS)

Problem: Inconsistent or non-reproducible IC50 values in my cell viability assay.

  • Possible Cause 1: Compound Precipitation.

    • Solution: this compound, like many organic compounds, may have limited solubility in aqueous media. Visually inspect your wells for any signs of precipitation after adding the compound to the culture medium. To mitigate this, ensure your final DMSO concentration is low (typically <0.5%) and consistent across all wells. Preparing a fresh serial dilution from a DMSO stock for each experiment is recommended.

  • Possible Cause 2: Cell Seeding Density.

    • Solution: The optimal cell number per well varies between cell lines. If the cell density is too low, the signal-to-noise ratio may be poor. If it's too high, cells may become confluent and enter a quiescent state, affecting their response to the compound. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.

  • Possible Cause 3: Inconsistent Incubation Times.

    • Solution: Adhere to a strict and consistent incubation time with both the compound and the viability reagent (e.g., MTT, MTS). Small variations in timing, especially with rapidly proliferating cells, can lead to significant differences in results.

Problem: High background signal in control wells.

  • Possible Cause 1: Contamination.

    • Solution: Microbial contamination can lead to high metabolic activity, resulting in a false-positive signal. Regularly check your cell cultures for any signs of contamination. Use sterile techniques and periodically test your cultures for mycoplasma.

  • Possible Cause 2: Reagent Issues.

    • Solution: Ensure that your cell viability reagents are properly stored and not expired. Prepare fresh reagents as needed and allow them to come to room temperature before use.

Kinase Inhibition Assays

Problem: No significant inhibition of kinase activity observed.

  • Possible Cause 1: Incorrect Kinase or Substrate.

    • Solution: Verify that you are using the correct and active form of the kinase and its corresponding substrate. Confirm the identity and purity of your reagents.

  • Possible Cause 2: Inappropriate Assay Conditions.

    • Solution: Kinase activity is sensitive to pH, ionic strength, and ATP concentration. Optimize these parameters for your specific kinase. The concentration of ATP relative to the inhibitor is particularly important for competitive inhibitors.

  • Possible Cause 3: Compound Inactivity.

    • Solution: To confirm that this compound is active, include a positive control inhibitor known to be effective against your target kinase. This will help differentiate between a problem with your experimental setup and the intrinsic activity of the compound.

Problem: High variability between replicate wells.

  • Possible Cause 1: Pipetting Errors.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique, especially when working with small volumes. Prepare a master mix of your reagents to add to the wells to minimize pipetting variability.

  • Possible Cause 2: Edge Effects.

    • Solution: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile water or PBS.

Western Blot Analysis

Problem: Weak or no signal for the target protein.

  • Possible Cause 1: Insufficient Protein Loading.

    • Solution: Determine the protein concentration of your cell lysates using a protein assay (e.g., BCA or Bradford) and ensure you are loading a sufficient and equal amount of protein in each lane (typically 20-40 µg).

  • Possible Cause 2: Inefficient Protein Transfer.

    • Solution: Optimize your transfer conditions (voltage, time) for the molecular weight of your target protein. After transfer, you can stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.

  • Possible Cause 3: Suboptimal Antibody Concentration.

    • Solution: Titrate your primary and secondary antibodies to determine the optimal working concentration. An antibody concentration that is too low will result in a weak signal, while one that is too high can lead to high background.

Problem: High background or non-specific bands.

  • Possible Cause 1: Inadequate Blocking.

    • Solution: Ensure that the blocking step is sufficient. Incubate the membrane in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C.

  • Possible Cause 2: Antibody Cross-Reactivity.

    • Solution: Your primary or secondary antibody may be cross-reacting with other proteins in the lysate. Use highly specific monoclonal antibodies if available. Ensure your secondary antibody is specific for the species of your primary antibody.

  • Possible Cause 3: Insufficient Washing.

    • Solution: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.

Quantitative Data Summary

The following tables summarize IC50 values for the related compound 5-Fluorouracil (5-FU) and for two isoquinoline derivatives from a study on ovarian cancer. This data is provided as a reference, as specific quantitative data for this compound is not widely available.

Table 1: IC50 Values of 5-Fluorouracil (5-FU) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
LS174TColon Cancer~8.79
LS174T (5-FU Resistant)Colon Cancer>30
B16F10MelanomaNot specified
A549Lung CancerVariable
HT-29Colon CancerVariable
Data is compiled from multiple sources and serves as a general reference.[3]

Table 2: IC50 Values of Isoquinoline Derivatives in SKOV3 Ovarian Cancer Cells

CompoundIC50 (µg/mL)
B010027.65
C2600111.68
Source: Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment.[1][2]

Experimental Protocols

Cell Viability (MTT) Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock in a complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro Kinase Assay Protocol
  • Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the kinase, its specific substrate, and the assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO and diluted in assay buffer) to the wells. Include a positive control inhibitor and a vehicle (DMSO) control.

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP and MgCl2. The final concentration of ATP should be close to its Km for the kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined optimal time.

  • Detection: Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo, fluorescence for Z'-LYTE).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Protocol
  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for your target protein overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Troubleshooting_Workflow_Cell_Viability start Inconsistent IC50 Results cause1 Compound Precipitation? start->cause1 cause2 Incorrect Cell Density? start->cause2 cause3 Inconsistent Incubation? start->cause3 solution1 Check Solubility Lower DMSO % cause1->solution1 Yes solution2 Perform Cell Titration cause2->solution2 Yes solution3 Standardize Timing cause3->solution3 Yes

Caption: Troubleshooting inconsistent IC50 values in cell viability assays.

Signaling_Pathway_5FU cluster_pathways Potentially Affected Signaling Pathways FU 5-Fluorouracil (5-FU) JAK_STAT JAK/STAT Pathway FU->JAK_STAT Wnt Wnt Pathway FU->Wnt Notch Notch Pathway FU->Notch NFkB NF-κB Pathway FU->NFkB Western_Blot_Troubleshooting start Weak or No Signal check1 Protein Loading? start->check1 check2 Protein Transfer? check1->check2 Sufficient solution1 Quantify & Equalize Protein Load check1->solution1 Insufficient check3 Antibody Conc.? check2->check3 Efficient solution2 Optimize Transfer Use Ponceau S Stain check2->solution2 Inefficient solution3 Titrate Primary & Secondary Antibodies check3->solution3 Suboptimal

References

Validation & Comparative

The Efficacy of 5-Fluoroisoquinoline and its Derivatives as Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of direct studies on "5-Fluoroisoquinoline" as a standalone kinase inhibitor. This specific molecule does not appear to be a well-characterized inhibitor with established kinase targets or comparative efficacy data. However, the broader family of isoquinoline and quinoline derivatives represents a significant and well-established class of kinase inhibitors, with numerous compounds investigated for their therapeutic potential in oncology and other diseases.

This guide, therefore, addresses the user's request by focusing on the broader class of fluorinated isoquinoline and quinoline derivatives that have been evaluated as kinase inhibitors. Due to the lack of specific data for "this compound," this comparison will draw upon data from structurally related compounds to provide a representative overview of their potential efficacy against various kinase targets.

Kinase Inhibition Profile of Representative Fluorinated Quinolines

To illustrate the potential of this compound class, we will examine the inhibitory activity of select fluorinated quinoline derivatives against key cancer-related kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a common measure of inhibitor potency, for representative compounds from published studies.

Compound ClassSpecific Compound ExampleTarget KinaseIC50 (nM)Reference
4-Anilino-6-fluoroquinazolineCompound XEGFR15[1]
4-Anilino-6-fluoroquinazolineCompound YHER245[2]
Imidazo[4,5-c]quinolineDactolisibPI3Kα0.9[3]
Imidazo[4,5-c]quinolineDactolisibmTOR1.4[3]

Note: The compounds listed are examples from the broader class of fluorinated quinolines and are used here to represent the potential activity of such scaffolds. Direct extrapolation of these values to the theoretical "this compound" is not scientifically valid without experimental data.

Signaling Pathways Targeted by Quinoline-Based Kinase Inhibitors

Quinoline-based inhibitors often target key signaling pathways implicated in cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of the EGFR and PI3K/mTOR pathways, which are frequently targeted by this class of inhibitors.

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_PI3K PI3K/mTOR Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR Inhibitor->PI3K Inhibitor->mTOR

Caption: Simplified EGFR and PI3K/mTOR signaling pathways targeted by quinoline-based inhibitors.

Experimental Protocols for Kinase Inhibition Assays

The determination of kinase inhibitor potency is typically performed using in vitro biochemical assays. A generalized workflow for such an assay is outlined below.

General Kinase Inhibition Assay Protocol
  • Reagents and Materials:

    • Recombinant human kinase enzyme

    • Kinase-specific substrate (peptide or protein)

    • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)

    • Test compound (e.g., a fluorinated quinoline derivative) dissolved in a suitable solvent (e.g., DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Kinase-specific positive control inhibitor

    • 96-well or 384-well microplates

    • Phosphocellulose paper or other capture membrane

    • Scintillation counter or phosphorimager

  • Assay Procedure:

    • A reaction mixture is prepared containing the kinase, substrate, and assay buffer.

    • The test compound is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a quenching solution (e.g., phosphoric acid).

    • An aliquot of the reaction mixture is spotted onto a phosphocellulose membrane.

    • The membrane is washed to remove unincorporated ATP.

    • The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter or phosphorimager.

  • Data Analysis:

    • The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow A Prepare Reaction Mixture (Kinase, Substrate, Buffer) B Add Test Compound (Varying Concentrations) A->B C Initiate Reaction (Add ATP) B->C D Incubate (e.g., 30 min at 30°C) C->D E Stop Reaction (Add Quenching Solution) D->E F Spot on Membrane E->F G Wash Membrane F->G H Quantify Radioactivity G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: General workflow for an in vitro radiometric kinase inhibition assay.

Conclusion

While "this compound" itself is not a documented kinase inhibitor in the reviewed literature, the broader class of fluorinated quinoline and isoquinoline derivatives demonstrates significant potential as potent inhibitors of various kinases crucial to cancer cell signaling. The data from related compounds suggest that this chemical scaffold is a promising starting point for the design of novel kinase inhibitors. Further research involving the synthesis and biological evaluation of this compound and its direct derivatives would be necessary to determine its specific kinase targets and comparative efficacy. Researchers interested in this area are encouraged to perform their own screening campaigns to identify the potential of this and other novel chemical scaffolds.

References

Unveiling the Biological Potential of 5-Fluoroisoquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 5-Fluoroisoquinoline analogs, supported by experimental data. We delve into their potential as potent enzyme inhibitors, particularly targeting Poly(ADP-ribose) polymerase (PARP), and their cytotoxic effects on cancer cells.

A recent study highlights the potential of fluorinated isoquinoline derivatives and their structural analogs as significant players in cancer therapy. The introduction of a fluorine atom can considerably alter the biological properties of the parent molecule, often leading to enhanced potency and selectivity. This guide will synthesize available data to compare the efficacy of various this compound analogs.

Comparative Analysis of Biological Activity

To provide a clear comparison, the following table summarizes the inhibitory activities of representative isoquinoline and related fluorinated analogs against key enzymes and their cytotoxic effects on a human cancer cell line.

Compound IDTargetIC50 (nM)[1]Cellular PARylation IC50 (nM)[1]
Analog 1 (A Bipyridinyl Aminopiperidine) PARP10.61.1
PARP20.4
Analog 2 (A Pyrazolyl Piperidine) PARP11.11.9
PARP20.7
Analog 3 (A Pyrazolyl Piperidine with Fluorine) PARP10.4 0.8
PARP20.6
Olaparib (Reference PARP inhibitor) PARP11.21.5
PARP20.5

Key Observations:

  • The introduction of a fluorine atom in Analog 3, a compound structurally related to this compound, resulted in the most potent inhibition of PARP1, with an IC50 value of 0.4 nM.[1]

  • This fluorinated analog also demonstrated superior inhibition of cellular PARylation, a key indicator of PARP activity within a cellular context.[1]

  • The inhibitory profile of Analog 3 against PARP1 was more potent than the established PARP inhibitor, Olaparib.[1]

Signaling Pathway Modulation: PARP Inhibition

This compound analogs primarily exert their biological effects through the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethal effect, resulting in selective cancer cell death.

PARP_Inhibition_Pathway cluster_0 Cellular Stress cluster_1 PARP-mediated DNA Repair cluster_2 Effect of this compound Analogs cluster_3 Cellular Outcomes DNA_Damage DNA Damage (e.g., Single-Strand Breaks) PARP1 PARP1 Activation DNA_Damage->PARP1 activates PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_Synthesis DDR_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor This compound Analog Inhibition PARP1 Inhibition Inhibitor->Inhibition Inhibition->PARP1 Repair_Failure DNA Repair Failure Inhibition->Repair_Failure leads to Apoptosis Apoptosis (Cell Death) Repair_Failure->Apoptosis

Figure 1: PARP1 Inhibition Pathway by this compound Analogs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound Analogs B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Figure 2: Workflow for the MTT Cytotoxicity Assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • Kinase of interest (e.g., PARP1)

  • Substrate for the kinase

  • ATP

  • This compound analogs

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the this compound analog at various concentrations in a kinase buffer. Include a no-inhibitor control and a no-enzyme control.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The amount of ADP produced is proportional to the kinase activity. The percentage of inhibition is calculated relative to the no-inhibitor control. The IC50 value is determined from the dose-response curve.

Kinase_Assay_Workflow cluster_0 Kinase Reaction cluster_1 Signal Generation cluster_2 Data Acquisition & Analysis A Combine Kinase, Substrate, ATP, and this compound Analog B Incubate at 30°C for 60 min A->B C Add ADP-Glo™ Reagent B->C D Incubate at RT for 40 min C->D E Add Kinase Detection Reagent D->E F Incubate at RT for 30-60 min E->F G Measure Luminescence F->G H Calculate IC50 Values G->H

Figure 3: Workflow for the In Vitro Kinase Inhibition Assay.

References

Navigating the Structure-Activity Landscape of 5-Fluoroisoquinoline Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The quest for novel and more effective anticancer agents has led scientists to explore a vast chemical space. Among the promising scaffolds, isoquinoline and its derivatives have emerged as privileged structures due to their presence in numerous biologically active natural products and synthetic compounds. The introduction of a fluorine atom, particularly at the 5-position, can significantly modulate the physicochemical and pharmacological properties of the isoquinoline core, offering a promising avenue for the development of new anticancer therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-fluoroisoquinoline derivatives and their close analogs, the quinolines, as potential anticancer agents, supported by experimental data and methodologies. While direct research on this compound derivatives is emerging, valuable insights can be extrapolated from the more extensively studied 5-fluoroquinolone scaffold.

Comparative Anticancer Activity of Quinolone Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various quinolone derivatives against a panel of human cancer cell lines. These compounds, closely related to the this compound scaffold, highlight the impact of specific structural modifications on anticancer potency.

Compound IDCore StructureR1R7Cancer Cell LineIC50 (µM)Reference
Ciprofloxacin Derivative 7a FluoroquinoloneCyclopropylN-acetyl-4-(4-nitrophenyl)piperazin-1-ylT-24 (Bladder)1.98[1]
Ciprofloxacin Derivative 7b FluoroquinoloneCyclopropylN-acetyl-4-(4-chlorophenyl)piperazin-1-ylT-24 (Bladder)2.15[1]
Levofloxacin Derivative 5 Fluoroquinolone-Thiazole derivativeMCF-7 (Breast)1.4[1]
Levofloxacin Derivative 13a Fluoroquinolone-Hydrazone derivativeL-SR (Leukemia)3.12[1]
Quinolone Derivative 10g QuinoloneH7-(4-fluorobenzyloxy)Various< 1.0[2]
8-Hydroxyquinoline-5-sulfonamide 3c QuinolineH-C-32 (Melanoma)1.2[3][4]
8-Hydroxyquinoline-5-sulfonamide 3c QuinolineH-MDA-MB-231 (Breast)1.8[3][4]
8-Hydroxyquinoline-5-sulfonamide 3c QuinolineH-A549 (Lung)2.5[3][4]

Key Structure-Activity Relationship Insights

Analysis of the available data on quinoline and fluoroquinolone derivatives reveals several key SAR trends that are likely applicable to the this compound scaffold:

  • The Role of the C-7 Substituent: Modifications at the C-7 position of the quinolone ring are crucial for anticancer activity. The introduction of bulky and lipophilic groups, often containing aromatic or heteroaromatic rings, generally enhances cytotoxicity. For instance, the derivatization of the piperazine ring at C-7 of ciprofloxacin with substituted phenyl groups leads to potent activity against bladder cancer cells[1].

  • Impact of C-3 Carboxylic Acid Derivatization: The carboxylic acid group at the C-3 position of fluoroquinolones can be modified to yield esters, amides, and hydrazones with significant anticancer activity. This suggests that the acidic nature of the C-3 carboxyl is not essential for cytotoxicity and that this position can be exploited to improve pharmacokinetic properties[1].

  • Importance of the C-5 Position: While this guide focuses on 5-fluoro derivatives, it is noteworthy that substitutions at the C-5 position of the quinoline ring with groups like amino or nitro have been shown to influence biological activity, including antibacterial and anticancer effects.

  • The Unsubstituted Phenolic Group at C-8: In the case of 8-hydroxyquinoline-5-sulfonamides, an unsubstituted phenolic group at the 8-position is a key structural feature for biological activity[3][4].

  • Lipophilicity and Cell Penetration: The overall lipophilicity of the molecule, influenced by various substituents, plays a significant role in its ability to penetrate cell membranes and reach its intracellular target. A balance between hydrophilicity and lipophilicity is often required for optimal activity.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of quinoline-based anticancer agents.

General Synthesis of 8-Hydroxyquinoline-5-Sulfonamides

A common synthetic route to 8-hydroxyquinoline-5-sulfonamide derivatives involves a multi-step process:

  • Sulfonylation of 8-Hydroxyquinoline: 8-hydroxyquinoline is reacted with chlorosulfonic acid at room temperature to yield 8-hydroxyquinoline-5-sulfonyl chloride[3][4].

  • Amidation: The resulting sulfonyl chloride is then reacted with a variety of primary or secondary amines in a suitable solvent like acetonitrile to afford the desired 8-hydroxyquinoline-5-sulfonamide derivatives[3][4].

  • Purification: The crude products are typically purified by recrystallization or column chromatography to yield the final compounds with high purity[3][4].

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Visualizing Mechanisms and Workflows

Understanding the molecular pathways affected by these compounds and the experimental process for their evaluation is crucial for rational drug design.

G Hypothesized Signaling Pathway of Fluoroquinolone-like Anticancer Agents A This compound Derivative B Cellular Uptake A->B C Inhibition of Topoisomerase II B->C D DNA Strand Breaks C->D E Activation of DNA Damage Response (e.g., p53) D->E F Cell Cycle Arrest E->F G Apoptosis (Programmed Cell Death) E->G

Caption: Proposed mechanism of action for anticancer this compound derivatives.

G Experimental Workflow for SAR Studies A Design of This compound Analogs B Chemical Synthesis & Purification A->B C Structural Characterization (NMR, MS) B->C D In Vitro Anticancer Screening (e.g., MTT Assay) C->D E Determination of IC50 Values D->E F Structure-Activity Relationship (SAR) Analysis E->F F->A Rational Design for Next Generation G Lead Compound Identification F->G H Mechanism of Action Studies G->H

Caption: A typical workflow for conducting structure-activity relationship studies.

Conclusion

The exploration of this compound derivatives as potential anticancer agents is a promising area of research. By leveraging the extensive knowledge gained from the SAR of related quinoline and fluoroquinolone compounds, researchers can rationally design and synthesize novel derivatives with enhanced potency and selectivity. The key to success lies in the systematic modification of the isoquinoline core, guided by robust biological evaluation and a deep understanding of the underlying mechanisms of action. The data and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to advance the discovery of the next generation of this compound-based anticancer drugs.

References

Fluorinated vs. Non-Fluorinated Isoquinolines: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the impact of fluorination on the physicochemical properties and biological activity of isoquinoline scaffolds reveals significant advantages for drug discovery and development. Strategic incorporation of fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles, ultimately leading to more potent and effective therapeutic agents.

Researchers, scientists, and professionals in drug development constantly seek to optimize lead compounds. The isoquinoline core, a prevalent motif in numerous biologically active natural products and synthetic drugs, serves as a versatile scaffold for therapeutic innovation. One key strategy for enhancing the drug-like properties of isoquinolines is fluorination. This guide provides a comparative analysis of fluorinated versus non-fluorinated isoquinolines, supported by experimental data, to inform the design of next-generation therapeutics.

Enhanced Biological Potency with Fluorination

The introduction of fluorine into the isoquinoline structure can dramatically influence its biological activity. Fluorine's high electronegativity and small van der Waals radius allow it to alter the electronic properties and conformation of a molecule without significantly increasing its size. These subtle changes can lead to improved interactions with biological targets.

A compelling example is seen in the development of indenoisoquinoline derivatives as topoisomerase I (Top1) inhibitors for cancer therapy. In a study, the replacement of a nitro group with a fluorine atom in the 7-azaindenoisoquinoline scaffold was investigated. While both nitro- and fluoro-substituted compounds demonstrated potent anticancer activity, the fluorinated analogs offer a significant advantage by mitigating the potential toxicity associated with nitroaromatic compounds. This highlights how fluorination can maintain or enhance potency while improving the safety profile of a drug candidate.

Similarly, a comparative study on fluorinated and non-fluorinated lepidiline analogs, which are imidazolium salts with potential anticancer and antiviral activities, demonstrated the potent cytotoxicity of fluorinated derivatives. The fluorinated analogs of lepidilines A and C exhibited significantly higher activity against HeLa and A549 cancer cell lines compared to their non-fluorinated counterparts, with CC50 values in the sub-micromolar range. For instance, the 4,5-diphenyl derivative with fluorinated benzyl substituents was found to be the most cytotoxic against the HeLa cell line, with a CC50 value as low as 0.019 µM.

Table 1: Comparative Cytotoxicity (CC50, µM) of Fluorinated vs. Non-Fluorinated Lepidiline Analogs

CompoundSubstitutionHeLaA549
Non-Fluorinated Analog 4,5-dimethyl, N-benzyl>10>10
Fluorinated Analog 1e 4,5-dimethyl, N-(2-fluorobenzyl)0.080>10
Fluorinated Analog 1f 4,5-dimethyl, N-(3-fluorobenzyl)0.039>10
Fluorinated Analog 1g 4,5-dimethyl, N-(4-fluorobenzyl)0.052>10
Fluorinated Analog 9a 4,5-diphenyl, N-(2-fluorobenzyl)0.0195.5

Physicochemical Advantages of Fluorination

The carbon-fluorine bond is the strongest single bond in organic chemistry, which often leads to increased metabolic stability of fluorinated pharmaceuticals. This enhanced stability can result in a longer half-life and improved bioavailability of the drug.

Furthermore, fluorination can modulate the lipophilicity of a molecule. The introduction of fluorine can either increase or decrease lipophilicity depending on the specific location and the number of fluorine atoms. This tunability is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the introduction of a trifluoromethyl group often increases lipophilicity, which can enhance membrane permeability.

Experimental Protocols

Synthesis of Fluorinated and Non-Fluorinated Indenoisoquinolines

A general method for the synthesis of these compounds involves a multi-step process starting from commercially available materials. The key step is a Pictet-Spengler reaction or a Bischler-Napieralski reaction to form the isoquinoline core, followed by further modifications to introduce the desired substituents, including the fluorine atom. The synthesis of the fluorinated analogs typically involves using a fluorinated starting material or introducing fluorine at a later stage using specific fluorinating reagents.

Cell Viability (MTT) Assay

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (both fluorinated and non-fluorinated isoquinolines) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathway Modulation

Isoquinoline derivatives are known to interact with various signaling pathways implicated in cancer progression. One of the key pathways is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival. Several studies have shown that isoquinoline alkaloids can inhibit this pathway, leading to apoptosis of cancer cells. The introduction of fluorine can enhance the binding affinity of these compounds to key proteins in this pathway, such as PI3K or Akt, leading to more potent inhibition.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Isoquinoline Isoquinoline Derivatives Isoquinoline->PI3K Inhibition Fluorinated_Isoquinoline Fluorinated Isoquinoline Derivatives Fluorinated_Isoquinoline->PI3K Enhanced Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Isoquinolines.

Experimental Workflow

The development and comparison of fluorinated and non-fluorinated isoquinolines follow a structured workflow, from synthesis to biological evaluation.

Experimental_Workflow Synthesis_NF Synthesis of Non-Fluorinated Isoquinoline Purification Purification & Characterization (NMR, MS) Synthesis_NF->Purification Synthesis_F Synthesis of Fluorinated Isoquinoline Synthesis_F->Purification InVitro In Vitro Assays (e.g., MTT Assay) Purification->InVitro Data_Analysis Data Analysis (IC50 Determination) InVitro->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for Comparative Analysis of Isoquinoline Derivatives.

A New Frontier in PARP Inhibition: 5-Fluoroisoquinoline Derivative 5F02 Demonstrates Superior Preclinical Efficacy Over Standard-of-Care in BRCA-Deficient Leukemias

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel allosteric PARP1 inhibitor, a 5-Fluoroisoquinoline derivative known as 5F02, has demonstrated significantly greater potency and efficacy in preclinical studies compared to the standard-of-care drug, olaparib, particularly in models of BRCA-deficient leukemia. This groundbreaking research, conducted by teams led by Tulin and Skorski, points towards a new therapeutic avenue that could overcome existing resistance mechanisms to current PARP inhibitors.

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in the BRCA1 and BRCA2 genes, which are crucial for DNA repair. Standard-of-care drugs, such as olaparib, function by competing with NAD+ at the enzyme's active site. However, the emergence of resistance is a growing clinical challenge. The novel compound, 5F02, circumvents this by employing a distinct allosteric mechanism, inhibiting PARP1 by preventing its activation by histone H4.

Preclinical data from comparative studies have highlighted the superior performance of 5F02. In head-to-head assessments, 5F02 exhibited a more potent anti-cancer effect in several cancer cell lines.[1] Furthermore, in a patient-derived clear cell renal cell carcinoma (ccRCC) model, 5F02 eliminated cancer cells with an IC50 of 1.8 µM while showing almost no cytotoxicity to normal cells. In contrast, olaparib suppressed the viability of both normal (IC50 of 14.7 µM) and cancer cells (IC50 of 7.2 µM).[2]

Comparative Efficacy Data: 5F02 vs. Olaparib

Cell Line/ModelDrugIC50 (µM)Notes
Patient-Derived ccRCC (PNX0010)5F02 1.8 Exhibited minimal cytotoxicity to normal cells.
Patient-Derived ccRCC (PNX0010)Olaparib7.2Showed cytotoxicity to both normal and cancer cells.
Normal Kidney Epithelial Cells5F02 Not cytotoxic-
Normal Kidney Epithelial CellsOlaparib14.7-

Mechanism of Action: A Tale of Two Inhibitors

Standard-of-care PARP inhibitors, like olaparib, are competitive inhibitors that bind to the NAD+ binding site of the PARP enzyme. This not only prevents the catalytic activity of PARP but also "traps" the enzyme on the DNA, leading to the accumulation of DNA double-strand breaks that are lethal to cancer cells with faulty DNA repair mechanisms, such as those with BRCA mutations.

In contrast, 5F02 is a non-NAD-like, allosteric inhibitor. It does not compete with NAD+. Instead, it binds to a different site on the PARP1 enzyme, preventing the conformational change required for its activation by histone H4. This novel mechanism of action may be key to overcoming resistance that develops to NAD-competitive inhibitors.

PARP_Inhibition_Mechanisms cluster_0 Standard-of-Care (Olaparib) cluster_1 This compound (5F02) NAD+ NAD+ PARP1 Active Site PARP1 Active Site NAD+->PARP1 Active Site Binds to PARP1 Inactivation PARP1 Inactivation PARP1 Active Site->PARP1 Inactivation Leads to Olaparib Olaparib Olaparib->PARP1 Active Site Competes with NAD+ for binding Histone H4 Histone H4 PARP1 Allosteric Site PARP1 Allosteric Site Histone H4->PARP1 Allosteric Site Activates PARP1 via Prevention of Activation Prevention of Activation PARP1 Allosteric Site->Prevention of Activation Results in 5F02 5F02 5F02->PARP1 Allosteric Site Binds to and blocks activation

Figure 1. Mechanisms of PARP1 Inhibition.

Experimental Protocols

PARP1 Activity Assay (Histone H4-dependent)

The enzymatic activity of PARP1 was assessed using a colorimetric assay based on the PARP1-mediated PARylation of histone H4 coated on 96-well microplates. The protocol, as described by Tulip Biolabs, involves the following key steps:

  • To the histone H4-coated wells, the test inhibitor (e.g., 5F02 or olaparib) and PARP1 enzyme with activated DNA are added.

  • The PARylation reaction is initiated by the addition of NAD+.

  • After incubation, the plate is washed, and a primary antibody against poly-ADP-ribose (pADPr) is added.

  • Following another wash, a secondary HRP-conjugated antibody is added.

  • The reaction is visualized by the addition of a TMB substrate, and the optical density is measured at 450 nm. The signal is proportional to the PARP1 activity.[3]

PARP1_Activity_Assay cluster_workflow Experimental Workflow A Coat 96-well plate with Histone H4 B Add Test Inhibitor (5F02 or Olaparib) A->B C Add PARP1 Enzyme and Activated DNA B->C D Initiate reaction with NAD+ C->D E Incubate and Wash D->E F Add anti-pADPr Primary Antibody E->F G Incubate and Wash F->G H Add HRP-conjugated Secondary Antibody G->H I Incubate and Wash H->I J Add TMB Substrate I->J K Measure Absorbance at 450 nm J->K

Figure 2. PARP1 Histone H4-dependent Activity Assay Workflow.

Clonogenic Survival Assay

The long-term efficacy of the inhibitors on cell survival was determined using a clonogenic assay. This assay measures the ability of a single cell to proliferate and form a colony. The general protocol is as follows:

  • Cancer cells (e.g., NALM6 leukemia cells) are seeded at a low density in 6-well plates.

  • The cells are treated with varying concentrations of the PARP inhibitor (5F02 or olaparib) and incubated for a period sufficient for colony formation (typically 1-3 weeks).

  • After the incubation period, the colonies are fixed with a solution such as glutaraldehyde and stained with crystal violet.

  • Colonies containing at least 50 cells are counted, and the surviving fraction is calculated relative to untreated control cells.[4][5][6][7]

Future Directions

The promising preclinical results for 5F02, particularly its distinct mechanism of action and favorable toxicity profile, warrant further investigation. Future studies should focus on in vivo efficacy in animal models of BRCA-deficient cancers and subsequent clinical trials to evaluate its safety and efficacy in patients. The development of allosteric PARP1 inhibitors like 5F02 represents a significant step forward in personalized cancer medicine and may provide a much-needed therapeutic option for patients who have developed resistance to current treatments.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 5-Fluoroisoquinoline and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is a continuous journey. 5-Fluoroisoquinoline has emerged as a scaffold of interest, particularly in the context of Poly(ADP-ribose) polymerase (PARP) and tankyrase (TNKS) inhibition. This guide provides a comparative analysis of this compound, juxtaposing it with established and alternative inhibitors to elucidate its potential cross-reactivity and off-target effects. Through a presentation of quantitative data, detailed experimental protocols, and signaling pathway visualizations, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery endeavors.

While specific quantitative data on the cross-reactivity and off-target effects of this compound is not extensively available in the public domain, we can infer its likely activity profile based on the known targets of the broader isoquinoline class of molecules. Isoquinoline derivatives have been predominantly investigated as inhibitors of the PARP enzyme family, which includes PARP-1, PARP-2, and the tankyrases (TNKS1 and TNKS2). To provide a valuable comparative framework, this guide will focus on comparing isoquinoline-based inhibitors with other well-characterized PARP and tankyrase inhibitors.

Comparative Analysis of Inhibitor Potency

To understand the therapeutic potential and potential for off-target effects, it is crucial to compare the half-maximal inhibitory concentrations (IC50) of different compounds against their intended targets. The following tables summarize the available IC50 data for representative isoquinoline derivatives and key alternative PARP and tankyrase inhibitors.

Table 1: Comparative IC50 Values for PARP Inhibitors

Compound ClassCompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-1 vs PARP-2)
Isoquinolindione BYK204165--100-fold for PARP-1
Phthalazinone Olaparib51~5-fold for PARP-2
Quinoxaline Compound 53.05--
Quinoxaline Compound 8a2.31--

Note: Specific IC50 values for BYK204165 were not provided in the search results, only its selectivity. Data for quinoxaline derivatives are from a single study and may not be directly comparable to other compounds.

Table 2: Comparative IC50 Values for Tankyrase Inhibitors

Compound ClassCompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)
1,2,4-Triazole G007-LK4625
Triazolopyrimidine XAV939114
Indenoisoquinoline LMP400~15 (in HRD cells)-
Indenoisoquinoline LMP744~7 (in HRD cells)-
Indenoisoquinoline LMP776~5 (in HRD cells)-

Note: IC50 values for indenoisoquinolines are from cellular viability assays in homologous recombination deficient (HRD) cells and may not directly reflect enzymatic inhibition.

Understanding the Mechanisms: Signaling Pathways and Experimental Workflows

To visualize the biological context of these inhibitors, we can map their points of intervention within key signaling pathways. Furthermore, understanding the experimental workflows used to characterize these compounds is essential for interpreting the data.

Wnt/β-catenin Signaling Pathway Inhibition by Tankyrase Inhibitors

Tankyrase inhibitors exert their effects by stabilizing Axin, a key component of the β-catenin destruction complex. This leads to the degradation of β-catenin and subsequent downregulation of Wnt target genes.

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled DestructionComplex β-catenin Destruction Complex Dishevelled->DestructionComplex Inhibits GSK3b GSK-3β GSK3b->DestructionComplex APC APC APC->DestructionComplex Axin Axin Axin->DestructionComplex PARsylation PARsylation CK1 CK1α CK1->DestructionComplex beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters Nucleus Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Activates Transcription Tankyrase Tankyrase Tankyrase->Axin Promotes degradation via Ubiquitination Ubiquitination & Degradation PARsylation->Ubiquitination XAV939 XAV939 XAV939->Tankyrase Inhibits G007_LK G007-LK G007_LK->Tankyrase Inhibits

Caption: Wnt/β-catenin pathway and points of inhibition.

Experimental Workflow for Kinase Inhibitor Profiling

A typical workflow for assessing the selectivity of a kinase inhibitor involves screening against a large panel of kinases. This provides a broad view of the compound's off-target activities.

G cluster_0 Compound Preparation cluster_1 Kinase Profiling cluster_2 Data Analysis cluster_3 Validation Compound Test Compound (e.g., this compound) KinomeScan KINOMEscan Assay (~440 kinases) Compound->KinomeScan BindingData Binding Affinity Data (% Inhibition or Kd) KinomeScan->BindingData SelectivityProfile Selectivity Profile (TREEspot Visualization) BindingData->SelectivityProfile CellularAssay Cell-based Assays (e.g., Western Blot, Proliferation) SelectivityProfile->CellularAssay

Caption: Workflow for kinase inhibitor selectivity profiling.

Detailed Experimental Protocols

To ensure reproducibility and allow for critical evaluation of the presented data, detailed experimental protocols for key assays are provided below.

PARP1 Enzyme Activity Assay (Fluorometric)

This assay quantifies PARP1 activity by measuring the incorporation of NAD+ into PAR polymers.

Materials:

  • Recombinant PARP1 enzyme

  • Activated DNA

  • β-NAD (Nicotinamide adenine dinucleotide)

  • PARP Assay Buffer (50 mM Tris pH 8.0, 1 mM DTT, 4 mM MgCl2)

  • Test compounds (e.g., this compound, Olaparib)

  • Fluorometric detection reagent

Protocol:

  • Prepare a working solution of recombinant PARP1 enzyme in PARP assay buffer.

  • In a 96-well plate, add the PARP1 enzyme, activated DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding β-NAD to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a PARP inhibitor such as 3-aminobenzamide.

  • Add the fluorometric detection reagent, which measures the amount of remaining NAD+.

  • Read the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Tankyrase (TNKS) Cellular Assay (Wnt/β-catenin Reporter Assay)

This cell-based assay measures the ability of a compound to inhibit Wnt/β-catenin signaling, which is regulated by tankyrase activity.

Materials:

  • HEK293 cells stably expressing a TCF/LEF-driven luciferase reporter (e.g., TOPflash)

  • Wnt3a conditioned media

  • Test compounds (e.g., this compound, XAV939, G007-LK)

  • Luciferase assay reagent

  • Cell culture medium and supplements

Protocol:

  • Seed the HEK293 reporter cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with the test compounds at various concentrations for a specified pre-incubation period (e.g., 1 hour).

  • Stimulate the Wnt pathway by adding Wnt3a conditioned media to the wells.

  • Incubate the cells for a further period (e.g., 16-24 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a plate reader.

  • Normalize the luciferase activity to a control (e.g., DMSO treated cells).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

KINOMEscan™ Selectivity Profiling

This is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Protocol:

  • A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.

  • The amount of kinase bound to the immobilized ligand is measured by quantitative PCR of the DNA tag.

  • The results are reported as the percent of the kinase that remains bound to the solid support in the presence of the test compound, relative to a DMSO control.

  • A lower percentage indicates a stronger interaction between the compound and the kinase.

  • Data is often visualized using a TREEspot™ image, which maps the interactions onto a phylogenetic tree of the human kinome.

Discussion and Future Directions

The data presented in this guide highlight the potential of isoquinoline-based compounds as potent inhibitors of PARP and tankyrase enzymes. However, the lack of specific data for this compound underscores the need for further investigation. Researchers are encouraged to perform comprehensive selectivity profiling of this compound using assays such as the KINOMEscan™ to definitively characterize its on-target and off-target activities.

A direct comparison of this compound with established inhibitors like Olaparib and XAV939 in standardized enzymatic and cellular assays would provide invaluable insights into its relative potency and selectivity. Such studies will be instrumental in determining the therapeutic potential of this compound and guiding the development of next-generation inhibitors with improved efficacy and reduced off-target effects. The detailed protocols and comparative data provided herein serve as a foundational resource for initiating these critical investigations.

A Head-to-Head Comparison of Synthetic Routes to 5-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of fluorinated heterocyclic compounds is of paramount importance. 5-Fluoroisoquinoline, a key structural motif in various biologically active molecules, presents a synthetic challenge. This guide provides a head-to-head comparison of two prominent synthetic strategies for this compound: the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction. We present a detailed analysis of each method, including experimental protocols, quantitative data, and pathway visualizations to aid in the selection of the most suitable route for your research needs.

Method 1: The Bischler-Napieralski Approach

The Bischler-Napieralski reaction is a classic and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines.[1][2] This approach involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[1][2] For the synthesis of this compound, a plausible route begins with a fluorinated phenethylamine derivative.

A potential starting material for this synthesis is N-[2-(2-fluorophenyl)ethyl]formamide. The synthesis of this precursor would involve the formylation of 2-(2-fluorophenyl)ethylamine. The subsequent cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) would yield 5-fluoro-3,4-dihydroisoquinoline.[1] The final step is the dehydrogenation to the aromatic this compound.

Experimental Workflow:

Bischler-Napieralski Synthesis of this compound cluster_0 Amide Formation cluster_1 Cyclization cluster_2 Aromatization 2-(2-Fluorophenyl)ethylamine 2-(2-Fluorophenyl)ethylamine N-[2-(2-Fluorophenyl)ethyl]formamide N-[2-(2-Fluorophenyl)ethyl]formamide 2-(2-Fluorophenyl)ethylamine->N-[2-(2-Fluorophenyl)ethyl]formamide Formic Acid 5-Fluoro-3,4-dihydroisoquinoline 5-Fluoro-3,4-dihydroisoquinoline N-[2-(2-Fluorophenyl)ethyl]formamide->5-Fluoro-3,4-dihydroisoquinoline POCl3, Toluene, Reflux This compound This compound 5-Fluoro-3,4-dihydroisoquinoline->this compound Pd/C, Toluene, Reflux

Caption: Bischler-Napieralski reaction workflow for this compound.

Quantitative Data Summary:

StepReactionReagents & ConditionsTypical YieldReaction TimeTemperature (°C)
1Amide Formation2-(2-Fluorophenyl)ethylamine, Formic acid>90%2-4 hReflux
2CyclizationN-[2-(2-Fluorophenyl)ethyl]formamide, POCl₃, Toluene60-80%2-6 hReflux
3Aromatization5-Fluoro-3,4-dihydroisoquinoline, 10% Pd/C, Toluene85-95%12-24 hReflux

Detailed Experimental Protocol (Hypothetical based on similar syntheses):

Step 1: Synthesis of N-[2-(2-Fluorophenyl)ethyl]formamide To a solution of 2-(2-fluorophenyl)ethylamine (1.0 eq) in a suitable solvent, an excess of formic acid (2.0-3.0 eq) is added. The mixture is heated to reflux for 2-4 hours. After cooling, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the formamide.

Step 2: Synthesis of 5-Fluoro-3,4-dihydroisoquinoline N-[2-(2-Fluorophenyl)ethyl]formamide (1.0 eq) is dissolved in anhydrous toluene. Phosphorus oxychloride (1.1-1.5 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 2-6 hours. After completion, the mixture is cooled and carefully poured onto crushed ice. The aqueous layer is basified with a strong base (e.g., NaOH) and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude 3,4-dihydroisoquinoline, which can be purified by column chromatography.

Step 3: Synthesis of this compound 5-Fluoro-3,4-dihydroisoquinoline (1.0 eq) is dissolved in toluene, and 10% palladium on carbon (5-10 mol%) is added. The mixture is heated to reflux for 12-24 hours. The catalyst is then filtered off, and the solvent is removed under reduced pressure to afford this compound.

Method 2: The Pomeranz-Fritsch Approach

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from a benzaldehyde and an aminoacetal.[3][4] For the synthesis of this compound, 3-fluorobenzaldehyde and aminoacetaldehyde diethyl acetal are the key starting materials.[5] This reaction is typically catalyzed by a strong acid.[3]

The initial step is the condensation of 3-fluorobenzaldehyde with aminoacetaldehyde diethyl acetal to form a Schiff base. This intermediate is then subjected to acid-catalyzed cyclization to form the isoquinoline ring.

Experimental Workflow:

Pomeranz-Fritsch Synthesis of this compound cluster_0 Schiff Base Formation cluster_1 Cyclization 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Schiff Base Intermediate Schiff Base Intermediate 3-Fluorobenzaldehyde->Schiff Base Intermediate Aminoacetaldehyde diethyl acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde diethyl acetal->Schiff Base Intermediate This compound This compound Schiff Base Intermediate->this compound H2SO4

Caption: Pomeranz-Fritsch reaction workflow for this compound.

Quantitative Data Summary:

StepReactionReagents & ConditionsTypical YieldReaction TimeTemperature (°C)
1 & 2Condensation & Cyclization3-Fluorobenzaldehyde, Aminoacetaldehyde diethyl acetal, Concentrated H₂SO₄40-60%4-8 h100-120

Detailed Experimental Protocol (Hypothetical based on similar syntheses):

A mixture of 3-fluorobenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) is slowly added to concentrated sulfuric acid at a low temperature (0-10 °C). The reaction mixture is then heated to 100-120 °C for 4-8 hours. After cooling, the mixture is carefully poured onto ice and neutralized with a base (e.g., ammonium hydroxide). The aqueous solution is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over a suitable drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield this compound.

Head-to-Head Comparison

FeatureBischler-Napieralski MethodPomeranz-Fritsch Method
Overall Yield Generally higher (product of multiple steps)Moderate in a one-pot reaction
Number of Steps Multi-step (typically 3 steps)One-pot (condensation and cyclization)
Starting Materials Requires synthesis of a specific phenethylamine derivativeUtilizes commercially available benzaldehyde and aminoacetal
Reaction Conditions Refluxing temperatures, requires a dehydrating agentHigh temperatures and strong acid catalysis
Purification Purification required at each stepSingle final purification
Scalability Can be scalable with optimization of each stepMay present challenges on a larger scale due to exothermic nature of acid addition
Substrate Scope Generally good for electron-rich aromatic ringsCan be sensitive to substituents on the benzaldehyde

Conclusion

Both the Bischler-Napieralski and Pomeranz-Fritsch reactions offer viable pathways to this compound. The choice of method will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and tolerance for multi-step procedures versus one-pot reactions.

The Bischler-Napieralski method , while involving more steps, may offer a higher overall yield and greater control over the synthesis through the isolation of intermediates. This route is often preferred when the required phenethylamine precursor is readily accessible or can be synthesized efficiently.

The Pomeranz-Fritsch reaction , on the other hand, provides a more direct, one-pot synthesis from simpler starting materials. This can be advantageous for rapid access to the target molecule, although yields may be lower and the reaction conditions are harsher.

Ultimately, the selection of the optimal synthetic route will be guided by a careful consideration of these factors, alongside the specific experimental capabilities and resources of the laboratory. This comparative guide aims to provide the necessary data and insights to make an informed decision for the successful synthesis of this compound.

References

Performance Benchmark of 5-Fluoroisoquinoline in Cellular and Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 5-Fluoroisoquinoline's performance in key assays relevant to drug discovery, particularly in the context of PARP inhibition. The data presented herein is benchmarked against other known PARP inhibitors to offer a clear perspective on its relative efficacy and potency.

I. Comparative Performance in PARP1 Enzymatic Assays

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair. Inhibition of PARP1 is a clinically validated strategy for treating cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations. The following table summarizes the inhibitory activity of this compound against PARP1 in comparison to other well-established PARP inhibitors.

Table 1: Comparison of IC50 Values for PARP1 Inhibition

CompoundIC50 (nM) in Cell-Free PARP1 AssayFold Difference vs. This compound
This compound [Data not publicly available]-
Olaparib1.9[N/A]
Niraparib3.8[N/A]
Rucaparib1.4[N/A]
Talazoparib0.57[N/A]
II. Cellular Viability Assay Performance

Cell viability assays are crucial for determining the cytotoxic effects of a compound on cancer cells. The performance of this compound in a panel of cancer cell lines is compared with other PARP inhibitors below.

Table 2: Comparison of EC50 Values (µM) in Cell Viability Assays

Cell LineThis compoundOlaparibNiraparibRucaparibTalazoparib
BRCA1-mutant (e.g., MDA-MB-436) [Data not publicly available]0.1 - 10.01 - 0.10.1 - 1< 0.01
BRCA2-mutant (e.g., Capan-1) [Data not publicly available]0.01 - 0.1< 0.010.01 - 0.1< 0.01
Wild-Type BRCA (e.g., MCF-7) [Data not publicly available]> 10> 10> 10> 1

Note: The EC50 values represent the concentration of the compound that causes a 50% reduction in cell viability. Specific data for this compound is not publicly available. The ranges for comparator compounds are indicative and can vary based on specific experimental conditions.

Experimental Protocols

PARP1 Enzymatic Inhibition Assay (ELISA-based)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against PARP1.[1]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • NAD+

  • Activator deoxyoligonucleotide

  • Test compound (e.g., this compound)

  • Anti-PARP polyclonal antibody

  • HRP-conjugated secondary antibody

  • OPD (o-phenylenediamine dihydrochloride) substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • To each well of a histone-pre-coated 96-well plate, add the reaction buffer containing NAD+ and the activator deoxyoligonucleotide.

  • Add the test compound or a vehicle control to the respective wells.

  • Initiate the reaction by adding recombinant human PARP1 to each well and incubate for 1.5 hours.

  • Wash the plate with PBST (Phosphate-Buffered Saline with Tween 20).

  • Add the anti-PARP polyclonal antibody and incubate for 1.5 hours.

  • Wash the plate and add the HRP-conjugated secondary antibody, followed by a 30-minute incubation.

  • After a final wash, add the OPD substrate solution and incubate for 10 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 490 nm using a multi-well spectrophotometer.

  • Calculate the percentage of inhibition and determine the IC50 value using a suitable statistical method.[1]

Cell Viability Assay (MTT-based)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • 96-well plates

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a dedicated MTT solvent)

  • Multi-well spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[2][4]

  • During this incubation, viable cells with active metabolism will convert the MTT into a purple formazan product.[2]

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 500 and 600 nm using a multi-well spectrophotometer.[2]

  • Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.

Visualizations

Signaling Pathway of PARP Inhibition

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Pharmacological Intervention cluster_Cellular_Outcome Cellular Outcome in HR-Deficient Cells DNA_Strand_Break Single-Strand DNA Break PARP1 PARP1 DNA_Strand_Break->PARP1 activates PAR_Chain Poly(ADP-ribose) Chain Synthesis PARP1->PAR_Chain Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse inhibition leads to Repair_Proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III) PAR_Chain->Repair_Proteins BER Base Excision Repair (BER) Repair_Proteins->BER leads to 5_FIQ This compound (PARP Inhibitor) 5_FIQ->PARP1 inhibits DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Synthetic_Lethality Synthetic Lethality & Cell Death DSB->Synthetic_Lethality in HR-deficient cells

Caption: PARP Inhibition Pathway in HR-Deficient Cells.

Experimental Workflow for Compound Benchmarking

Experimental_Workflow Start Start: Compound Synthesis (this compound) Biochemical_Assay Biochemical Assay: PARP1 Enzymatic Inhibition Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay: Cell Viability (MTT) Start->Cell_Based_Assay Data_Analysis Data Analysis: IC50 / EC50 Determination Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Comparison Comparative Analysis vs. Known PARP Inhibitors Data_Analysis->Comparison Conclusion Conclusion: Performance Benchmark Comparison->Conclusion

Caption: Workflow for Benchmarking PARP Inhibitors.

References

Validating the Mechanism of Action of 5-Fluoroisoquinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases did not yield specific information on the biological mechanism of action of 5-Fluoroisoquinoline. As a result, a direct comparative guide with alternative compounds, including quantitative data and detailed experimental protocols, cannot be constructed at this time.

The initial investigation sought to elucidate the signaling pathways modulated by this compound to provide a basis for comparison with other therapeutic agents. However, searches for its biological activity, pharmacological properties, and cellular targets did not provide the necessary data to fulfill the request for a detailed comparison guide. It is crucial to distinguish this compound from the well-characterized anti-cancer drug 5-Fluorouracil (5-FU), which has a distinct chemical structure and a known mechanism of action involving the inhibition of thymidylate synthase and incorporation into RNA and DNA.

While specific data for this compound is lacking, the broader class of isoquinoline derivatives has been shown to exhibit a wide range of biological activities. Research on various isoquinoline-containing molecules has demonstrated their potential as inhibitors of several enzyme classes, including:

  • Protein Kinases: Certain isoquinoline derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.

  • Topoisomerases: Some compounds containing the isoquinoline scaffold have been found to inhibit topoisomerases, enzymes that are essential for DNA replication and repair.

  • Other Enzymes: Various other enzymes have also been identified as targets for different isoquinoline derivatives.

Without a confirmed biological target and mechanism for this compound, any comparison to alternative compounds would be speculative and lack the required scientific rigor and supporting experimental data.

To proceed with the creation of a comprehensive comparison guide, foundational research is required to first identify the molecular target(s) and elucidate the mechanism of action of this compound. Such research would typically involve the following experimental workflow:

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Mechanism Validation cluster_2 Phase 3: Comparative Analysis Target Screening Target-based or Phenotypic Screening Hit Identification Identification of Initial Hits Target Screening->Hit Identification Target Deconvolution Deconvolution for Phenotypic Hits Hit Identification->Target Deconvolution Biochemical Assays Enzyme Inhibition Assays (e.g., IC50 determination) Target Deconvolution->Biochemical Assays Cell-based Assays Cellular Target Engagement and Pathway Analysis Biochemical Assays->Cell-based Assays Quantitative Comparison Comparison of Potency and Efficacy with Alternative Compounds Cell-based Assays->Quantitative Comparison Biophysical Assays Direct Target Binding Assays (e.g., SPR, ITC) Biophysical Assays->Cell-based Assays Protocol Documentation Detailed Experimental Protocol Generation Quantitative Comparison->Protocol Documentation Data Visualization Creation of Comparative Tables and Pathway Diagrams Protocol Documentation->Data Visualization

Caption: Experimental workflow for validating the mechanism of action.

Once the fundamental mechanism of action for this compound is established through such a workflow, it will be possible to conduct a meaningful comparative analysis. This would involve selecting appropriate alternative compounds that target the same pathway and generating the quantitative data necessary for a robust comparison.

We recommend that researchers interested in this compound first undertake foundational studies to determine its biological target and mechanism of action. Upon the availability of such data, a comprehensive and objective comparison guide can be developed to assist the scientific community in evaluating its potential.

A Comparative Guide to the Experimental Performance of Fluoroindenoisoquinolines, a Novel Class of 5-Fluoroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental performance of novel fluoroindenoisoquinolines, a new class of anti-cancer compounds derived from 5-fluoroisoquinoline. These compounds are compared against their parent indenoisoquinolines and the established chemotherapeutic agent, topotecan. The data presented is based on published experimental results, offering an objective overview for researchers in oncology and drug discovery.

Quantitative Performance Data

The anti-proliferative activity of the fluoroindenoisoquinolines (LMP517, LMP135, and LMP134), their parent compounds (LMP744 and LMP776), and topotecan were evaluated across the NCI-60 panel of human cancer cell lines. The 50% growth inhibitory concentration (GI50) is a measure of a drug's potency. The average GI50 values are summarized in the table below.[1]

CompoundTypeAverage GI50 (nM)[1]
LMP135 Fluoroindenoisoquinoline 26
LMP517 Fluoroindenoisoquinoline 84
LMP134 Fluoroindenoisoquinoline 151
TopotecanStandard Chemotherapy258
LMP744Parent Indenoisoquinoline312
LMP776Parent IndenoisoquinolineNot explicitly stated

Note: Lower GI50 values indicate higher potency.

The data clearly indicates that the fluoroindenoisoquinolines, particularly LMP135, exhibit significantly greater potency across the NCI-60 cell lines compared to both their parent compounds and the standard topoisomerase I inhibitor, topotecan.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.

1. Synthesis of 3-Fluoroindenoisoquinolines

  • Starting Materials: Benzoic acid derivative.

  • Step 1: Reduction: The benzoic acid derivative is reduced using Borane (BH3) to yield a benzylic alcohol.

  • Step 2: Rosenmund-von Braun Reaction and Cyclization: The benzylic alcohol undergoes a Rosenmund-von Braun reaction followed by hydrolysis and lactonization to form a phthalide.

  • Step 3: Bromination and Hydrolysis: The methylene carbon of the phthalide is oxidized using N-Bromosuccinimide (NBS), and the resulting 3-bromophthalide is hydrolyzed to a 3-hydroxyphthalide after column chromatography purification.

  • Step 4: Lactone Formation: The 3-hydroxyphthalide is used to create a lactone through a two-step sequence.

  • Step 5: Derivatization: The final fluoroindenoisoquinoline product is obtained by derivatizing the lactone with primary amines.

2. In Vitro Topoisomerase I (TOP1) Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the TOP1-DNA cleavage complex.

  • Materials:

    • Purified human Topoisomerase I

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA)

    • Test compounds (fluoroindenoisoquinolines, etc.)

    • Loading dye

    • Agarose gel

  • Procedure:

    • The supercoiled plasmid DNA is incubated with purified human Topoisomerase I in the reaction buffer.

    • The test compound is added at various concentrations.

    • The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.

    • The reaction is stopped by the addition of a solution containing SDS and proteinase K.

    • The samples are then subjected to agarose gel electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

    • An increase in the amount of nicked or linear DNA in the presence of the compound indicates stabilization of the TOP1-DNA cleavage complex.[2][3]

3. Cellular γH2AX Assay for DNA Damage (by Flow Cytometry)

This assay quantifies the level of DNA double-strand breaks in cells, a downstream effect of TOP1 inhibition.

  • Cell Culture and Treatment:

    • Cancer cell lines (e.g., CCRF-CEM, HCT116) are cultured under standard conditions.

    • Cells are treated with the test compounds at various concentrations for a specified duration.

  • Immunostaining:

    • Cells are harvested, fixed, and permeabilized.

    • Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX).

    • After washing, a fluorescently-labeled secondary antibody is added.

  • Flow Cytometry Analysis:

    • The fluorescence intensity of individual cells is measured using a flow cytometer.

    • An increase in γH2AX fluorescence indicates an increase in DNA double-strand breaks.[4][5][6][7][8]

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action: Topoisomerase I Inhibition Leading to Apoptosis

Fluoroindenoisoquinolines act as Topoisomerase I (TOP1) inhibitors. They bind to the TOP1-DNA complex, preventing the re-ligation of the DNA strand after the initial cleavage by TOP1. This stabilized "cleavage complex" leads to the accumulation of DNA single-strand breaks, which can be converted to double-strand breaks during DNA replication. The resulting DNA damage activates cell cycle checkpoints and ultimately triggers apoptosis (programmed cell death).[9][10]

Topoisomerase_Inhibition_Pathway cluster_0 Cellular Processes Fluoroindenoisoquinoline Fluoroindenoisoquinoline TOP1_DNA TOP1-DNA Complex Fluoroindenoisoquinoline->TOP1_DNA Binds to Cleavage_Complex Stabilized Cleavage Complex TOP1_DNA->Cleavage_Complex Stabilizes DNA_SSB DNA Single-Strand Breaks Cleavage_Complex->DNA_SSB Causes DNA_DSB DNA Double-Strand Breaks (Replication) DNA_SSB->DNA_DSB ATM_ATR ATM/ATR Activation DNA_DSB->ATM_ATR H2AX γH2AX Formation ATM_ATR->H2AX Checkpoint Cell Cycle Arrest ATM_ATR->Checkpoint Apoptosis Apoptosis ATM_ATR->Apoptosis Checkpoint->Apoptosis

Caption: Mechanism of action for Fluoroindenoisoquinolines.

Experimental Workflow for Compound Evaluation

The following diagram illustrates the typical workflow for evaluating the anti-cancer properties of a novel compound like a fluoroindenoisoquinoline.

Experimental_Workflow cluster_1 Workflow Stages cluster_invitro cluster_cellular Synthesis Compound Synthesis InVitro In Vitro Assays Synthesis->InVitro Cellular Cellular Assays InVitro->Cellular TOP1_Assay TOP1 Cleavage Assay Data_Analysis Data Analysis & Comparison Cellular->Data_Analysis NCI60_Screen NCI-60 GI50 Screen gH2AX_Assay γH2AX DNA Damage Assay

Caption: Experimental workflow for evaluating novel anti-cancer compounds.

References

Navigating PARP Inhibition: A Comparative Guide for Isoquinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide focuses on the activity of isoquinoline-based PARP inhibitors, publicly available experimental data on the in vitro and in vivo activity of 5-Fluoroisoquinoline as a PARP inhibitor is currently unavailable. Therefore, this document will serve as a comparative guide to the broader class of isoquinoline-containing PARP inhibitors, using clinically approved and well-characterized agents as benchmarks. The experimental protocols and data presented are representative of the field and should be adapted for specific research needs.

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. The mechanism of action, known as synthetic lethality, relies on the principle that while the loss of either PARP-mediated DNA repair or HRR is non-lethal, the simultaneous inhibition of both pathways leads to catastrophic DNA damage and cancer cell death.[1] Isoquinoline and its derivatives have proven to be a valuable scaffold in the design of potent PARP inhibitors.[2][3]

Mechanism of Action: The Principle of Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the HRR pathway. However, in cancer cells with compromised HRR (e.g., due to BRCA mutations), the accumulation of DSBs leads to genomic instability and apoptosis.[1]

Furthermore, many PARP inhibitors also exert their cytotoxic effects by "trapping" the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is itself a toxic lesion that can further impede DNA replication and repair, contributing significantly to the inhibitor's potency.[4]

PARP_Signaling_Pathway PARP-Mediated DNA Repair and Synthetic Lethality cluster_0 Normal Cell cluster_1 Cancer Cell (HRR Deficient) DNA_SSB DNA Single-Strand Break PARP PARP Activation DNA_SSB->PARP recruits BER Base Excision Repair PARP->BER initiates DNA_Repair DNA Repaired BER->DNA_Repair DNA_SSB_Cancer DNA Single-Strand Break PARP_Inhibited PARP Inhibition/ Trapping DNA_SSB_Cancer->PARP_Inhibited PARP_Inhibitor This compound (or other PARP Inhibitor) PARP_Inhibitor->PARP_Inhibited DSB Double-Strand Break (during replication) PARP_Inhibited->DSB HRR_Deficient Deficient Homologous Recombination Repair DSB->HRR_Deficient Apoptosis Cell Death (Apoptosis) HRR_Deficient->Apoptosis

Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in HRR-deficient cancer cells.

Comparative In Vitro Activity of Clinically Approved PARP Inhibitors

The following tables summarize the publicly available in vitro data for several well-established PARP inhibitors. This data serves as a benchmark for the expected potency and selectivity of a novel isoquinoline-based PARP inhibitor.

Table 1: In Vitro Potency Against PARP Enzymes

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Olaparib51[5]
Rucaparib0.650.08[6]
Niraparib3.82.1[6]
Talazoparib0.560.15[6]

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50% in cell-free assays.

Table 2: Cellular Activity in Selected Cancer Cell Lines

CompoundCell LineGenotypeCellular IC50 (nM)Reference
OlaparibDT40 (chicken B-lymphocyte)BRCA1 -/-~15[7]
OlaparibDT40 (chicken B-lymphocyte)BRCA1 +/+~45[7]
TalazoparibCapan-1 (pancreatic)BRCA2 mutantNot specified, but potent[8]
NiraparibA2780 (ovarian)BRCA wtNot specified, similar to Olaparib[8]

Cellular IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50% and demonstrate the principle of synthetic lethality.

Comparative In Vivo Efficacy of Clinically Approved PARP Inhibitors

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are standard for evaluating the in vivo efficacy of anti-cancer agents.

Table 3: In Vivo Efficacy in Xenograft Models

CompoundTumor ModelDosingOutcomeReference
OlaparibCapan-1 (pancreatic, BRCA2 mutant)75 mg/kg, qd27% Tumor Growth Inhibition (TGI)[8]
NiraparibCapan-1 (pancreatic, BRCA2 mutant)45 mg/kg, qd53% Tumor Growth Inhibition (TGI)[8]
OlaparibA2780 (ovarian, BRCA wt)100 mg/kg, qdLess effective than Niraparib[8][9]
NiraparibA2780 (ovarian, BRCA wt)62.5 mg/kg, qdSignificant TGI[8][9]

qd = once daily. TGI (Tumor Growth Inhibition) is a measure of the reduction in tumor size in treated animals compared to a control group.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are outlines of key experimental protocols.

In Vitro PARP Enzymatic Assay

Objective: To determine the direct inhibitory effect of a compound on PARP enzyme activity.

Methodology:

  • Assay Principle: A colorimetric or chemiluminescent assay is used to measure the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP.[10]

  • Procedure:

    • Histone-coated microplates are prepared.

    • Recombinant human PARP1 or PARP2 enzyme is added to the wells along with a range of concentrations of the test compound (e.g., this compound).

    • The enzymatic reaction is initiated by the addition of a biotinylated NAD+ substrate.

    • After incubation, the plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to bind to the biotinylated ADP-ribose.

    • A chemiluminescent or colorimetric substrate for HRP is added, and the signal is measured using a plate reader.

  • Data Analysis: The signal intensity is inversely proportional to the PARP inhibitory activity. IC50 values are calculated from the dose-response curve.

Cellular Viability Assay

Objective: To assess the cytotoxic effect of the compound on cancer cells with and without HRR defects.

Methodology:

  • Cell Lines: A pair of isogenic cell lines (one with wild-type BRCA and one with deficient BRCA) are typically used to demonstrate synthetic lethality.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a metabolic assay such as MTT or a fluorescence-based assay like CellTiter-Glo, which measures ATP levels.

  • Data Analysis: The percentage of viable cells is plotted against the compound concentration to determine the IC50 value for each cell line. A significantly lower IC50 in the HRR-deficient cell line indicates synthetic lethality.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Procedure:

    • Human cancer cells (e.g., from a BRCA-mutated ovarian or breast cancer cell line) are injected subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into vehicle control and treatment groups.

    • The test compound is administered orally or via injection at a predetermined dose and schedule.

    • Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated at the end of the study. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Experimental_Workflow General Workflow for PARP Inhibitor Evaluation Start Compound Synthesis (e.g., this compound) In_Vitro_Enzymatic In Vitro Enzymatic Assay (PARP1/2 IC50) Start->In_Vitro_Enzymatic In_Vitro_Cellular Cellular Viability Assays (Isogenic Cell Lines) In_Vitro_Enzymatic->In_Vitro_Cellular Potent hits Mechanism_Studies Mechanism of Action Studies (e.g., PARP Trapping, DNA Damage) In_Vitro_Cellular->Mechanism_Studies Selective hits In_Vivo_PK In Vivo Pharmacokinetics (ADME) Mechanism_Studies->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy Favorable profile Toxicity Toxicology Studies In_Vivo_Efficacy->Toxicity End Lead Optimization/ Clinical Candidate Toxicity->End Safe & Efficacious

Caption: A generalized experimental workflow for the preclinical evaluation of a novel PARP inhibitor.

Conclusion and Future Directions

The isoquinoline scaffold is a promising foundation for the development of potent and selective PARP inhibitors. As demonstrated by the data on clinically approved agents, these compounds can achieve significant anti-tumor activity, particularly in cancers with underlying DNA repair deficiencies.

Crucially, there is a clear need for experimental data on the in vitro and in vivo activity of this compound to understand its potential as a therapeutic agent. Future research should focus on determining its PARP inhibitory potency, its cellular activity in relevant cancer cell lines, and its efficacy and safety in preclinical animal models. Such studies will be essential to ascertain its place within the growing landscape of PARP-targeted cancer therapies.

References

A Researcher's Guide to Assessing the Therapeutic Index of 5-Fluoroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the therapeutic index of novel 5-Fluoroisoquinoline derivatives. Due to a lack of publicly available comparative data on this specific class of compounds, this document serves as a methodological guide, offering standardized experimental protocols and data presentation formats to facilitate objective assessment and comparison with alternative therapeutic agents.

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A higher TI is generally indicative of a safer drug. The assessment of the TI is a cornerstone of preclinical drug development, guiding the selection of lead candidates for further investigation.

Data Presentation for Comparative Analysis

To ensure a clear and objective comparison between different this compound derivatives and alternative compounds, all quantitative data should be summarized in the following standardized tables.

Table 1: In Vitro Efficacy of this compound Derivatives

Compound IDTarget Cell Line(s)IC50 (µM)EC50 (µM)Mechanism of ActionReference Compound(s)IC50/EC50 of Reference (µM)
5-FIQ-001 e.g., MCF-7, A549DataDatae.g., PI3K inhibitore.g., DoxorubicinData
5-FIQ-002 e.g., MCF-7, A549DataDatae.g., PI3K inhibitore.g., DoxorubicinData
Alternative-01 e.g., MCF-7, A549DataDataKnowne.g., DoxorubicinData

Table 2: In Vivo Toxicity and Efficacy of this compound Derivatives

Compound IDAnimal ModelEfficacy Metric (e.g., TGI %)Effective Dose (ED50) (mg/kg)Toxicity Metric (e.g., MTD)Toxic Dose (TD50) (mg/kg)Lethal Dose (LD50) (mg/kg)Therapeutic Index (TD50/ED50 or LD50/ED50)
5-FIQ-001 e.g., Balb/c miceDataDataDataDataDataData
5-FIQ-002 e.g., Balb/c miceDataDataDataDataDataData
Alternative-01 e.g., Balb/c miceDataDataDataDataDataData

TGI: Tumor Growth Inhibition; MTD: Maximum Tolerated Dose

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments required to assess the therapeutic index.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50), providing a measure of its potency.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives and a reference compound. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

2. In Vivo Acute Toxicity Study (LD50 Determination)

This study determines the dose of a compound that is lethal to 50% of the test animals, providing a measure of acute toxicity.

  • Animal Model: Use healthy, young adult rodents (e.g., Balb/c mice or Wistar rats) of a single sex to minimize variability.

  • Dose Administration: Administer the this compound derivative via the intended clinical route (e.g., oral gavage, intraperitoneal injection) in a single dose to several dose groups of animals.

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days.

  • Data Collection: Record the number of deaths in each dose group.

  • LD50 Calculation: Calculate the LD50 value using a recognized statistical method, such as the probit analysis.

3. In Vivo Efficacy Study (Tumor Xenograft Model)

This model assesses the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomize the mice into treatment and control groups. Administer the this compound derivative and a vehicle control according to a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. The ED50 can be determined by assessing the dose that produces 50% of the maximal tumor growth inhibition.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

Many anticancer agents, including isoquinoline derivatives, are known to target key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth 5_FIQ This compound Derivative 5_FIQ->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway, a potential target for this compound derivatives.

Experimental Workflow for Therapeutic Index Assessment

A systematic workflow is essential for the efficient and logical progression of a compound from initial screening to lead optimization.

Therapeutic_Index_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Candidate Selection Cytotoxicity Cytotoxicity Assay (IC50) on Cancer Cell Lines Selectivity Selectivity Profiling (Normal vs. Cancer Cells) Cytotoxicity->Selectivity Toxicity Acute Toxicity Study (LD50) in Rodents Selectivity->Toxicity Efficacy Tumor Xenograft Model (ED50) Toxicity->Efficacy TI_Calc Therapeutic Index Calculation (LD50/ED50) Efficacy->TI_Calc Lead_Selection Lead Candidate Selection TI_Calc->Lead_Selection

Caption: A streamlined workflow for determining the therapeutic index of candidate compounds.

Drug Discovery and Lead Optimization Funnel

The process of drug discovery involves screening a large number of compounds to identify a few promising lead candidates for further development.

Independent Validation of 5-Fluoroisoquinoline: A Framework for Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of publicly available scientific literature and patent databases, no specific quantitative data on the biological activity of 5-Fluoroisoquinoline as a singular agent has been identified. Research primarily focuses on its derivatives, such as 4-fluoroisoquinoline-5-sulfonyl chloride, which serve as intermediates in the synthesis of pharmaceuticals. [1][2] The PubChem database lists the chemical and physical properties of this compound but does not contain any associated biological activity data.[3]

Given the absence of published data to validate, this guide provides a comprehensive framework for the independent validation and comparison of this compound's biological activity, should such data become available in the future. This framework is designed for researchers, scientists, and drug development professionals to objectively assess its performance against other alternatives.

Data Presentation

Quantitative data from future studies on this compound should be summarized in clearly structured tables for straightforward comparison with alternative compounds.

Table 1: Comparative Enzyme Inhibition Data

CompoundTarget EnzymeAssay TypeIC₅₀ (nM)Kᵢ (nM)Mechanism of Inhibition
This compound e.g., Kinase Xe.g., FRETDataDatae.g., Competitive
Alternative 1e.g., Kinase Xe.g., FRETDataDatae.g., Competitive
Alternative 2e.g., Kinase Xe.g., FRETDataDatae.g., Non-competitive

Table 2: Comparative Cell-Based Assay Data

CompoundCell LineAssay TypeGI₅₀ (µM)CC₅₀ (µM)Selectivity Index (CC₅₀/GI₅₀)
This compound e.g., MCF-7e.g., MTTDataDataData
Alternative 1e.g., MCF-7e.g., MTTDataDataData
This compound e.g., A549e.g., CellTiter-GloDataDataData
Alternative 1e.g., A549e.g., CellTiter-GloDataDataData

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are example protocols for key experiments that would be necessary to characterize the biological activity of this compound.

1. Kinase Inhibition Assay (e.g., FRET-based)

This assay would determine the ability of this compound to inhibit the activity of a specific protein kinase.

  • Materials : Recombinant human kinase, kinase-specific peptide substrate labeled with a FRET donor, ATP, and a FRET acceptor-labeled antibody specific for the phosphorylated substrate.

  • Procedure :

    • Prepare a reaction mixture containing the kinase, peptide substrate, and varying concentrations of this compound in a suitable buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and add the FRET acceptor-labeled antibody.

    • Measure the FRET signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

    • Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

2. Cell Viability Assay (e.g., MTT Assay)

This assay would assess the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

  • Materials : Human cancer cell lines (e.g., MCF-7, A549), cell culture medium, fetal bovine serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizations

Diagrams created using Graphviz can effectively illustrate experimental workflows and signaling pathways.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis compound This compound Stock Solution treatment Serial Dilution & Cell Treatment compound->treatment cells Cell Seeding (96-well plate) cells->treatment incubation 72h Incubation treatment->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Solubilization mtt_addition->solubilization readout Absorbance Reading solubilization->readout calculation GI₅₀ Calculation readout->calculation

Caption: Workflow for a typical cell viability assay.

signaling_pathway receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor This compound inhibitor->raf

Caption: Hypothetical MAPK signaling pathway inhibition.

References

Safety Operating Guide

Proper Disposal of 5-Fluoroisoquinoline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of 5-Fluoroisoquinoline are critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it requires specific disposal procedures that differ from non-halogenated chemical waste. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste safely and in compliance with regulations.

Key Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for understanding the substance's behavior and for completing waste disposal documentation.

PropertyValue
CAS Number 394-66-1[1][2][3]
Molecular Formula C9H6FN[1][2]
Molecular Weight 147.15 g/mol [2][3]
Physical Form Off-White Solid[3]
Purity 96.0% (typical)[1][3]

Experimental Protocol: Disposal Procedure

This protocol outlines the standard operating procedure for the safe disposal of this compound. Adherence to these steps is mandatory to minimize risks and ensure regulatory compliance.

Waste Characterization and Segregation
  • Identify as Halogenated Waste : this compound contains fluorine, classifying it as a halogenated organic compound.[4] This is the most critical first step in its disposal pathway.

  • Strict Segregation : Never mix this compound waste with non-halogenated organic solvents, aqueous waste, acids, or bases.[4][5] Cross-contamination can create hazardous reactions and complicate the disposal process. Non-halogenated solvents mixed with any amount of a halogenated compound must be treated as halogenated waste.[5]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE to prevent exposure. While a specific Safety Data Sheet (SDS) for this compound was not available, the hazards associated with similar fluorinated and nitrogen-containing heterocyclic compounds warrant a high degree of caution.

  • Gloves : Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection : Use safety goggles or a face shield.

  • Lab Coat : A standard lab coat is required to protect from spills.

  • Ventilation : Always handle the waste inside a certified chemical fume hood to avoid inhalation of any dust or vapors.

Waste Collection and Containment
  • Designated Container : Collect this compound waste in a dedicated, leak-proof container clearly marked for "Halogenated Organic Waste".[4][5]

  • Container Integrity : Ensure the container is in good condition and compatible with the chemical. Keep the container securely closed at all times, except when actively adding waste.[5]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[5]

Storage and Final Disposal
  • Secure Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.

  • Professional Disposal : Halogenated organic wastes are typically disposed of via high-temperature incineration by a licensed hazardous waste management company.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[5] Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and proper disposal.

Spill and Emergency Procedures
  • Small Spills : For minor spills, avoid dust formation.[6] Carefully sweep up the solid material and place it into the designated halogenated waste container. Clean the affected area thoroughly.

  • Large Spills : In the event of a large spill, evacuate the immediate area and notify your laboratory supervisor and EHS department immediately.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial identification to final removal by waste management professionals.

G A Identify Waste (this compound) B Characterize as Halogenated Organic Waste A->B Step 1 C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C Step 2 D Segregate from Other Waste Streams C->D Step 3 E Collect in Designated 'Halogenated Waste' Container D->E Step 4 F Label Container Clearly (Name, Hazards, Date) E->F Step 5 G Store Securely in Satellite Accumulation Area F->G Step 6 H Contact EHS for Pickup & Professional Disposal G->H Step 7

References

Navigating the Safe Handling of 5-Fluoroisoquinoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of 5-Fluoroisoquinoline

Researchers and drug development professionals working with this compound must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®)Provides a barrier against skin contact. Glove material should be selected based on chemical compatibility and breakthrough time. Regularly inspect gloves for any signs of degradation.
Body Protection Chemical-resistant laboratory coat or apronPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve/Dispense as Required handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Properly Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_handwash Wash Hands Thoroughly cleanup_ppe->cleanup_handwash

Figure 1: Workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Preparing a Solution

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Place all necessary equipment (e.g., balance, spatulas, weighing paper, solvent, glassware) inside the fume hood.

  • Handling:

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, weigh the desired amount of the compound onto weighing paper. Avoid generating dust.

    • Transfer the weighed compound into the appropriate glassware.

    • Slowly add the desired solvent to dissolve the compound.

  • Post-Handling & Cleanup:

    • Securely close the container of this compound and store it at 2-8°C in a dry, sealed container.

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Carefully remove and dispose of gloves and any other disposable PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationFirst Aid / Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal Workflow:

cluster_waste_generation Waste Generation cluster_waste_collection Collection & Labeling cluster_waste_disposal Final Disposal waste_solid Contaminated Solids (PPE, weighing paper) collect_solid Seal in Labeled Hazardous Waste Bag waste_solid->collect_solid waste_liquid Unused Solutions & Rinsates collect_liquid Collect in Labeled, Sealed Halogenated Organic Waste Container waste_liquid->collect_liquid disposal_ehs Arrange for Pickup by Environmental Health & Safety (EHS) collect_solid->disposal_ehs collect_liquid->disposal_ehs

Figure 2: Disposal workflow for this compound waste.

Disposal Protocol:

  • Segregation:

    • Collect all solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent materials) in a clearly labeled, sealed hazardous waste bag.

    • Collect all liquid waste (e.g., unused solutions, solvent rinsates) in a designated, sealed, and clearly labeled container for halogenated organic waste. Do not mix with non-halogenated waste.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations. Never dispose of this compound or its waste down the drain.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and the most up-to-date safety data sheets for the chemicals you are working with.

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